(Dimethyl-1,3-thiazol-4-yl)methanamine
Description
Properties
IUPAC Name |
(2,5-dimethyl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4-6(3-7)8-5(2)9-4/h3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLQAPIXNSQONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-00-1 | |
| Record name | 1-(2,5-dimethyl-1,3-thiazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (Dimethyl-1,3-thiazol-4-yl)methanamine Derivatives: Structure, Properties, and Synthetic Methodologies
Introduction
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds and pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[3][4] This guide provides an in-depth technical exploration of methanamine derivatives of dimethyl-1,3-thiazole, a class of compounds with significant potential in the development of novel therapeutics. Due to the isomeric diversity of the dimethylthiazole core, this document will focus on two of the most well-characterized isomers: (2,4-Dimethyl-1,3-thiazol-5-yl)methanamine and (4,5-Dimethyl-1,3-thiazol-2-yl)methanamine.
This whitepaper is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the chemical properties, structural nuances, and synthetic pathways of these compounds, offering field-proven insights to facilitate their application in research and development.
I. Molecular Structure and Physicochemical Properties
The chemical identity and biological activity of dimethyl-1,3-thiazol-yl)methanamine derivatives are intrinsically linked to the substitution pattern on the thiazole ring. The positioning of the two methyl groups and the aminomethyl moiety significantly influences the molecule's polarity, steric hindrance, and potential for hydrogen bonding.
Structural Elucidation
The core structure consists of a five-membered thiazole ring containing a sulfur and a nitrogen atom, substituted with two methyl groups and a methanamine group. The precise arrangement of these substituents defines the specific isomer.
Below are the visualizations of the chemical structures for (2,4-Dimethyl-1,3-thiazol-5-yl)methanamine and (4,5-Dimethyl-1,3-thiazol-2-yl)methanamine.
Caption: Chemical structures of two isomers of (Dimethyl-1,3-thiazol-yl)methanamine.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the dihydrochloride salt of (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine and the free base of (4,5-Dimethyl-1,3-thiazol-2-yl)methanamine, based on available data.
| Property | (2,4-Dimethyl-1,3-thiazol-5-yl)methanamine Dihydrochloride | (4,5-Dimethyl-1,3-thiazol-2-yl)methanamine |
| CAS Number | 1185293-90-6[5][6] | 89601-18-3[7] |
| Molecular Formula | C₆H₁₀N₂S · 2HCl[5][6] | C₆H₁₀N₂S[7] |
| Molecular Weight | 215.14 g/mol (as dihydrochloride) | 142.22 g/mol [7] |
| Purity | Min. 95%[6] | 95%[7] |
| InChI Key | Not readily available | XWWBHCPDGYDNTH-UHFFFAOYSA-N[7] |
| SMILES | CC1=C(CN)SC(=N1)C.Cl.Cl[5] | CC1=C(C)SC(=N1)CN[7] |
II. Synthesis and Experimental Protocols
The synthesis of dimethyl-1,3-thiazol-yl)methanamine derivatives typically involves the construction of the thiazole ring followed by the introduction or modification of the aminomethyl side chain. The Hantzsch thiazole synthesis is a classic and versatile method for preparing the core thiazole structure.
General Synthetic Workflow: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of a thioamide with an α-haloketone. For the preparation of the dimethylthiazole core, appropriate starting materials would be selected. For instance, thioacetamide can be reacted with a suitably substituted α-haloketone.
Caption: Generalized workflow for Hantzsch thiazole synthesis.
Exemplary Protocol: Synthesis of 2,4-Dimethylthiazole
This protocol, adapted from established methods, outlines the synthesis of 2,4-dimethylthiazole, a key intermediate.[8]
Materials:
-
Acetamide
-
Phosphorus pentasulfide
-
Chloroacetone
-
Dry benzene
-
5 N Sodium hydroxide or potassium hydroxide
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 ml of dry benzene.
-
Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.
-
Add 20 ml of a mixture of 400 ml (4.97 moles) of chloroacetone and 150 ml of dry benzene.
-
Carefully heat the mixture in a water bath to initiate the exothermic reaction. Once the reaction starts, remove the water bath.
-
Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser.
-
After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.
-
Add approximately 750 ml of water to the mixture with shaking. After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.
-
Make the lower aqueous layer alkaline with 5 N sodium hydroxide or potassium hydroxide.
-
Separate the crude thiazole (which forms a black upper layer) with ether. Extract the aqueous layer with five 120-ml portions of ether.
-
Combine the ethereal extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the ether by distillation from a steam bath.
-
Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 140–150°C. Redistill this fraction to obtain pure 2,4-dimethylthiazole (boiling point 143–145°C).[8]
Causality Behind Experimental Choices:
-
Dry Benzene: The use of a dry solvent is crucial to prevent the hydrolysis of phosphorus pentasulfide and other reactive intermediates.
-
Exothermic Reaction Control: The gradual addition of chloroacetone is necessary to control the exothermic nature of the reaction and prevent runaway conditions.
-
Alkaline Workup: The addition of a strong base is to neutralize any acidic byproducts and to deprotonate the thiazole, facilitating its extraction into the organic phase.
III. Applications in Drug Discovery and Development
The thiazole moiety is a versatile scaffold in drug discovery, contributing to a wide range of biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory effects.[1] The introduction of dimethyl and aminomethyl substituents can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Derivatives of (dimethyl-1,3-thiazol-yl)methanamine are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. For example, they can serve as key intermediates in the preparation of c-Met kinase inhibitors for cancer treatment.[3] The amine functional group provides a convenient handle for further chemical modifications, allowing for the exploration of a broad chemical space in lead optimization programs.
IV. Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling (dimethyl-1,3-thiazol-yl)methanamine derivatives and their precursors.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Ventilation: Use only outdoors or in a well-ventilated area.[9] A chemical fume hood is recommended for handling volatile or dusty materials.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep containers tightly closed in a dry and cool place.[10][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[10]
Specific Hazard Information (General for Thiazole Derivatives):
-
May cause skin and serious eye irritation.
-
May cause respiratory irritation.[10]
-
Some derivatives may be harmful if swallowed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10][11][12]
V. Conclusion
(Dimethyl-1,3-thiazol-4-yl)methanamine and its isomers represent a class of compounds with significant potential as building blocks in the synthesis of novel therapeutic agents. A thorough understanding of their chemical properties, structural characteristics, and synthetic methodologies is essential for their effective utilization in drug discovery and development. This guide has provided a comprehensive overview of these aspects, with a focus on practical, field-proven insights to aid researchers in their endeavors. The continued exploration of this chemical space is likely to yield new and improved drug candidates in the future.
References
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2 - Safety Data Sheet. (URL: [Link])
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[5-(2,4-Dimethyl-1,3-Thiazol-5-Yl)-1h-Pyrazol-3-Yl]methanamine - PubChem. (URL: [Link])
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(PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (URL: [Link])
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])
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Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PubMed Central. (URL: [Link])
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Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. (URL: [Link])
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{3-[(2-Chloro-1,3-thiazol-4-yl)methyl]-1,3-thiazolidin-2-ylideneamino}formonitrile - NIH. (URL: [Link])
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2,4-Dimethylthiazole - Organic Syntheses Procedure. (URL: [Link])
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2,5-dimethyl-1,3-thiazol-4-ol - ChemSynthesis. (URL: [Link])
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (URL: [Link])
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Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. (URL: [Link])
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Dimethylamine - Wikipedia. (URL: [Link])
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Dimethylamine (CAS 124-40-3) - Chemical & Physical Properties by Cheméo. (URL: [Link])
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(3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone - Organic Syntheses Procedure. (URL: [Link])
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. (URL: [Link])
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C-15 Thiazol-4-Yl Analogues of (E)-9, 10-Didehydroepothilone D: Synthesis and Cytotoxicity. (URL: [Link])
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(2,5-dimethyl-1,3-oxazol-4-yl)methylamine - Stenutz. (URL: [Link])
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Spectroscopic data of compound 13c. | Download Table - ResearchGate. (URL: [Link])
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1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed. (URL: [Link])
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Spectroscopic Analysis of (Dimethyl-1,3-thiazol-4-yl)methanamine: A Technical Guide
An In-depth Examination of NMR, IR, and MS Data for Researchers and Drug Development Professionals
The compound (Dimethyl-1,3-thiazol-4-yl)methanamine is a substituted thiazole derivative. Thiazole rings are significant structural motifs in medicinal chemistry, appearing in a variety of pharmacologically active compounds. A thorough understanding of the spectroscopic properties of such molecules is fundamental for their synthesis, characterization, and application in drug discovery and development. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (Dimethyl-1,3-thiazol-4-yl)methanamine.
Molecular Structure and Expected Spectroscopic Features
The specific substitution pattern of the dimethyl groups on the thiazole ring is crucial for an accurate prediction of the spectroscopic data. For the purpose of this guide, we will consider the common isomer (2,5-Dimethyl-1,3-thiazol-4-yl)methanamine . The principles discussed can be adapted for other isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of (2,5-Dimethyl-1,3-thiazol-4-yl)methanamine is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.60 | Singlet | 3H | C2-CH₃ | The methyl group at the C2 position of the thiazole ring is deshielded by the adjacent sulfur and nitrogen atoms. |
| ~ 2.40 | Singlet | 3H | C5-CH₃ | The methyl group at the C5 position is influenced by the aromatic ring current. |
| ~ 3.80 | Singlet | 2H | -CH₂-NH₂ | The methylene protons are adjacent to the electron-withdrawing thiazole ring and the nitrogen atom. |
| ~ 1.50 (broad) | Singlet | 2H | -NH₂ | The amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 | C2 | The C2 carbon is significantly deshielded due to its position between the sulfur and nitrogen atoms. |
| ~ 150 | C4 | The C4 carbon is part of the aromatic system and is substituted with the aminomethyl group. |
| ~ 125 | C5 | The C5 carbon is also part of the aromatic system and is substituted with a methyl group. |
| ~ 40 | -CH₂-NH₂ | The methylene carbon is in the aliphatic region, shifted downfield by the adjacent thiazole ring and amine group. |
| ~ 19 | C2-CH₃ | The methyl carbon at C2. |
| ~ 15 | C5-CH₃ | The methyl carbon at C5. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3200 | Medium, Broad | N-H stretch | Characteristic of the primary amine (-NH₂) group, often appearing as two bands. |
| 3000-2850 | Medium | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |
| ~ 1650 | Medium | C=N stretch | Stretching vibration of the carbon-nitrogen double bond within the thiazole ring. |
| ~ 1580 | Medium | C=C stretch | Aromatic C=C stretching of the thiazole ring. |
| ~ 1600 | Medium | N-H bend | Bending vibration of the primary amine group. |
| ~ 1450 | Medium | C-H bend | Bending vibrations of the methyl and methylene groups. |
| ~ 650 | Medium-Weak | C-S stretch | Characteristic stretching vibration for the carbon-sulfur bond in the thiazole ring.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Electron Ionization (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak corresponding to the exact mass of (Dimethyl-1,3-thiazol-4-yl)methanamine would be observed. For C₆H₁₀N₂S, the molecular weight is 142.22 g/mol .
-
Major Fragments:
-
[M - NH₂]⁺: Loss of the amino group (m/z = 126).
-
[M - CH₃]⁺: Loss of a methyl group (m/z = 127).
-
Thiazole ring fragments: Cleavage of the aminomethyl side chain could lead to a stable thiazolylmethyl cation.
-
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film between salt plates can be used.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like (Dimethyl-1,3-thiazol-4-yl)methanamine.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic data for (Dimethyl-1,3-thiazol-4-yl)methanamine. While based on theoretical predictions and data from related structures, it serves as a robust starting point for researchers in the field. The accurate characterization of such molecules is a critical step in the drug development pipeline, and the methodologies and interpretations presented herein are designed to support these efforts. The synthesis and experimental verification of this data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
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PubChem. [5-(2,4-Dimethyl-1,3-Thiazol-5-Yl)-1h-Pyrazol-3-Yl]methanamine. National Center for Biotechnology Information. Available from: [Link]
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Molbase. N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. Available from: [Link]
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Erbil Polytechnic University. SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Available from: [Link]
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(Dimethyl-1,3-thiazol-4-yl)methanamine: A Comprehensive Guide to Purity Profiling and Stability Assessment
An In-Depth Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Purity and Stability in Thiazole-Based Drug Candidates
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and its synthetic tractability make it a cornerstone of modern drug design. (Dimethyl-1,3-thiazol-4-yl)methanamine, as a representative of this class, is a key building block or potential active pharmaceutical ingredient (API) whose efficacy and safety are inextricably linked to its purity and stability.
This guide provides a comprehensive framework for assessing and controlling these critical quality attributes. We move beyond simple procedural descriptions to explore the underlying chemical principles that govern impurity formation and degradation. For the drug development professional, understanding why a specific impurity might form or how a degradation pathway proceeds is paramount for building robust manufacturing processes, ensuring patient safety, and meeting stringent regulatory expectations set by bodies like the ICH.[2] This document is structured to serve as both a strategic overview and a practical, hands-on manual for the laboratory scientist.
Part 1: Purity Profiling and Impurity Control Strategy
The purity of an API is a direct reflection of the control exerted during its synthesis and purification. An effective impurity control strategy begins with a deep understanding of the synthetic route.
Anticipated Impurity Profile from a Representative Synthetic Route
While numerous synthetic routes to substituted thiazoles exist, the Hantzsch thiazole synthesis remains one of the most fundamental and widely used methods.[3][4] A plausible route to a dimethylated thiazol-4-yl-methanamine could involve the reaction of a thioamide with an α-haloketone bearing the necessary functional handles.
From this, we can anticipate several classes of process-related impurities that must be monitored and controlled:
-
Starting Materials: Unreacted thioamides or α-haloketones.
-
Reagents & Solvents: Residual catalysts, bases, or solvents (e.g., ethanol, THF) used during the synthesis and workup.
-
Reaction By-products: Impurities formed from side reactions, such as isomers (e.g., substitution at the 5-position of the thiazole ring), or products of over-alkylation.
-
Intermediates: Incomplete conversion can lead to the presence of synthetic intermediates in the final API.
The following diagram illustrates a hypothetical synthetic pathway and the potential genesis of key impurities.
Caption: Hypothetical synthesis and impurity formation pathway.
Analytical Methodologies for Purity Determination
A multi-faceted analytical approach is required to comprehensively assess the purity of (Dimethyl-1,3-thiazol-4-yl)methanamine. No single technique is sufficient to detect all potential impurities.
HPLC with UV detection is the workhorse for purity analysis of non-volatile organic compounds. A stability-indicating method, one that can separate the API from all potential degradation products and impurities, must be developed and validated.
Rationale for Method Design: The choice of a reversed-phase C18 column is standard for moderately polar compounds like our target molecule. A gradient elution is often preferred over isocratic elution as it provides better resolution for a wider range of impurities with varying polarities and shortens the total run time. The mobile phase composition (e.g., water/methanol or water/acetonitrile with a pH modifier like formic acid or ammonium acetate) is optimized to achieve symmetric peak shape and adequate retention for the main component and its impurities.[5] Detection wavelength is selected based on the UV absorbance maximum of the thiazole chromophore.[5]
Protocol: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: 238 nm.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B (equilibration)
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
| Parameter | Condition | Rationale |
| Column Type | Reversed-Phase C18 | Good retention for moderately polar heterocyclic compounds. |
| Mobile Phase | Water/Methanol with Formic Acid | Provides good peak shape and solubility; gradient allows for elution of a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing resolution and run time. |
| Detection (UV) | 238 nm | Wavelength near the absorbance maximum for thiazole derivatives, ensuring high sensitivity.[5] |
| Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and analyte-stationary phase interactions. |
GC-MS is essential for identifying and quantifying residual solvents and other volatile or semi-volatile impurities that may not be detected by HPLC.
¹H and ¹³C NMR are indispensable for the definitive structural confirmation of the API and for the characterization of unknown impurities if they can be isolated.[6] Quantitative NMR (qNMR) can also be employed as a primary method for determining purity against a certified reference standard.
Part 2: Stability Assessment and Forced Degradation Studies
Stability testing is a critical component of drug development, providing essential information on how the quality of the API varies with time under the influence of environmental factors such as temperature, humidity, and light.[2]
Forced Degradation: Probing the Molecule's Intrinsic Stability
Forced degradation (or stress testing) involves subjecting the API to conditions more severe than accelerated stability testing.[2] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating analytical methods.[2][7]
Causality Behind Stress Conditions:
-
Acid/Base Hydrolysis: Simulates potential degradation in the low pH of the stomach or during formulation with acidic/basic excipients. Thiazole rings can be susceptible to hydrolysis under harsh pH conditions.
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation. This stress condition mimics exposure to atmospheric oxygen or oxidative excipients.[7]
-
Photolysis: Many heterocyclic compounds are sensitive to light. Photostability testing is an absolute requirement to determine if the API needs protection from light during manufacturing and storage.[8]
-
Thermal Degradation: High temperature is used to accelerate thermally-induced degradation processes.
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation Study
Objective: To generate approximately 10-20% degradation of the API to ensure that major degradants are formed without completely consuming the parent compound.
-
General Sample Preparation: Prepare a stock solution of (Dimethyl-1,3-thiazol-4-yl)methanamine at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 N HCl to get a final concentration of 0.1 N HCl.
-
Heat at 80°C for 8 hours.[7]
-
Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the working concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH.
-
Heat at 80°C for 3 hours.[7]
-
Cool, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Expose the solid API and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Maintain a control sample protected from light.
-
Prepare the samples for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method described in Part 1. Use a PDA detector to check for peak purity. Use LC-MS to obtain mass information on any new peaks that appear.
| Stress Condition | Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl, 80°C, 8h | Cleavage of the methanamine side chain; potential opening of the thiazole ring. |
| Base Hydrolysis | 0.1 N NaOH, 80°C, 3h | Similar to acid hydrolysis, but potentially different kinetics or by-products. |
| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of the thiazole sulfur to a sulfoxide or sulfone. |
| Photolysis | ICH Q1B conditions | Photo-oxygenation via [4+2] cycloaddition with singlet oxygen, leading to ring cleavage and rearrangement products.[8] |
A study on a related thiazole derivative showed that photolysis can lead to a reaction with singlet oxygen, causing a [4+2] cycloaddition across the thiazole ring.[8] This forms an unstable endoperoxide that rearranges to cleave the ring, a highly specific and often unexpected degradation pathway that underscores the importance of empirical testing.[8]
Recommended Storage and Handling
Based on the chemical nature of the thiazole moiety and general best practices for amine-containing compounds, the following storage conditions are recommended to ensure long-term stability:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage.
-
Atmosphere: For maximum stability, especially if the compound is found to be sensitive to oxidation, storage under an inert atmosphere (e.g., Argon or Nitrogen) is advised.[9]
-
Light: Protect from light. Store in amber vials or light-blocking containers.
-
Container: Use tightly sealed containers to prevent moisture ingress, as the compound may be hygroscopic.[10][11]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9][12]
Conclusion
A thorough understanding and meticulous control of purity and stability are non-negotiable for the successful development of (Dimethyl-1,3-thiazol-4-yl)methanamine as a pharmaceutical agent. This guide outlines a robust, science-driven approach to achieving this control. By anticipating impurities based on the synthetic route, developing specific and sensitive analytical methods, and probing the molecule's intrinsic stability through forced degradation studies, researchers can build a comprehensive data package. This not only satisfies regulatory requirements but, more importantly, ensures the consistent quality, safety, and efficacy of the final drug product.
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Navigating the Solution Landscape: A Technical Guide to the Solubility of (Dimethyl-1,3-thiazol-4-yl)methanamine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Thiazole Derivative
(Dimethyl-1,3-thiazol-4-yl)methanamine is a substituted thiazole derivative of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a key structural motif in numerous biologically active compounds, including antibiotics and anticancer agents.[1][2][3][4][5][6] The solubility of this compound is a critical physicochemical parameter that governs its behavior in various experimental and physiological environments, profoundly influencing its suitability for therapeutic applications. Understanding and predicting its solubility in different solvents is paramount for successful formulation, synthesis, and in vitro/in vivo testing.
While specific quantitative solubility data for (Dimethyl-1,3-thiazol-4-yl)methanamine is not extensively documented in publicly available literature, this guide provides a comprehensive framework for researchers to predict, determine, and understand the solubility characteristics of this molecule. By integrating theoretical principles with established experimental methodologies, this document serves as a practical resource for scientists working with this and similar compounds.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. The structure of (Dimethyl-1,3-thiazol-4-yl)methanamine, featuring a dimethylthiazole ring and a methanamine side chain, provides key insights into its expected solubility.
Key Structural Features Influencing Solubility:
-
Thiazole Ring: The thiazole ring is a planar, aromatic heterocycle containing both sulfur and nitrogen atoms.[7] This imparts a degree of polarity and the potential for π-π stacking interactions. Thiazole itself is sparingly soluble in water but demonstrates solubility in organic solvents like alcohol and ether.[7][8]
-
Methanamine Group: The primary amine (-CH₂NH₂) group is a key contributor to the molecule's polarity and its ability to act as both a hydrogen bond donor and acceptor. Primary and secondary amines can form hydrogen bonds with water, although these are generally weaker than those formed by alcohols.[9] The presence of the amine group suggests that the solubility of (Dimethyl-1,3-thiazol-4-yl)methanamine will be significantly influenced by the pH of aqueous solutions. In acidic conditions, the amine will be protonated to form a more polar and water-soluble ammonium salt.[10]
-
Dimethyl Substitution: The two methyl groups on the thiazole ring are nonpolar and will slightly decrease the overall polarity of the molecule, potentially favoring solubility in less polar organic solvents.
Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Moderately Soluble to Soluble | The methanamine group can form hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | The polar nature of the thiazole ring and the methanamine group will allow for favorable dipole-dipole interactions with these solvents.[11][12] |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
| Aqueous Acid (e.g., dilute HCl) | Soluble | The basic amine group will be protonated to form a highly polar and water-soluble ammonium salt.[9][10] |
| Aqueous Base (e.g., dilute NaOH) | Sparingly Soluble | The free base form is less polar than the protonated form, leading to lower solubility in aqueous media. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[13]
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of (Dimethyl-1,3-thiazol-4-yl)methanamine to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be visually apparent.
-
Equilibrate the mixture by shaking or agitating at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any undissolved solid from contaminating the sample.
-
-
Quantification:
-
Accurately dilute a known volume of the saturated solution with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.
-
Caption: Experimental workflow for determining solubility via the shake-flask method.
Visualizing Molecular Interactions
The solubility of (Dimethyl-1,3-thiazol-4-yl)methanamine in different solvents is governed by the specific intermolecular forces at play.
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Potential biological activities of substituted thiazoleamines
An In-Depth Technical Guide to the Potential Biological Activities of Substituted Thiazoleamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2][3] Its derivatives, particularly substituted thiazoleamines, exhibit an extensive range of pharmacological activities, making them privileged structures in drug discovery.[4] Thiazole-based compounds are found in numerous clinically approved drugs, demonstrating their therapeutic relevance and favorable pharmacokinetic properties.[1][2][5][6] This technical guide provides a comprehensive overview of the significant biological activities of substituted thiazoleamines, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We delve into the underlying mechanisms of action, discuss critical structure-activity relationships (SAR), and present detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a vital resource for researchers engaged in the design, synthesis, and biological assessment of novel thiazoleamine-based therapeutic agents.
Introduction: The Thiazoleamine Scaffold in Medicinal Chemistry
Thiazole, or 1,3-thiazole, is a fundamental heterocyclic nucleus that serves as a building block for a vast number of synthetic compounds and natural products, including Vitamin B1 (thiamine).[1] The incorporation of an amine group (-NH₂) and other substituents onto this core structure gives rise to substituted thiazoleamines, a class of compounds with remarkable chemical versatility and biological significance.
The unique electronic properties of the thiazole ring, stemming from the presence of both an electron-donating sulfur atom and an electron-accepting imine group, allow it to engage in various non-covalent interactions with biological targets.[3][7] This adaptability has led to the development of thiazole derivatives with a wide spectrum of therapeutic applications, including:
This guide will focus on the three most prominently researched areas: anticancer, antimicrobial, and anti-inflammatory activities, providing the scientific rationale and experimental framework necessary for advancing drug development in these fields.
Anticancer Activity of Substituted Thiazoleamines
Thiazole derivatives have emerged as a highly promising class of anticancer agents, with several compounds advancing to clinical trials.[5][7] Their efficacy stems from their ability to modulate a variety of critical cellular pathways involved in cancer progression.[22]
Mechanisms of Anticancer Action
Substituted thiazoleamines exert their anticancer effects through diverse mechanisms, often targeting key proteins that drive cell proliferation and survival.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are often dysregulated in cancer. Notably, certain thiazole derivatives act as potent dual inhibitors of the PI3K/mTOR pathway, a central signaling cascade that controls cell growth, proliferation, and survival.[14][22] By blocking this pathway, these compounds can effectively halt tumor progression.
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular cytoskeleton, playing a crucial role in mitosis. Some thiazole-naphthalene derivatives disrupt the dynamic equilibrium of microtubule formation by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[15][22]
-
Induction of Apoptosis: Many thiazole derivatives trigger apoptosis in cancer cells through various pathways.[16][22] This can involve the activation of caspases, modulation of the Bcl-2 family of proteins, or cell cycle arrest.[17][23] For example, specific compounds have been shown to induce apoptosis by arresting the cell cycle in the pre-G1 phase.[17][23]
-
Enzyme Inhibition: Other targeted enzymes include Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is critical for angiogenesis.[16][17][23]
Below is a diagram illustrating the PI3K/mTOR signaling pathway, a common target for thiazoleamine-based anticancer agents.
Caption: Experimental workflow for the Carrageenan-Induced Rat Paw Edema assay.
Conclusion and Future Perspectives
Substituted thiazoleamines represent a versatile and highly valuable scaffold in modern medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their vast therapeutic potential. The ability to systematically modify the core structure allows for the fine-tuning of activity against specific biological targets, a key principle of rational drug design.
Future research should focus on:
-
Target Identification: Elucidating the precise molecular targets for novel and potent derivatives.
-
SAR Expansion: Synthesizing new libraries of compounds to further explore and refine structure-activity relationships.
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of thiazoleamine derivatives with existing drugs to overcome resistance and improve treatment outcomes.
The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address pressing global health challenges.
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Whitepaper: Mechanistic Speculation and Validation Strategy for (Dimethyl-1,3-thiazol-4-yl)methanamine
A Senior Application Scientist's Guide to Investigating a Novel Thiazole Derivative
Abstract
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide focuses on (Dimethyl-1,3-thiazol-4-yl)methanamine, a specific derivative for which the mechanism of action is not yet elucidated. Drawing from structural analogy to known pharmacophores, particularly the imidazole ring of histamine, we posit a primary speculative mechanism centered on the modulation of the histamine H3 receptor (H3R). This document provides the theoretical framework for this hypothesis, a comprehensive, multi-stage experimental plan to rigorously test it, and detailed protocols for key validation assays. The intended audience is researchers, scientists, and drug development professionals seeking to characterize novel thiazole-based compounds.
Introduction: The Thiazole Scaffold as a Versatile Pharmacophore
The thiazole nucleus, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern drug discovery.[6] Its planar, aromatic system is amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[7] This versatility has led to the development of thiazole-containing drugs across a wide range of therapeutic areas, from the anti-HIV agent Ritonavir to the anti-neoplastic drug Dasatinib.[1] The ability of the thiazole ring to engage in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets underpins its success.[8]
The structure of (Dimethyl-1,3-thiazol-4-yl)methanamine features two key motifs: the thiazole ring and a dimethylaminomethyl side chain. This combination, particularly the basic amine connected to an aromatic heterocycle by a short linker, is a classic feature of ligands targeting G-protein coupled receptors (GPCRs), most notably biogenic amine receptors.
Primary Hypothesis: (Dimethyl-1,3-thiazol-4-yl)methanamine as a Histamine H3 Receptor Modulator
Our central hypothesis is that (Dimethyl-1,3-thiazol-4-yl)methanamine acts as a modulator (agonist, antagonist, or inverse agonist) of the histamine H3 receptor (H3R).
Causality and Rationale:
-
Structural Analogy: The 1,3-thiazole ring is a well-established bioisostere for the imidazole ring of histamine. Numerous studies have successfully synthesized potent H3R ligands by replacing the core imidazole with a thiazole moiety.[9]
-
Pharmacophoric Elements: The general structure for H3R antagonists and agonists consists of a basic amine moiety linked by a spacer to a substituted heterocyclic core.[9] (Dimethyl-1,3-thiazol-4-yl)methanamine fits this blueprint perfectly.
-
Target Tractability: The H3R is a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS), inhibiting the release of histamine and other neurotransmitters like dopamine, acetylcholine, and serotonin.[10] Modulators of H3R are actively being investigated for neurological and cognitive disorders, making this a high-value target.[10][11]
The logical flow for investigating this hypothesis is to move from initial binding confirmation to functional characterization and finally to downstream signaling pathway analysis.
Caption: Experimental workflow for validating the H3R hypothesis.
Experimental Validation Plan
This section outlines the step-by-step protocols required to test the central hypothesis. Each step is designed to provide a clear, quantitative answer that informs the next stage of the investigation.
Phase 1: Confirmation of Target Binding
The first and most critical step is to determine if (Dimethyl-1,3-thiazol-4-yl)methanamine physically binds to the H3R. A competitive radioligand binding assay is the gold standard for this purpose.
Protocol 1: H3R Radioligand Displacement Assay
-
Objective: To determine the binding affinity (Kᵢ) of the test compound for the human H3R.
-
Materials:
-
Membranes from HEK293 cells stably expressing human H3R.
-
[³H]-Nα-methylhistamine (a known high-affinity H3R agonist radioligand).
-
Test Compound: (Dimethyl-1,3-thiazol-4-yl)methanamine, serially diluted.
-
Positive Control (Displacer): Imetit (a potent H3R agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
GF/B filter plates and a microplate scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand (at a final concentration near its Kₔ), 25 µL of diluted test compound/control, and 100 µL of H3R-expressing cell membranes (10-20 µg protein).
-
Define non-specific binding (NSB) wells containing radioligand and a saturating concentration of Imetit (e.g., 10 µM).
-
Define total binding wells containing only radioligand and membranes.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the GF/B filter plate using a cell harvester. Wash plates 3x with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Table 1: Expected Data Output from Binding Assay
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Interpretation |
| (Dimethyl-1,3-thiazol-4-yl)methanamine | 85 | 42 | High-affinity binder |
| Imetit (Control) | 10 | 5 | Validates assay performance |
Note: Data are hypothetical examples.
Phase 2: Determination of Functional Activity
Once binding is confirmed, the next logical step is to determine the compound's functional effect: does it activate the receptor (agonist), block the activator (antagonist), or reduce basal activity (inverse agonist)? The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation following receptor stimulation.
Protocol 2: [³⁵S]GTPγS Functional Assay
-
Objective: To characterize the test compound as an H3R agonist or antagonist/inverse agonist.
-
Materials:
-
H3R-expressing membranes (as above).
-
[³⁵S]GTPγS radioligand.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Agonist Control: R-α-methylhistamine.
-
Antagonist Control: Thioperamide.[12]
-
-
Methodology (Agonist Mode):
-
Pre-incubate membranes with GDP (10 µM final concentration) for 15 minutes on ice.
-
In a 96-well plate, add assay buffer, serially diluted test compound or agonist control, and [³⁵S]GTPγS (0.1 nM final).
-
Initiate the reaction by adding the pre-incubated membranes (10-20 µg protein).
-
Incubate at 30°C for 60 minutes.
-
Terminate, filter, and count as described in Protocol 1.
-
-
Methodology (Antagonist Mode):
-
Follow the same procedure as above, but co-incubate the serially diluted test compound with a fixed concentration of an agonist control (e.g., R-α-methylhistamine at its EC₈₀).
-
-
Data Analysis:
-
Agonist: Plot [³⁵S]GTPγS binding against log concentration of the test compound. Fit to a sigmoidal dose-response curve to determine EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).
-
Antagonist: Plot the response against log concentration of the test compound. Fit to determine the IC₅₀. This can be used to calculate the antagonist's apparent dissociation constant (Kₑ) using the Schild regression analysis.
-
Phase 3: Elucidation of Downstream Signaling
The H3R is canonically coupled to the Gαᵢ/ₒ G-protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10] A cAMP assay confirms this downstream signaling pathway.
Caption: Hypothesized H3R agonist signaling pathway.
Protocol 3: cAMP Accumulation Assay (HTRF)
-
Objective: To measure the compound's ability to inhibit adenylyl cyclase activity.
-
Materials:
-
Whole cells expressing H3R (e.g., CHO-K1 or HEK293).
-
Forskolin (a direct activator of adenylyl cyclase).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (e.g., from Cisbio).
-
-
Methodology:
-
Culture cells to ~80% confluency and seed into 384-well plates.
-
Pre-treat cells with the test compound or controls at various concentrations for 15 minutes.
-
Stimulate the cells with Forskolin (e.g., 10 µM) to induce cAMP production. For agonist testing, the compound is added alone. For antagonist testing, it is added before a known agonist.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and perform the HTRF assay according to the manufacturer's instructions, which involves adding a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.
-
Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC₅₀.
-
Conclusion and Future Directions
This whitepaper outlines a targeted, hypothesis-driven strategy to elucidate the mechanism of action for (Dimethyl-1,3-thiazol-4-yl)methanamine. By postulating its role as a histamine H3 receptor modulator based on strong structural precedent, we have constructed a logical and efficient validation workflow. The successful execution of the described binding, functional, and signaling assays will provide a robust characterization of the compound's pharmacological profile.
Positive results would warrant progression to more complex studies, including:
-
Receptor Subtype Selectivity: Screening against other histamine receptors (H1R, H2R, H4R) and a broader panel of GPCRs to determine selectivity.
-
In Vivo Efficacy: Testing in animal models of conditions where H3R modulation is relevant, such as narcolepsy, ADHD, or cognitive impairment.[13]
-
Pharmacokinetic Profiling: Assessing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine its viability as a drug candidate.
This structured approach ensures that research efforts are focused, resources are used efficiently, and the resulting data is both interpretable and actionable for drug development professionals.
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(Dimethyl-1,3-thiazol-4-yl)methanamine: A Privileged Fragment for Structure-Based Drug Design
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2] In the realm of Fragment-Based Drug Design (FBDD), the identification of high-quality, synthetically tractable fragments is paramount. This guide provides a comprehensive technical overview of (dimethyl-1,3-thiazol-4-yl)methanamine and its isomers as a high-value fragment scaffold. We will explore its physicochemical profile, delve into a self-validating, multi-stage workflow for hit identification and validation, and present a rational, structure-guided approach to evolving a fragment hit into a potent lead compound. This document serves as a practical resource for researchers, medicinal chemists, and structural biologists engaged in kinase inhibitor discovery and other therapeutic areas where this privileged scaffold holds significant promise.
The Thiazole Moiety in Modern Drug Discovery
The five-membered thiazole heterocycle is a "privileged scaffold," a molecular framework that can provide useful ligands for more than one type of biological target.[3] Its prevalence in therapeutics, from the natural antibiotic penicillin to the tyrosine kinase inhibitor Dasatinib, stems from its distinct features:[4]
-
Aromatic Stability: The ring system is aromatic, lending it metabolic stability.[5]
-
Hydrogen Bonding Capacity: The nitrogen atom at position 3 is a competent hydrogen bond acceptor, a critical interaction for anchoring ligands in protein active sites, particularly the hinge region of protein kinases.
-
Tunable Physicochemical Properties: The thiazole ring can be substituted at multiple positions (C2, C4, C5) to modulate properties like solubility, lipophilicity, and metabolic stability, allowing for precise optimization during a hit-to-lead campaign.[6]
-
Versatile Interactions: The sulfur atom can participate in non-covalent interactions, and the ring itself can engage in π-stacking with aromatic residues like phenylalanine and tyrosine.
Fragment-Based Drug Design (FBDD) leverages these properties by starting with small, low-complexity molecules ("fragments") to identify weak but highly efficient binding interactions.[7] Because fragments are small, they can explore chemical space more effectively than larger molecules, often identifying novel binding pockets and providing high-quality starting points for lead optimization.[8]
Profile of a Privileged Fragment: (2,4-Dimethyl-1,3-thiazol-5-yl)methanamine
For the purpose of this guide, we will focus on the commercially available and synthetically accessible isomer, (2,4-dimethyl-1,3-thiazol-5-yl)methanamine. This fragment is an exemplary starting point for an FBDD campaign due to its adherence to the "Rule of Three"—a common guideline for fragment library composition.
| Property | Value | "Rule of Three" Guideline | Rationale |
| Molecular Weight | 142.23 g/mol | < 300 Da | Ensures low molecular complexity and a higher probability of efficient binding. |
| cLogP | 1.1 (Predicted) | ≤ 3 | Maintains adequate aqueous solubility, crucial for biophysical assays. |
| Hydrogen Bond Donors | 1 (amine -NH₂) | ≤ 3 | Provides a key interaction point without excessive polarity. |
| Hydrogen Bond Acceptors | 1 (thiazole N) | ≤ 3 | Offers a complementary interaction point, often for kinase hinge binding. |
| Rotatable Bonds | 2 | ≤ 3 | Limits conformational entropy loss upon binding, leading to more efficient interactions. |
| Topological Polar Surface Area | 51.5 Ų | < 60 Ų | Balances polarity for solubility and membrane permeability. |
Key Structural Features for Molecular Recognition:
-
Primary Amine (H-bond Donor): The methanamine group provides a primary amine, a potent hydrogen bond donor, and a key vector for synthetic elaboration.
-
Thiazole Nitrogen (H-bond Acceptor): The endocyclic nitrogen atom is a classic hinge-binding motif in many kinase inhibitors.
-
Methyl Groups (Hydrophobic Pockets): The two methyl groups can probe small hydrophobic pockets within the binding site, providing initial affinity anchors and offering vectors for further optimization.
-
Synthetic Tractability: The primary amine serves as a straightforward handle for amide coupling or reductive amination, allowing for rapid library synthesis to explore structure-activity relationships (SAR).
A Self-Validating FBDD Workflow for Hit Identification
A robust FBDD campaign relies on a cascade of orthogonal biophysical techniques to identify true binders and eliminate false positives.[7] The following section details a validated workflow, presented as a hypothetical case study to identify inhibitors for Transforming Growth Factor β-Activated Kinase 1 (TAK1), a key target in inflammatory diseases.[9]
Primary Screening: Surface Plasmon Resonance (SPR)
Causality: SPR is chosen as the primary screen because it is a highly sensitive, label-free technology capable of detecting the weak binding affinities (µM to mM range) typical of fragments.[5][10] It provides real-time kinetics and requires relatively low protein consumption.[11]
Experimental Protocol:
-
Protein Immobilization: Covalently immobilize biotinylated human TAK1 kinase domain onto a streptavidin-coated sensor chip (e.g., Biacore SA chip). A reference flow cell is prepared by immobilizing an irrelevant protein or blocking with biotin to serve as a negative control for subtracting bulk refractive index changes and nonspecific binding.
-
Fragment Library Preparation: Prepare a fragment library, including (2,4-dimethyl-1,3-thiazol-5-yl)methanamine, as 10 mM stock solutions in 100% DMSO. For screening, dilute fragments to a final concentration of 200 µM in a suitable running buffer (e.g., HBS-EP+ with 2% DMSO). The DMSO concentration must be precisely matched between the running buffer and the fragment solutions to avoid false positives.[11]
-
Screening Execution: Inject each fragment solution over the TAK1 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 s), followed by a dissociation phase with running buffer.
-
Hit Identification: A "hit" is defined as a fragment that produces a binding response on the TAK1 surface that is significantly higher (e.g., >3 standard deviations) than the response on the reference surface and the average response of the library.
Orthogonal Validation & Affinity Determination
Causality: An orthogonal (secondary) screen using a different biophysical principle is essential to confirm that the hits from the primary screen are not artifacts of the SPR technology.[7] A dose-response experiment then validates binding and determines the dissociation constant (K D ), a measure of binding affinity.
Protocol: Differential Scanning Fluorimetry (Thermal Shift Assay - TSA)
-
Assay Setup: In a 96-well PCR plate, prepare a reaction mixture containing purified TAK1 protein (2 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the hit fragment (e.g., at 100 µM) in assay buffer.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature from 25 °C to 95 °C. Monitor the fluorescence increase as the protein denatures.
-
Data Analysis: A binding fragment will stabilize the protein, resulting in a positive shift in the melting temperature (ΔT m ) compared to a DMSO control. A confirmed hit should produce a reproducible ΔT m of >1-2 °C.
Protocol: SPR Affinity Determination
-
Concentration Series: For confirmed hits, prepare a series of concentrations (e.g., from 1 mM down to 15 µM) by serial dilution.
-
Binding Analysis: Inject the concentration series over the immobilized TAK1 chip.
-
Affinity Calculation: Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to calculate the K D . A fragment with a K D < 1 mM is typically considered a strong candidate for follow-up.
Structural Elucidation: X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the most valuable outcome of an FBDD campaign.[12][13] It provides definitive proof of binding and reveals the precise atomic interactions, which is essential for rational, structure-based drug design.
Experimental Protocol:
-
Crystal Preparation: Grow crystals of the TAK1 kinase domain to a suitable size (e.g., ~100 µm) using vapor diffusion (sitting or hanging drop) methods.
-
Fragment Soaking: Transfer the TAK1 crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) and a cryoprotectant (e.g., 25% glycerol). The soaking time can range from minutes to hours.
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure by molecular replacement using a known apo-TAK1 structure. Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and its binding pose.
From Fragment Hit to Lead Candidate: A Structure-Guided Approach
Causality: The 3D structure of the TAK1-(dimethyl-thiazol-yl)methanamine complex reveals the specific interactions and identifies unoccupied pockets adjacent to the fragment. This structural information guides the medicinal chemistry strategy, transforming the low-affinity fragment into a high-potency lead.
Analysis of the Initial Binding Mode (Hypothetical)
Let us assume the crystal structure reveals the following key interactions:
-
The thiazole nitrogen accepts a hydrogen bond from the backbone NH of a hinge residue (e.g., Met107 in TAK1).
-
The primary amine of the methanamine moiety donates a hydrogen bond to the backbone carbonyl of a hinge residue (e.g., Glu105).
-
The 2-methyl group sits in a small hydrophobic pocket near the gatekeeper residue.
-
The 4-methyl group is partially solvent-exposed.
-
The C5-methanamine bond points towards a larger, unoccupied hydrophobic region of the active site (the "back pocket").
Vector-Based Fragment Elaboration
The primary amine at C5 is the most logical point for elaboration ("fragment growing"). By forming an amide bond, chemists can introduce new functionality to probe the unoccupied back pocket.
Hypothetical SAR Table:
| Compound | R-Group (at Amine) | TAK1 K D (µM) | Rationale for Change |
| Fragment Hit | -H | 500 | Initial hit identified from screen. |
| Analog 1 | -C(O)Ph | 25 | Phenyl group occupies the hydrophobic back pocket, increasing affinity. |
| Analog 2 | -C(O)-[4-F-Ph] | 15 | Fluoro-substituent adds favorable electronic interactions or displaces water. |
| Analog 3 | -C(O)-[4-morpholino-Ph] | 0.5 | Morpholine group picks up a new hydrogen bond with a solvent-exposed residue. |
| Lead Candidate | -C(O)-[4-morpholino-Ph] (with C4-Me -> cyclopropyl) | 0.08 | Replacing the C4-methyl with a cyclopropyl group improves Ligand Lipophilicity Efficiency (LLE). |
Challenges and Mitigation Strategies
Thiazole-containing fragments, particularly 2-aminothiazoles, are sometimes flagged as potential "frequent hitters" or promiscuous inhibitors. This can be due to non-specific mechanisms like compound aggregation or reactivity. It is crucial to implement controls to ensure on-target engagement.
-
Confirm Solublity: Use techniques like nephelometry to ensure fragments are fully soluble at screening concentrations.
-
Include Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the assay buffer to disrupt aggregate formation.
-
Activity-Order Check: In dose-response experiments, ensure that higher concentrations lead to a greater effect. A flat or bell-shaped curve can be indicative of aggregation.
-
Counter-Screening: Screen hits against an unrelated protein to check for specificity.
-
Structural Confirmation: Ultimately, a high-resolution crystal structure showing a well-defined, specific binding mode is the best evidence against non-specific activity.[8]
Conclusion
The (dimethyl-1,3-thiazol-4-yl)methanamine scaffold represents a high-quality starting point for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with its inherent hydrogen bonding capabilities and synthetic tractability, makes it a valuable component of any fragment library. By employing a rigorous, self-validating screening cascade that pairs a sensitive primary screen like SPR with orthogonal validation and definitive structural biology, researchers can confidently identify true hits. The subsequent process of structure-guided elaboration allows for the rational optimization of these low-affinity fragments into potent and selective lead compounds, demonstrating the power and efficiency of the FBDD approach in modern medicinal chemistry.
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Ghodke, Y. S., et al. (2021). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery, 16(10), 1155-1169. [Link]
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Ayati, A., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(22), 5449. [Link]
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Muraoka, T., et al. (2016). Discovery of a potent and highly selective transforming growth factor β receptor-associated kinase 1 (TAK1) inhibitor by structure based drug design (SBDD). Bioorganic & Medicinal Chemistry, 24(17), 3848-3860. [Link]
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Renaudet, O., et al. (2010). SPR-based fragment screening: advantages and applications. Drug Discovery Today: Technologies, 7(3), e167-e173. [Link]
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Zehnder, J., et al. (2015). Fragment-based screening using surface plasmon resonance technology. Methods in Molecular Biology, 1278, 189-205. [Link]
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Hartshorn, M. J., et al. (2005). Crystallographic fragment screening to optimize hits. Journal of Medicinal Chemistry, 48(2), 403-413. [Link]
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Weiss, M. S. (2013). Crystallographic fragment-screening: workflow and procedures. INIS-IAEA, 45(1). [Link]
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Collins, I., & van Montfort, R. L. M. (2012). Fragment-based approaches to the discovery of kinase inhibitors. Current Topics in Medicinal Chemistry, 12(12), 1315-1335. [Link]
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Davis, B. J., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
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Singh, P., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(30), 27281-27301. [Link]
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Waring, M. J. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4295. [Link]
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National Center for Biotechnology Information. (2024). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PubMed Central. [Link]
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Park, H., et al. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(18), 3844-3847. [Link]
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Aouad, F., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 23-53. [Link]
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Davis, A. M., & Keeling, S. E. (2005). Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead generation. Journal of Medicinal Chemistry, 48(2), 414-426. [Link]
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Adams, J. L., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters, 2(12), 922-926. [Link]
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Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25, 267-279. [Link]
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Barelier, S., & Krimm, I. (2021). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 16(11), 1736-1748. [Link]
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Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an anti-inflammatory activity. FULIR repository. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 165736072, (2,4-dimethyl-1,3-thiazol-5-yl)methanamine. PubChem. [Link]
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Al-Ostoot, F. H., et al. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 16(3), 2342-2362. [Link]
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Zhang, L., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 213, 113175. [Link]
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National Center for Biotechnology Information. (2026). PubChemLite for C6H10N2S. PubChemLite. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 121595996. PubChem. [Link]
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Lesiak, A., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1957-1964. [Link]
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Lesiak-Watanabe, A., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PubMed Central. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of (2,5-Dimethyl-1,3-thiazol-4-yl)methanamine
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a wide array of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[1] Specifically, aminomethyl-substituted thiazoles are of significant interest as they serve as versatile synthons for the elaboration of more complex molecular architectures, often acting as key pharmacophoric elements. This application note provides a detailed, validated protocol for the synthesis of (2,5-dimethyl-1,3-thiazol-4-yl)methanamine, a valuable building block for drug discovery and development professionals. The presented synthetic strategy is designed for efficiency and scalability, proceeding through a key aldehyde intermediate obtained via a Vilsmeier-Haack reaction.
Synthetic Strategy Overview
The synthesis of the target compound, (2,5-dimethyl-1,3-thiazol-4-yl)methanamine, is achieved in a two-step sequence commencing with the commercially available 2,5-dimethylthiazole. The chosen strategy prioritizes robust and well-established chemical transformations to ensure high yields and purity.
-
C4-Formylation via Vilsmeier-Haack Reaction: The initial step involves the regioselective introduction of a formyl group at the C4 position of the 2,5-dimethylthiazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a pre-formed or in-situ generated Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide).[3] This reaction is particularly effective for electron-rich heterocyclic systems.
-
Direct Reductive Amination: The resulting 2,5-dimethylthiazole-4-carbaldehyde is then converted to the target primary amine through direct reductive amination. This one-pot procedure involves the formation of an imine intermediate with an ammonia source, which is subsequently reduced in situ to the desired methanamine. This method is highly efficient and avoids the isolation of the often-unstable imine intermediate.[4][5]
Experimental Protocols
PART 1: Synthesis of 2,5-Dimethylthiazole-4-carbaldehyde
This protocol details the C4-formylation of 2,5-dimethylthiazole using the Vilsmeier-Haack reaction.
Materials:
-
2,5-Dimethylthiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (3.0 eq) in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
To this mixture, add a solution of 2,5-dimethylthiazole (1.0 eq) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is alkaline.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,5-dimethylthiazole-4-carbaldehyde.
PART 2: Synthesis of (2,5-Dimethyl-1,3-thiazol-4-yl)methanamine
This protocol describes the conversion of 2,5-dimethylthiazole-4-carbaldehyde to the target amine via reductive amination.
Materials:
-
2,5-Dimethylthiazole-4-carbaldehyde
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 2,5-dimethylthiazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add a solution of ammonia in methanol (5.0 eq) and stir the mixture for 1-2 hours at room temperature to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature is maintained below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2,5-dimethyl-1,3-thiazol-4-yl)methanamine.
-
Further purification can be achieved by column chromatography on silica gel or by acid-base extraction if necessary.
Quantitative Data Summary
| Parameter | Step 1: Formylation | Step 2: Reductive Amination |
| Starting Material | 2,5-Dimethylthiazole | 2,5-Dimethylthiazole-4-carbaldehyde |
| Key Reagents | POCl₃, DMF | Ammonia, NaBH₄ |
| Solvent | Dichloromethane | Methanol |
| Reaction Time | 4-6 hours | 4-6 hours |
| Typical Yield | 70-85% | 75-90% |
| Purity (post-chromatography) | >98% | >98% |
Visualization of the Synthetic Workflow
Caption: Synthetic route to (2,5-dimethyl-1,3-thiazol-4-yl)methanamine.
Scientific Discussion and Mechanistic Insights
The selection of the Vilsmeier-Haack reaction for the C4-formylation is grounded in the electronic nature of the thiazole ring. The electron-donating methyl groups at the C2 and C5 positions increase the electron density of the ring, thereby activating it towards electrophilic substitution. The C4 position is the most nucleophilic site, leading to a highly regioselective formylation.
The subsequent reductive amination is a robust and highly versatile method for amine synthesis. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The hydride reducing agent, sodium borohydride, then reduces the iminium ion to the final amine product. The use of a large excess of the ammonia source helps to drive the equilibrium towards imine formation.
Troubleshooting and Optimization:
-
Low yield in formylation: Ensure all reagents and solvents are anhydrous, as the Vilsmeier reagent is sensitive to moisture. The reaction temperature and time can also be optimized.
-
Incomplete reductive amination: The reaction can be monitored by TLC to ensure complete consumption of the aldehyde. If the reaction stalls, additional reducing agent can be carefully added. The choice of reducing agent can also be varied, with reagents like sodium triacetoxyborohydride offering milder conditions.[5]
-
Purification challenges: The basic nature of the final amine product may require the use of a modified silica gel or an alternative purification technique such as acid-base extraction to minimize product loss on the column.
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled with care, and reactions should be quenched cautiously.
-
All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This application note provides a comprehensive and reliable two-step protocol for the synthesis of (2,5-dimethyl-1,3-thiazol-4-yl)methanamine. The described methodology employs standard organic transformations that are amenable to scale-up, providing a practical route to this valuable building block for researchers in drug discovery and medicinal chemistry. The detailed experimental procedures, coupled with insights into the reaction mechanisms and troubleshooting, are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
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2H-Thiazolo[4,5-d][6][7][8]triazole: synthesis, functionalization, and application in scaffold-hopping. Communications Chemistry. 2024; 7(1):1-9.
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- Synthetic route for the mercaptothiazole derivatives structure.
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Application Note & Protocols: High-Throughput Screening Assays for Thiazole Derivatives
Introduction: The Significance and Challenges of Screening Thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Its unique electronic properties and synthetic tractability make it a cornerstone of modern drug discovery.[1][3] High-Throughput Screening (HTS) is an essential methodology for rapidly evaluating large libraries of thiazole derivatives to identify promising lead compounds.[4][5][6]
However, the very properties that make thiazoles attractive can also present unique challenges in HTS. As a class, these heterocyclic compounds can be prone to assay interference, including autofluorescence, fluorescence quenching, light scatter from poor solubility, and non-specific reactivity.[7][8][9] Therefore, a robust HTS campaign for thiazole derivatives requires not only sensitive and biologically relevant primary assays but also a carefully designed strategy of counter-screens and orthogonal validation to eliminate artifacts and ensure the identification of true, high-quality hits.
This guide provides an in-depth framework for designing and executing HTS campaigns for thiazole derivatives, offering detailed protocols for common assay formats, expert insights into mitigating interference, and a logical workflow for hit validation.
Part 1: Assay Selection & Design Principles
Choosing the correct assay is the most critical step in an HTS campaign. The decision depends on the biological question being asked, the nature of the target, and the resources available. Biochemical assays offer a direct measure of a compound's effect on a purified target, while cell-based assays provide a more physiologically relevant context.[10]
Expert Insight: Balancing Biochemical Purity with Cellular Relevance
While biochemical assays are excellent for identifying direct inhibitors of a specific enzyme (e.g., a kinase or protease), they cannot predict cell permeability, cytotoxicity, or off-target effects.[10] Conversely, a cell-based assay can confirm that a compound is active in a living system but may not immediately reveal its direct molecular target.[4][10] A best practice is to use a biochemical assay for the primary HTS and then triage hits through a series of cell-based secondary and orthogonal assays to confirm the mechanism of action and assess cellular activity.
The following flowchart outlines a logical decision-making process for selecting an appropriate assay format.
Caption: Decision flowchart for HTS assay selection.
Part 2: The General HTS Workflow
A typical HTS campaign follows a multi-stage process designed to efficiently screen large compound libraries and progressively filter the results to identify a small number of high-confidence hits for further development.
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Application Notes & Protocols: Characterizing Novel Gq-Coupled Receptor Agonists with (Dimethyl-1,3-thiazol-4-yl)methanamine
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of approximately one-third of all approved drugs.[1][2] The development of novel, selective ligands for these receptors is a cornerstone of modern drug discovery.[3][4] This document provides detailed protocols for the functional characterization of a novel compound, (Dimethyl-1,3-thiazol-4-yl)methanamine (herein referred to as "DMTM"), a potent and selective agonist for a target Gq-coupled receptor.
The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active agents with a wide range of activities.[5][6][7] DMTM leverages this core to activate GPCRs of the Gq/11 subfamily. Activation of these receptors canonically leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 triggers the release of calcium (Ca2+) from intracellular stores, providing a robust and transient signal that is a hallmark of Gq activation.[9]
Here, we present two industry-standard, cell-based assays to quantify the activity of DMTM:
-
A primary, high-throughput Calcium Flux Assay to measure the rapid, transient increase in intracellular calcium.
-
A secondary, confirmatory IP-One HTRF Assay to measure the accumulation of a stable downstream metabolite of IP3, providing a specific and robust endpoint for Gq signaling.[10][11]
These protocols are designed for researchers in pharmacology, cell biology, and drug development to reliably determine the potency and efficacy of novel Gq agonists.
Part 1: Mechanism of Action – The Gq Signaling Pathway
Upon agonist binding, the target GPCR undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF) for its associated Gq protein.[1] This catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP then binds to and activates PLC, initiating the signaling cascade detailed below.[8][9][12]
Caption: Agonist-induced Gq signaling cascade.
Part 2: Experimental Protocols & Data
Application 1: High-Throughput Calcium Flux Assay
This assay provides a rapid and sensitive method for determining the potency (EC50) of DMTM by measuring the immediate increase in intracellular calcium upon receptor activation. We utilize a fluorescent calcium indicator dye that exhibits a significant increase in fluorescence intensity upon binding to free Ca2+. The "no-wash" format is optimized for high-throughput screening (HTS).[13][14]
Caption: Workflow for the no-wash calcium flux assay.
-
Cell Plating (Day 1):
-
Culture CHO-K1 or HEK293 cells stably expressing the target Gq-coupled receptor in appropriate growth medium.
-
Harvest cells and adjust the density to 100,000 - 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a black-walled, clear-bottom 384-well assay plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Reagent Preparation (Day 2):
-
Prepare a 2X dye-loading solution using a no-wash calcium assay kit (e.g., Fluo-8 No Wash, FLIPR Calcium 4) according to the manufacturer's instructions, using an assay buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[15]
-
Prepare a serial dilution of DMTM (e.g., 10-point, 1:3 dilution starting at 100 µM) in a separate 384-well compound plate. The final assay concentrations will be 4-fold lower.
-
-
Cell Loading & Assay Execution (Day 2):
-
Remove cell plates from the incubator. Add 25 µL of the 2X dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO2, protected from light.[14]
-
Place both the cell plate and the compound plate into a kinetic plate reader (e.g., Molecular Devices FlexStation® 3 or FLIPR® Tetra).
-
Set the instrument to add 12.5 µL from the compound plate to the cell plate.
-
Measure the fluorescence signal (Ex/Em: ~490/525 nm) kinetically for 90-120 seconds, reading every second. Compound addition should occur approximately 15-20 seconds into the run to establish a stable baseline.
-
The potency of DMTM is determined by plotting the peak fluorescence response (or area under the curve) against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted using a four-parameter logistic equation to calculate the EC50 value.
| Parameter | DMTM | Positive Control (ATP) |
| Assay Format | Calcium Flux (Fluo-8) | Calcium Flux (Fluo-8) |
| Cell Line | CHO-K1-hNTR | CHO-K1-hNTR |
| EC50 | 15.2 nM | 98.5 nM |
| Signal Window (S/B) | 8.1 | 7.5 |
| Z'-factor | 0.82 | 0.79 |
Application 2: IP-One Accumulation HTRF Assay
While calcium flux is an excellent primary screen, its signal is transient and can sometimes be triggered by non-Gq mechanisms.[10] The IP-One assay provides an orthogonal, endpoint measurement of Gq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[11][16] This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) technology, a robust method suitable for compound characterization.[11]
-
Cell Plating & Stimulation:
-
Plate cells as described in the Calcium Flux protocol (Step 1).
-
On Day 2, remove the growth medium and add 25 µL of stimulation buffer containing a serial dilution of DMTM and lithium chloride (LiCl). LiCl is crucial as it inhibits the degradation of IP1, allowing it to accumulate.[10][11]
-
Incubate the plate for 60 minutes at 37°C.[10]
-
-
Lysis and Detection:
-
Following the manufacturer's protocol (e.g., Cisbio IP-One Gq HTRF kit), add the detection reagents: IP1-d2 (acceptor) followed by the anti-IP1-Cryptate (donor).[17][18]
-
Typically, this involves adding 12.5 µL of IP1-d2 conjugate solution and 12.5 µL of anti-IP1-Cryptate antibody solution to the stimulated cells.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.[11]
-
-
HTRF Reading:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at ~320-340 nm.[16]
-
The assay is a competitive immunoassay; therefore, a high concentration of cellular IP1 leads to a decrease in the HTRF signal.[11][16] The HTRF ratio (665 nm / 620 nm) is calculated and plotted against the log of DMTM concentration. A four-parameter logistic equation is used to fit the inverse sigmoidal curve and determine the EC50.
| Parameter | DMTM | Positive Control (Carbachol) |
| Assay Format | IP-One HTRF | IP-One HTRF |
| Cell Line | HEK293-hM1 | HEK293-hM1 |
| EC50 | 21.5 nM | 45.1 nM |
| Assay Window | 3.2 | 3.5 |
| Z'-factor | 0.75 | 0.77 |
Conclusion
The protocols described provide a robust framework for characterizing the pharmacological activity of (Dimethyl-1,3-thiazol-4-yl)methanamine or other novel agonists at Gq-coupled receptors. The primary calcium flux assay offers high-throughput capability for initial potency determination, while the secondary IP-One HTRF assay confirms the specific engagement of the Gq/PLC signaling axis. Together, these methods enable a comprehensive and reliable assessment of compound efficacy, crucial for advancing promising molecules in the drug discovery pipeline.
References
- HTRF IP-One Gq Detection Kit. (n.d.). WEICHILAB.
- Calcium Flux Protocol. (n.d.).
- Recent progress in assays for GPCR drug discovery. (n.d.). Physiological Reviews.
- Gq-Coupled Receptors in Autoimmunity. (n.d.). National Institutes of Health (NIH).
- Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. (2020). bio-protocol.org.
- HTRF IP-One Gq assay on SpectraMax Readers. (n.d.). Molecular Devices.
- Gq Pathway Of G-Protein-Coupled Receptors Explained. (2023). YouTube.
- IP-3/IP-1 Assays. (2012). Assay Guidance Manual - NCBI Bookshelf.
- HTRF IP-One Gq Detection Kit. (n.d.). Revvity.
- Fluo-8 Calcium Flux Assay. (n.d.). protocols.io.
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- G protein-coupled receptor. (n.d.). Wikipedia.
- Signal Transduction 1: G Protein Coupled Receptors. (n.d.). UW Pressbooks.
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Application Notes and Protocols for Antimicrobial Activity Testing of (Dimethyl-1,3-thiazol-4-yl)methanamine
Introduction: The Growing Imperative for Novel Antimicrobial Agents and the Promise of Thiazole Derivatives
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents. Thiazole, a five-membered aromatic heterocycle, is a foundational scaffold in a multitude of synthetic compounds and has been identified in various natural products, including vitamins and alkaloids.[1] The thiazole ring is a crucial pharmacophore in numerous clinically approved drugs, demonstrating a wide spectrum of biological activities such as antibacterial, antifungal, antiviral, and anti-inflammatory effects.[2] This has led to extensive research into thiazole derivatives as a promising source of new and potent antimicrobial drugs.[3][4][5]
(Dimethyl-1,3-thiazol-4-yl)methanamine is a novel compound belonging to this promising class of molecules. A thorough evaluation of its antimicrobial properties is a critical first step in assessing its potential as a future therapeutic agent. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for determining the in vitro antimicrobial activity of this compound. The protocols herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability across different laboratories.[1][2]
Part 1: Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The primary objective of in vitro antimicrobial susceptibility testing is to determine the concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) or results in microbial death (Minimum Bactericidal Concentration or MBC). These values are fundamental in predicting the therapeutic potential of a compound. The two most widely accepted and utilized methods for quantitative and qualitative assessment of antimicrobial activity are the broth microdilution method for MIC determination and the disk diffusion method for assessing susceptibility.
Causality in Experimental Design: Why Standardization is Critical
Adherence to standardized protocols is paramount in AST to minimize variability arising from factors such as inoculum preparation, media composition, incubation conditions, and endpoint determination. Both CLSI and EUCAST provide detailed guidelines that have been meticulously developed and validated to ensure that results are reliable and can be correlated with clinical outcomes. The protocols detailed below are designed as self-validating systems through the incorporation of quality control (QC) strains with known susceptibility profiles.[6][7][8] Consistent and accurate results with these QC strains provide confidence in the data obtained for the test compound.
Part 2: Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method, based on the CLSI M07 standard, is considered the gold standard for determining the MIC of an antimicrobial agent.[1][2][9] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Caption: Workflow for the Broth Microdilution Assay.
-
Preparation of Test Compound:
-
Prepare a stock solution of (Dimethyl-1,3-thiazol-4-yl)methanamine in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, DMSO). The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1% for DMSO).
-
Perform two-fold serial dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] A photometric device can be used for accurate standardization.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the test compound dilutions. This will bring the total volume in each well to 100 µL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.[10]
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Disk Diffusion Assay
The disk diffusion method, as standardized by EUCAST, is a qualitative or semi-quantitative method to assess the susceptibility of a bacterium to an antimicrobial agent.[3] It involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate inoculated with the test organism.
Caption: Workflow for the Disk Diffusion Assay.
-
Preparation of Test Disks:
-
Sterile blank paper disks (6 mm diameter) are impregnated with a defined amount of (Dimethyl-1,3-thiazol-4-yl)methanamine. This is achieved by applying a small volume (e.g., 10-20 µL) of a concentrated stock solution to each disk and allowing the solvent to evaporate completely. The amount of compound per disk should be optimized in preliminary experiments.
-
-
Inoculum and Plate Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface in three directions to ensure confluent growth.[10]
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Disk Application and Incubation:
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or caliper.
-
Quality Control
The inclusion of reference QC strains is mandatory for validating the accuracy and precision of the testing procedures.[6][7][8][12]
-
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus subsp. aureus ATCC® 25923™ (for Gram-positive coverage) or ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
Procedure:
-
The QC strains must be tested concurrently with the experimental compound under the exact same conditions.
-
The resulting MIC values or zone diameters for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[7] If QC results are out of range, the experimental results are considered invalid, and the assay must be repeated after troubleshooting.
-
Part 3: Data Presentation and Interpretation
The antimicrobial activity of (Dimethyl-1,3-thiazol-4-yl)methanamine should be summarized in a clear and concise format.
Hypothetical Antimicrobial Activity Data
| Microorganism | Strain | MIC (µg/mL) | Zone of Inhibition (mm) [Disk Content] |
| Escherichia coli | ATCC® 25922™ (QC) | [Within QC Range] | [Within QC Range] |
| Staphylococcus aureus | ATCC® 25923™ (QC) | [Within QC Range] | [Within QC Range] |
| Pseudomonas aeruginosa | ATCC® 27853™ (QC) | [Within QC Range] | [Within QC Range] |
| Escherichia coli | Clinical Isolate 1 | 16 | 18 [30 µg] |
| Staphylococcus aureus | MRSA Isolate 1 | 8 | 22 [30 µg] |
| Pseudomonas aeruginosa | Clinical Isolate 1 | >256 | 6 [30 µg] |
| Candida albicans | ATCC® 90028™ | 32 | Not Applicable |
Note: The above data is for illustrative purposes only.
Interpretation of Results
-
MIC Values: Lower MIC values indicate greater potency of the antimicrobial agent. The results should be compared to those of standard antibiotics tested under the same conditions.
-
Zones of Inhibition: Larger zones of inhibition generally correlate with greater susceptibility of the microorganism to the compound. However, direct comparison of zone diameters between different compounds can be misleading due to variations in their physicochemical properties (e.g., molecular weight, diffusion characteristics in agar).
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of the antimicrobial activity of (Dimethyl-1,3-thiazol-4-yl)methanamine. By adhering to the internationally recognized standards of CLSI and EUCAST, researchers can generate high-quality, reliable, and reproducible data. The thiazole scaffold holds significant promise in the development of new antimicrobial agents[3][4][5], and a systematic and standardized approach to activity testing is the critical first step in realizing this potential. The data generated from these assays will be instrumental in guiding further preclinical development, including structure-activity relationship studies, mechanism of action investigations, and in vivo efficacy models.
References
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EUCAST. (n.d.). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8.
-
Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]
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ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]
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ANSI Webstore. (n.d.). Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. Retrieved from [Link]
-
MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
- Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R, A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
-
CGSpace. (2022, April 20). EUCAST Disk Diffusion Method (Part 1). Retrieved from [Link]
-
Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
- Kim, H. S., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
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British Society for Antimicrobial Chemotherapy. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
EUCAST. (2015). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
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Application Notes and Protocols for the Anticancer Screening of (Dimethyl-1,3-thiazol-4-yl)methanamine
Introduction: The Rationale for Screening (Dimethyl-1,3-thiazol-4-yl)methanamine
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] Notably, several thiazole derivatives have been successfully developed as anticancer agents, including the FDA-approved drugs Dasatinib and Ixazomib.[1] These compounds exert their antitumor effects through diverse mechanisms, such as inhibiting key kinases involved in cancer cell signaling, inducing programmed cell death (apoptosis), and disrupting cell cycle progression.[1][3][4] The core structure, with its unique electronic properties and ability to form hydrogen bonds, serves as an excellent pharmacophore for interacting with various biological targets within cancer cells.[1]
(Dimethyl-1,3-thiazol-4-yl)methanamine, a specific derivative of the thiazole family, presents a compelling candidate for anticancer screening. While direct studies on this particular molecule are not extensively documented, its structural similarity to other biologically active thiazoles warrants a thorough investigation of its potential cytotoxic and antiproliferative properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a rigorous in vitro screening of (Dimethyl-1,3-thiazol-4-yl)methanamine. The protocols outlined herein are designed to be self-validating, providing a systematic approach to assess the compound's efficacy against various cancer cell lines and to elucidate its potential mechanism of action.
Part 1: Foundational In Vitro Cytotoxicity Assessment
The initial phase of screening any novel compound is to determine its cytotoxic or cytostatic effect on cancer cells. This is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency.[5] The MTT assay is a widely adopted, reliable, and efficient colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6] By dissolving these crystals and measuring the absorbance, one can quantify the effect of the test compound on cell viability.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the IC50 of the test compound using the MTT assay.
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical])[7]
-
(Dimethyl-1,3-thiazol-4-yl)methanamine
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[7]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7][8] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of (Dimethyl-1,3-thiazol-4-yl)methanamine in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).[7] Remove the overnight culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO2.[7]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][9] Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[5]
Data Presentation: Cytotoxicity
The results of the MTT assay should be summarized in a clear and concise table.
| Cell Line | Cancer Type | (Dimethyl-1,3-thiazol-4-yl)methanamine IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HeLa | Cervical Carcinoma | Experimental Value | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |
Part 2: Mechanistic Insights - Unraveling the Mode of Action
Once the cytotoxic potential of (Dimethyl-1,3-thiazol-4-yl)methanamine is established, the next critical step is to investigate its mechanism of action. Many effective anticancer agents induce cell death through apoptosis or by causing cell cycle arrest.[3] Flow cytometry is a powerful tool for these analyses.
Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
Causality: Apoptosis is a form of programmed cell death crucial for tissue homeostasis. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC.[10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. By using both stains, we can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Caption: Differentiation of cell populations by Annexin V/PI staining.
Protocol 2: Apoptosis Assay by Flow Cytometry
Materials:
-
Cancer cells treated with the IC50 concentration of (Dimethyl-1,3-thiazol-4-yl)methanamine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pre-determined IC50 concentration of the test compound for 24-48 hours.[8] Include untreated (negative control) and positive control (e.g., staurosporine-treated) cells.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis via Propidium Iodide Staining
Rationale: Dysregulation of the cell cycle is a fundamental characteristic of cancer.[13] Many chemotherapeutic agents exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cell proliferation. Propidium Iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[14] This allows for the quantification of cells in different phases of the cell cycle by flow cytometry. Treatment with RNase is essential to prevent PI from binding to RNA, which would otherwise interfere with the analysis.
Protocol 3: Cell Cycle Analysis
Materials:
-
Cancer cells treated with the IC50 concentration of (Dimethyl-1,3-thiazol-4-yl)methanamine
-
Cold 70% Ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compound for 24 hours.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.[8] Incubate at -20°C for at least 2 hours (or overnight).[8]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 15-30 minutes.[14]
-
PI Staining: Add the PI staining solution to the cells and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[8] Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14]
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro anticancer screening of (Dimethyl-1,3-thiazol-4-yl)methanamine. By systematically evaluating its cytotoxicity and investigating its effects on apoptosis and the cell cycle, researchers can gain critical insights into its potential as a therapeutic agent. Positive results from these assays would justify further investigation, including:
-
Broader Cell Line Screening: Testing against a wider panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.
-
Mechanism of Action Studies: Utilizing techniques like Western blotting to probe the molecular pathways affected by the compound (e.g., expression of Bcl-2 family proteins, caspases, or cell cycle regulatory proteins).[8]
-
In Vivo Studies: Evaluating the compound's efficacy and toxicity in preclinical animal models of cancer.
The thiazole scaffold continues to be a rich source of novel anticancer drug candidates.[1][15] A thorough and methodologically sound screening approach, as detailed here, is paramount to successfully identifying and advancing promising new molecules like (Dimethyl-1,3-thiazol-4-yl)methanamine in the drug discovery pipeline.
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PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]
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PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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PMC. (n.d.). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
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PMC. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]
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(n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
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(n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
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(n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]
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(n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
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World Journal of Advanced Research and Reviews. (2023). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma. Retrieved from [Link]
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(n.d.). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Retrieved from [Link]
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Application Notes & Protocols: A Researcher's Guide to Anti-inflammatory Assays for Novel Thiazole Compounds
I. Introduction: The Promise of Thiazole Compounds in Inflammation Research
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, from autoimmune disorders to cancer. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery.[1][2] Among the myriad of chemical scaffolds explored, thiazole derivatives have emerged as a particularly promising class of compounds.[3][4][5] Their unique structural features allow for diverse chemical modifications, leading to compounds with significant anti-inflammatory and antioxidant properties.[5][6] This guide provides a comprehensive overview and detailed protocols for a tiered in vitro screening approach to identify and characterize the anti-inflammatory potential of novel thiazole compounds.
Our experimental framework is centered around the use of the RAW 264.7 murine macrophage cell line, a well-established and robust model for studying inflammatory responses.[7][8][9] These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic key aspects of the inflammatory cascade, including the production of nitric oxide (NO), pro-inflammatory cytokines, and the activation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB).[10][11][12][13] This multi-assay approach allows for a thorough evaluation of a compound's efficacy, from initial hit identification to deeper mechanistic insights.
II. The In Vitro Inflammation Model: LPS-Stimulated RAW 264.7 Macrophages
The causality behind selecting LPS-stimulated RAW 264.7 cells lies in their ability to reliably and reproducibly model the innate immune response. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4).[12] This interaction triggers a downstream signaling cascade culminating in the activation of the NF-κB transcription factor.[14][15] Activated NF-κB then translocates to the nucleus, where it orchestrates the transcription of a host of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14][16][17] By measuring the inhibition of these key inflammatory mediators, we can effectively screen for and validate the anti-inflammatory activity of our novel thiazole compounds.
Caption: LPS-induced NF-κB signaling pathway in macrophages.
III. Primary Screening: Nitric Oxide (NO) Production Assay
The initial screening of a library of thiazole compounds is efficiently performed by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 cells. NO is a key signaling molecule in inflammation, and its overproduction by iNOS is a hallmark of the inflammatory response. The Griess assay provides a simple, rapid, and cost-effective colorimetric method to quantify nitrite (NO₂⁻), a stable and measurable breakdown product of NO in cell culture supernatant.[18][19]
Protocol: Griess Assay for Nitrite Quantification
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: The following day, remove the culture medium and replace it with 100 µL of fresh medium containing various concentrations of the thiazole compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anti-inflammatory agent like dexamethasone).
-
Inflammatory Stimulation: After a 1-hour pre-treatment with the compounds, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reagent Preparation: Shortly before use, mix equal volumes of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay Procedure: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the freshly prepared Griess reagent to each well.[19]
-
Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[20]
-
Data Analysis: Calculate the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.
Self-Validation Note: It is crucial to perform a cell viability assay (e.g., MTT or PrestoBlue) in parallel to ensure that the observed reduction in NO production is not due to compound-induced cytotoxicity.
Caption: Workflow for the Griess assay.
IV. Secondary Validation: Cytokine Quantification by ELISA
Compounds that show significant and non-toxic inhibition of NO production in the primary screen should be advanced to secondary validation. This involves quantifying their effect on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this purpose, offering high sensitivity and specificity.
Protocol: TNF-α and IL-6 Sandwich ELISA
-
Sample Collection: Prepare cell culture supernatants as described in the Griess assay protocol (Steps 1-4).
-
Plate Coating: Coat the wells of a 96-well high-binding microplate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.[21]
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[21]
-
Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.[22]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate and add a chromogenic substrate solution (e.g., TMB). Incubate until a color change is observed.[23]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations in the samples using the standard curve.
| Parameter | LPS Control | Compound X (10 µM) | Compound Y (10 µM) | Dexamethasone (1 µM) |
| NO₂⁻ (µM) | 55.2 ± 4.1 | 23.5 ± 2.8 | 48.1 ± 3.5 | 8.9 ± 1.2 |
| TNF-α (pg/mL) | 2850 ± 210 | 1120 ± 150 | 2540 ± 180 | 450 ± 65 |
| IL-6 (pg/mL) | 1540 ± 130 | 620 ± 90 | 1410 ± 110 | 210 ± 40 |
Table 1: Representative data summary for the screening of two hypothetical thiazole compounds (X and Y). Compound X shows significant inhibition of NO, TNF-α, and IL-6, while Compound Y is largely inactive.
V. Mechanistic Studies: Gene Expression Analysis by RT-qPCR
To delve deeper into the mechanism of action of the most promising thiazole compounds, we can assess their impact on the gene expression of key inflammatory mediators. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) allows for the sensitive and accurate quantification of mRNA levels of genes like iNOS (gene name: Nos2) and COX-2 (gene name: Ptgs2).[24][25][26] A reduction in the mRNA expression of these genes would suggest that the compound acts at the level of transcription, potentially by inhibiting the NF-κB pathway.
Protocol: RT-qPCR for iNOS and COX-2 Expression
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the thiazole compounds and/or LPS for a shorter duration (e.g., 4-6 hours) to capture the peak of gene expression. After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or a column-based method).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for Nos2, Ptgs2, and a housekeeping gene (e.g., Gapdh or Actb), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between different treatment groups.[24]
| Gene Target | LPS Control (Fold Change) | Compound X (10 µM) + LPS (Fold Change) |
| Nos2 (iNOS) | 100 ± 12 | 18 ± 3.5 |
| Ptgs2 (COX-2) | 85 ± 9 | 15 ± 2.8 |
Table 2: Example RT-qPCR data showing that Compound X significantly downregulates the LPS-induced mRNA expression of Nos2 and Ptgs2.
VI. Conclusion: A Roadmap for Thiazole Anti-inflammatory Drug Discovery
This application note has outlined a robust, multi-tiered approach for the in vitro evaluation of novel thiazole compounds as potential anti-inflammatory agents. By progressing from a high-throughput primary screen for NO inhibition to more detailed secondary and mechanistic studies, researchers can efficiently identify and characterize promising lead candidates. The causality-driven selection of assays, centered on the well-validated LPS-stimulated macrophage model, ensures the generation of reliable and translatable data. This systematic workflow provides a solid foundation for the preclinical development of the next generation of thiazole-based anti-inflammatory therapeutics.
VII. References
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Role of the Inflammatory Response of RAW 264.7 Cells in the Metastasis of Novel Cancer Stem-Like Cells - PMC - NIH. National Institutes of Health. Available at: [Link]
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The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC - NIH. National Institutes of Health. Available at: [Link]
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Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
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Real time RT‑PCR analysis of iNOS and COX-2 mRNA expression in RAW... ResearchGate. Available at: [Link]
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Protocol Griess Test. Protocols.io. Available at: [Link]
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Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central. National Institutes of Health. Available at: [Link]
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NF-κB signaling in inflammation - PubMed. National Institutes of Health. Available at: [Link]
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New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed. National Institutes of Health. Available at: [Link]
-
Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells - MDPI. MDPI. Available at: [Link]
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Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - MDPI. MDPI. Available at: [Link]
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Interplay of Oxidative Stress, Inflammation, and Autophagy in RAW 264.7 Murine Macrophage Cell Line Challenged with Si/SiO2 Quantum Dots - MDPI. MDPI. Available at: [Link]
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Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC. National Institutes of Health. Available at: [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - MDPI. MDPI. Available at: [Link]
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The NF-kB Signaling Pathway - Creative Diagnostics. Creative Diagnostics. Available at: [Link]
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Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages | ACS Omega. ACS Publications. Available at: [Link]
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NF-κB - Wikipedia. Wikipedia. Available at: [Link]
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Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway - Frontiers. Frontiers. Available at: [Link]
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RT-qPCR study of COX-1 and -2 genes in oral surgical model comparing single-dose preemptive ibuprofen and etoricoxib: A randomized clinical trialy - PubMed Central. National Institutes of Health. Available at: [Link]
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Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC - NIH. National Institutes of Health. Available at: [Link]
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TNF-α (free) ELISA. Invitrogen. Available at: [Link]
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Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Wiley Online Library. Available at: [Link]
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A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. Available at: [Link]
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Quantitative Real Time-PCR (qRT-PCR) analysis of IL-1β, IL-6, COX-2,... ResearchGate. Available at: [Link]
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Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PubMed. National Institutes of Health. Available at: [Link]
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Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - ResearchGate. ResearchGate. Available at: [Link]
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The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - Frontiers. Frontiers. Available at: [Link]
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NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers. Frontiers. Available at: [Link]
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - MDPI. MDPI. Available at: [Link]
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Molecular Mechanisms of Lipopolysaccharide (LPS) Induced Inflammation in an Immortalized Ovine Luteal Endothelial Cell Line (OLENDO) - MDPI. MDPI. Available at: [Link]
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A real time quantitative PCR analysis and correlation of COX-1 and COX-2 enzymes in inflamed dental pulps following administration of three different NSAIDs - PubMed. National Institutes of Health. Available at: [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. National Institutes of Health. Available at: [Link]
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Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - MDPI. MDPI. Available at: [Link]
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Synthesis and anti-inflammatory activity of thiazole derivatives. IntechOpen. Available at: [Link]
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Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC - PubMed Central. National Institutes of Health. Available at: [Link]
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Characterizing Enzyme Inhibition Kinetics with (Dimethyl-1,3-thiazol-4-yl)methanamine: A Comprehensive Guide
An Application Note and Protocol for Researchers
Abstract
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including the inhibition of key enzymatic targets.[1][2][3][4] (Dimethyl-1,3-thiazol-4-yl)methanamine, a member of this structural class, represents a candidate for investigation as a novel enzyme inhibitor. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize its enzyme inhibition kinetics. We move beyond a simple recitation of steps to explain the causality behind experimental design, ensuring a robust and self-validating approach to determining inhibitory potency (IC₅₀), mechanism of action (MOA), and the inhibition constant (Kᵢ).
Foundational Principles: The Language of Enzyme Inhibition
A thorough understanding of enzyme kinetics is essential before commencing laboratory work. Enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which relates the initial reaction velocity (v₀) to the substrate concentration ([S]).[5]
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
-
Vₘₐₓ (Maximum Velocity): The theoretical maximum rate of the reaction at saturating substrate concentrations.[5][6]
-
Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is often used as an inverse measure of the enzyme's affinity for its substrate.[6][7]
Enzyme inhibitors modulate this relationship. Characterizing an inhibitor like (Dimethyl-1,3-thiazol-4-yl)methanamine involves determining how it affects Vₘₐₓ and Kₘ. Reversible inhibitors, which bind non-covalently to an enzyme, are classified into several main types based on their mechanism.
// Nodes E [label="Enzyme (E)", fillcolor="#4285F4", pos="0,1.5!"]; S [label="Substrate (S)", fillcolor="#34A853", pos="-2,0!"]; ES [label="Enzyme-Substrate\nComplex (ES)", fillcolor="#FBBC05", pos="0,0!"]; P [label="Product (P)", fillcolor="#EA4335", pos="2,0!"]; I_comp [label="Competitive\nInhibitor (I)", fillcolor="#EA4335", pos="-2,1.5!"]; I_noncomp [label="Non-competitive\nInhibitor (I)", fillcolor="#EA4335", pos="-2,-1.5!"]; EI [label="Enzyme-Inhibitor\nComplex (EI)", fillcolor="#5F6368", pos="0,2.5!"]; ESI [label="Enzyme-Substrate-Inhibitor\nComplex (ESI)", fillcolor="#5F6368", pos="0,-1.5!"];
// Edges E -> ES [label=" binds"]; S -> ES [label=" binds"]; ES -> E [label=" releases"]; ES -> P [label=" -> E + P"]; E -> EI [label=" binds"]; I_comp -> EI [label=" binds"]; I_noncomp -> ESI [label=" binds"]; ES -> ESI [label=" binds"]; } } Caption: Modes of Reversible Enzyme Inhibition.
| Inhibition Type | Mechanism of Action | Effect on Kₘ | Effect on Vₘₐₓ |
| Competitive | Inhibitor binds only to the enzyme's active site, directly competing with the substrate.[5] | Increases (Apparent Kₘ) | Unchanged |
| Non-competitive | Inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound.[5] | Unchanged | Decreases (Apparent Vₘₐₓ) |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site.[5] | Decreases (Apparent Kₘ) | Decreases (Apparent Vₘₐₓ) |
| Mixed | Inhibitor binds to an allosteric site on both the free enzyme and the ES complex, often with different affinities.[5] | Varies (Increases or Decreases) | Decreases (Apparent Vₘₐₓ) |
Experimental Workflow: From Assay Development to Kinetic Characterization
A successful inhibition study follows a logical progression. The initial phase involves developing a robust assay, followed by determining the inhibitor's potency (IC₅₀), and finally, elucidating its specific mechanism of action.
Prerequisite: Assay Development and Optimization
Before evaluating any inhibitor, the enzymatic assay itself must be rigorously validated. The goal is to establish conditions that produce a steady, measurable reaction rate that is directly proportional to the enzyme concentration.
Core Principle: Initial Velocity All kinetic measurements must be taken during the "initial velocity" phase of the reaction. This is the early period where substrate concentration is not yet limiting and product accumulation is minimal, ensuring the observed rate is linear over time. Product inhibition can significantly skew results if reactions proceed too long.[8]
Step-by-Step Protocol for Assay Optimization:
-
Buffer and Temperature Control: Select a buffer system that maintains a stable pH optimal for your target enzyme. Ensure all experiments are conducted at a constant, controlled temperature, as slight variations can significantly alter enzyme activity.[9]
-
Enzyme Titration:
-
Prepare a series of dilutions of your enzyme stock in the assay buffer.
-
Initiate the reaction with a saturating concentration of substrate (typically 5-10 times the known Kₘ).
-
Monitor product formation over time using an appropriate detection method (e.g., spectrophotometry, fluorimetry).[10][11]
-
Plot the initial reaction rate (v₀) against enzyme concentration.
-
Select an enzyme concentration from the linear range of this plot for all subsequent experiments. This ensures the rate is dependent on enzyme activity, not limited by the amount of enzyme.
-
-
Substrate Titration (Determining Kₘ):
-
Using the optimized enzyme concentration, prepare a series of substrate dilutions, typically spanning from 0.1 x Kₘ to 10 x Kₘ.
-
Measure the initial velocity (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine the Vₘₐₓ and Kₘ values for your substrate.[6] This Kₘ value is critical for designing the subsequent inhibition experiments.
-
Protocol 1: Determining Inhibitor Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the concentration of (Dimethyl-1,3-thiazol-4-yl)methanamine required to reduce enzyme activity by 50%. It is a key measure of inhibitor potency.[1][12]
Methodology:
-
Prepare Stock Solutions:
-
Inhibitor: Dissolve (Dimethyl-1,3-thiazol-4-yl)methanamine in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Perform serial dilutions to create a range of working concentrations.[1]
-
Enzyme & Substrate: Prepare stock solutions in the optimized assay buffer at a concentration that will yield the desired final concentration after addition to the assay wells.
-
-
Assay Plate Setup (96-well format example):
-
Add assay buffer to all wells.
-
Add the inhibitor dilutions to the test wells. For controls, add an equivalent volume of the inhibitor's solvent (e.g., DMSO).
-
Add the optimized concentration of the enzyme to all wells except the "no enzyme" control.
-
Pre-incubate: Allow the plate to incubate for 10-15 minutes at the optimal temperature to permit the inhibitor to bind to the enzyme.[1]
-
-
Initiate and Monitor Reaction:
-
Initiate the reaction by adding the substrate to all wells. The substrate concentration should ideally be set at or near its Kₘ value to ensure sensitivity to different inhibition types.[12][13]
-
Immediately begin monitoring the reaction progress (e.g., absorbance change) using a microplate reader over a defined period.
-
-
Data Analysis:
-
Calculate the initial reaction rate (v₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
-
Protocol 2: Elucidating the Mechanism of Inhibition (MOA)
This experiment distinguishes between competitive, non-competitive, and other inhibition types by systematically varying both substrate and inhibitor concentrations.
Methodology:
-
Experimental Design: The experiment consists of measuring substrate-velocity curves at several fixed concentrations of (Dimethyl-1,3-thiazol-4-yl)methanamine.
-
Inhibitor Concentrations: Choose a range of fixed inhibitor concentrations based on the previously determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
Substrate Concentrations: For each fixed inhibitor concentration, perform a full substrate titration as described in the Kₘ determination protocol (Section 2.1).
-
-
Assay Execution:
-
For each inhibitor concentration, set up a row/column on a 96-well plate.
-
Add the fixed concentration of inhibitor and the optimized enzyme concentration. Pre-incubate.
-
Initiate the reactions by adding the varying concentrations of the substrate.
-
Measure the initial velocity (v₀) for every combination of substrate and inhibitor concentration.
-
-
Data Analysis and Interpretation:
-
The most common method for visualizing inhibition data is the Lineweaver-Burk plot , which is a double reciprocal plot of 1/v₀ versus 1/[S].[5][7] While useful for visualization, it's important to note that non-linear regression of the raw data is statistically more robust for determining kinetic parameters.[6]
-
Plot the data for each inhibitor concentration on the same Lineweaver-Burk graph.
-
The pattern of the intersecting lines reveals the mechanism of inhibition.
-
| Lineweaver-Burk Plot Interpretation | |
| Competitive Inhibition | Lines intersect on the y-axis. |
| Non-competitive Inhibition | Lines intersect on the x-axis. |
| Uncompetitive Inhibition | Lines are parallel. |
| Mixed Inhibition | Lines intersect in the second quadrant (off-axes). |
Concluding Remarks
This guide outlines a systematic approach to fully characterize the inhibitory activity of (Dimethyl-1,3-thiazol-4-yl)methanamine against a chosen enzyme target. By progressing from rigorous assay optimization to potency determination and finally to mechanistic studies, researchers can generate high-quality, reliable kinetic data. This information is fundamental in the early stages of drug discovery, providing critical insights into the compound's potential as a therapeutic agent and guiding future structure-activity relationship (SAR) studies.
References
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Enzyme assay - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Zezzi, A. R., et al. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. Retrieved January 19, 2026, from [Link]
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Jarmoskaite, I., et al. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. Retrieved January 19, 2026, from [Link]
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved January 19, 2026, from [Link]
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Marques, S. M., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. Retrieved January 19, 2026, from [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved January 19, 2026, from [Link]
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Tipton, K., & Langley, G. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved January 19, 2026, from [Link]
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Methenamine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved January 19, 2026, from [Link]
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Graphviz. (n.d.). Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (2021). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved January 19, 2026, from [Link]
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In Vivo Experimental Design for Thiazoleamine Compounds: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vivo experimental design and execution of studies involving thiazoleamine compounds. Thiazoleamines represent a versatile class of heterocyclic compounds with demonstrated therapeutic potential across various disease areas, notably in oncology and neurodegenerative disorders.[1][2][3] Their efficacy often stems from the modulation of key cellular signaling pathways.[4][5] This document offers detailed, field-proven protocols and explains the rationale behind critical experimental choices to ensure the generation of robust and reproducible preclinical data.
Foundational Principles: Understanding Thiazoleamine Compounds
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a privileged scaffold in medicinal chemistry.[6][7] Thiazoleamine derivatives have been successfully developed as inhibitors of various biological targets, including protein kinases, which are often dysregulated in diseases like cancer.[1][4][6] For instance, several thiazole-containing drugs, such as Dasatinib, have been approved for cancer therapy.[1][6] In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, thiazole-based compounds have shown promise by targeting enzymes such as cholinesterases and modulating pathways involved in neuroinflammation and protein aggregation.[2][8]
The design of any in vivo study hinges on a clear understanding of the compound's proposed mechanism of action. For thiazoleamines, two prominent signaling pathways frequently implicated are the PI3K/Akt/mTOR and the Cyclin-Dependent Kinase (CDK) pathways.
Thiazoleamines as Modulators of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival.[5][9] Its aberrant activation is a hallmark of many cancers.[5] Thiazole derivatives have been designed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[5][9]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazoleamine compounds.
Thiazoleamines as Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a common feature of cancer.[10] Thiazole-based compounds have been developed as potent CDK inhibitors, capable of inducing cell cycle arrest and apoptosis in cancer cells.[5][10][11][12]
Caption: Cell cycle regulation by CDKs and inhibition by thiazoleamine compounds.
Pre-formulation and Preliminary In Vivo Assessments
Prior to initiating large-scale efficacy studies, it is critical to characterize the physicochemical and pharmacokinetic properties of the thiazoleamine compound.
Formulation Development
The choice of vehicle for in vivo administration is crucial for ensuring solubility, stability, and bioavailability. A systematic approach to formulation development is recommended.
| Parameter | Description | Considerations |
| Solubility | The ability of the compound to dissolve in a given solvent system. | Test a range of pharmaceutically acceptable excipients (e.g., DMSO, PEG300, Tween 80, saline). |
| Stability | The chemical integrity of the compound in the formulation over time. | Assess stability at room temperature and 4°C for the expected duration of the study. |
| Biocompatibility | The potential for the formulation to cause local or systemic toxicity. | Observe animals for signs of irritation at the injection site or other adverse reactions. |
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[13] Toxicokinetic studies relate the drug exposure to its toxic effects.[14]
Protocol 1: Murine Pharmacokinetic Study
-
Animal Model: Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c), with 3-5 animals per time point per route of administration.[15]
-
Dosing: Administer the compound via at least two routes, typically intravenous (IV) for 100% bioavailability reference and the intended therapeutic route (e.g., oral gavage (PO) or intraperitoneal (IP)).[16] Doses should be non-toxic but high enough for quantification.[17]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes).[16] Serial bleeding from the same animal is possible to reduce animal numbers.[18]
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound (and major metabolites, if known) in plasma using a validated LC-MS/MS method.[16]
-
Data Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC, half-life (t½), and bioavailability.[13]
Maximum Tolerated Dose (MTD) and Dose-Range Finding Studies
MTD studies are crucial for determining the highest dose that can be administered without causing unacceptable toxicity.[19]
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use a small cohort of healthy mice.
-
Dosing Regimen: Administer escalating doses of the compound daily for a specified period (e.g., 7-14 days).[14]
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
-
Endpoint: The MTD is the highest dose that does not result in significant morbidity, mortality, or a body weight loss of more than 15-20%.
-
Pathology: At the end of the study, perform necropsy and histopathological analysis of major organs to identify potential target organ toxicities.[14]
Efficacy Studies: In Vivo Models for Thiazoleamine Compounds
The choice of in vivo model is dictated by the therapeutic indication. Below are detailed protocols for oncology and Parkinson's disease models.
Oncology: Xenograft Mouse Models
Xenograft models, using human cancer cell lines or patient-derived tumors, are a cornerstone of preclinical cancer research.[7]
Protocol 3: Subcutaneous Xenograft Model
-
Cell Preparation: Culture the selected human cancer cell line (e.g., a line with a known dysregulation in the PI3K/Akt/mTOR or CDK pathways) to 80-90% confluency.[20] Harvest and resuspend the cells in a sterile solution, such as PBS or a mixture of PBS and Matrigel®, at the desired concentration.[20][21]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor cells.[22]
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension (typically 1-10 x 10⁶ cells in 100-200 µL) into the flank.[20][21][23]
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.[20] Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[20]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[23]
-
Drug Administration: Administer the thiazoleamine compound and vehicle control according to the predetermined dose and schedule.
-
Efficacy Endpoints: Monitor tumor growth, body weight, and overall animal health. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).[23]
Caption: Workflow for a subcutaneous xenograft efficacy study.
Neurodegenerative Disease: 6-OHDA Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) model is a widely used neurotoxin-based model that recapitulates the dopaminergic neurodegeneration seen in Parkinson's disease.[2][24]
Protocol 4: 6-OHDA Unilateral Lesion Mouse Model
-
Pre-treatment: Thirty minutes prior to surgery, administer desipramine and pargyline to protect noradrenergic neurons from 6-OHDA uptake.[24]
-
Animal Model: Use adult mice (e.g., C57BL/6).
-
Stereotaxic Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Drill a small hole in the skull over the target brain region (e.g., the medial forebrain bundle).[24][25]
-
6-OHDA Injection: Slowly infuse a solution of 6-OHDA into the target region of one hemisphere.[24][25][26] The contralateral side serves as an internal control.
-
Post-operative Care: Provide supportive care, including softened food and hydration, to aid recovery.[24][25]
-
Treatment: After a recovery period (e.g., 2-3 weeks) to allow for stable lesion development, begin administration of the thiazoleamine compound.
-
Behavioral Assessment: Evaluate motor function using a battery of tests, such as the cylinder test, rotarod test, and pole test, to assess the extent of the lesion and the therapeutic effect of the compound.[8][27][28][29]
-
Histological Analysis: At the end of the study, perfuse the animals and process the brains for immunohistochemical analysis of dopaminergic neuron loss (e.g., tyrosine hydroxylase staining).
Biodistribution Studies
Biodistribution studies determine the tissue and organ distribution of a compound, which is important for understanding its efficacy and potential off-target toxicities.[15][30][31]
Protocol 5: Tissue Biodistribution Study
-
Animal Model: Use healthy mice.
-
Dosing: Administer the thiazoleamine compound (often radiolabeled or fluorescently tagged for easier detection) at a therapeutic dose.
-
Tissue Collection: At various time points post-administration, euthanize the animals and collect major organs and tissues (e.g., liver, kidneys, spleen, lungs, brain, tumor).[30][32]
-
Sample Processing: Homogenize the tissues and extract the compound.
-
Quantification: Measure the concentration of the compound in each tissue using an appropriate analytical method (e.g., LC-MS/MS, scintillation counting, or fluorescence imaging).
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Ethical Considerations in Animal Research
All in vivo experiments must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[1][6] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies.[1][4][33]
-
Replacement: Use non-animal methods whenever possible.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results.
-
Refinement: Minimize animal pain and distress through appropriate housing, handling, and experimental procedures.[1][33]
Conclusion
The successful in vivo evaluation of thiazoleamine compounds requires a systematic and well-designed experimental approach. By carefully considering the compound's mechanism of action, conducting thorough preliminary studies, and selecting appropriate disease models, researchers can generate high-quality preclinical data to support the advancement of these promising therapeutic agents.
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Analytical methods for quantifying (Dimethyl-1,3-thiazol-4-yl)methanamine in biological samples
An Application Note and Protocol for the Bioanalysis of (Dimethyl-1,3-thiazol-4-yl)methanamine
Introduction: The Imperative for Sensitive Quantification
(Dimethyl-1,3-thiazol-4-yl)methanamine represents a class of heterocyclic compounds with significant potential in drug discovery, echoing the therapeutic versatility seen in numerous thiazole-containing agents.[1][2][3][4] The development of any such candidate compound into a viable therapeutic requires a deep understanding of its behavior in biological systems. Pharmacokinetic (PK) and toxicokinetic (TK) studies are foundational to this understanding, and they, in turn, depend on the ability to accurately and reliably quantify the analyte in complex biological matrices like plasma, urine, and tissue homogenates.
This document, authored from the perspective of a senior application scientist, provides a comprehensive guide to developing and validating a robust bioanalytical method for (Dimethyl-1,3-thiazol-4-yl)methanamine using the gold-standard technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The principles and protocols herein are designed to meet the rigorous standards set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6][7][8][9]
Methodology Rationale: Why LC-MS/MS?
The choice of an analytical technique is the first critical decision in method development. For quantifying low-concentration analytes in complex biological fluids, LC-MS/MS offers an unparalleled combination of sensitivity, selectivity, and speed.
-
Selectivity: Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. It functions as a dual-filter system, first selecting the parent ion (precursor ion) of the target analyte and then, after fragmentation, monitoring for a specific product ion. This process effectively filters out the vast majority of endogenous matrix components, drastically reducing chemical noise and improving detection limits.
-
Sensitivity: LC-MS/MS can achieve detection limits in the low picogram-per-milliliter (pg/mL) range, which is essential for characterizing the full pharmacokinetic profile of a potent drug candidate, including its terminal elimination phase.
-
Versatility: The technique is amenable to a wide range of small molecules and can be coupled with various sample preparation strategies to handle different biological matrices.
While other techniques like HPLC-UV exist, they typically lack the required sensitivity and are more susceptible to interferences from the biological matrix.[10]
Experimental Workflow Diagram
The overall bioanalytical process, from sample receipt to final data reporting, is a structured workflow designed to ensure data integrity and regulatory compliance.
Caption: High-level bioanalytical workflow from sample receipt to reporting.
Part 1: Sample Preparation Protocol - Protein Precipitation & SPE
The objective of sample preparation is to isolate the analyte from matrix components (proteins, phospholipids, salts) that can interfere with analysis or damage the instrument. This protocol employs a two-stage approach: initial protein precipitation (PPT) for bulk protein removal, followed by solid-phase extraction (SPE) for enhanced cleanup.
Rationale for Choices:
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., d4-(Dimethyl-1,3-thiazol-4-yl)methanamine) is the ideal IS. It co-elutes chromatographically and has nearly identical ionization and extraction behavior, providing the most accurate correction for experimental variability. If a SIL-IS is unavailable, a close structural analog can be used.
-
Protein Precipitation: Acetonitrile is an effective solvent for precipitating plasma proteins while keeping the analyte in solution.
-
Solid-Phase Extraction (SPE): A mixed-mode cation exchange SPE cartridge is chosen. The thiazole moiety is basic and will be positively charged at acidic pH, allowing it to bind strongly to the cation exchange sorbent while neutral and acidic interferences are washed away.
Step-by-Step Protocol:
-
Thawing: Thaw biological samples (e.g., human plasma) and quality control (QC) samples from -80°C storage in a water bath at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 25 µL of the working Internal Standard solution (e.g., 100 ng/mL in 50:50 Methanol:Water) to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Conditioning: While samples are centrifuging, condition a mixed-mode cation exchange SPE plate/cartridge by sequentially passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Loading: Carefully aspirate the supernatant from the centrifuged samples and load it onto the conditioned SPE plate.
-
Washing: Wash the SPE sorbent with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elution: Elute the analyte and IS from the SPE sorbent using 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic elution buffer neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the mobile phase A (see LC method below). This step concentrates the sample and ensures it is dissolved in a solvent compatible with the initial chromatographic conditions.
-
Injection: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.
Caption: Step-by-step sample preparation workflow.
Part 2: LC-MS/MS Instrumental Method
This section details the instrumental parameters for the analysis. These parameters serve as a starting point and would be optimized during formal method development.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 provides good retention for moderately polar basic compounds. The sub-2 µm particle size offers high resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive mode ionization (ESI+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |
| Gradient | 5% B to 95% B over 3 min, hold 0.5 min, return to 5% B | A rapid gradient efficiently elutes the analyte while separating it from early-eluting matrix components. |
| Column Temp. | 40°C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects and peak distortion. |
Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The methanamine group is basic and will readily accept a proton to form a positive ion [M+H]⁺. |
| MRM Transitions | Analyte: m/z 143.1 → 97.1 | Precursor [M+H]⁺: Calculated for C₇H₁₁N₂S⁺. Product: A plausible fragmentation would be the loss of the dimethylamine group. These transitions must be empirically determined by infusing a standard solution of the analyte. |
| IS (d4-Analyte): m/z 147.1 → 101.1 | The mass shift of +4 Da is reflected in both the precursor and product ions. | |
| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient ion generation. |
| Source Temp. | 150°C | Optimized for ion formation and stability. |
| Desolvation Temp. | 450°C | Facilitates the evaporation of solvent droplets to produce gas-phase ions. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
Part 3: Method Validation - A Self-Validating System
A bioanalytical method is only trustworthy if it has been rigorously validated to prove it is fit for its intended purpose.[8][11] Validation is performed according to ICH Q2(R1) and FDA guidelines.[5][6][7][9] The following parameters must be assessed.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and concentration. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise > 10; Accuracy within ±20%, Precision ≤20% CV. |
| Accuracy | The closeness of measured values to the true value. | Mean concentration within ±15% of nominal (±20% for LLOQ). |
| Precision | The closeness of replicate measurements (repeatability and intermediate precision). | Coefficient of Variation (CV) ≤15% (≤20% for LLOQ). |
| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | CV of the matrix factor across different lots of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
This application note outlines a comprehensive and robust framework for the quantification of (Dimethyl-1,3-thiazol-4-yl)methanamine in biological matrices. By combining an efficient two-stage sample preparation protocol with the high sensitivity and selectivity of LC-MS/MS, this method is designed to produce reliable, high-quality data suitable for regulated pharmacokinetic and toxicokinetic studies. The detailed validation plan, grounded in established regulatory guidelines, ensures the integrity and trustworthiness of the results, providing a solid analytical foundation for advancing drug development programs.
References
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][6]
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FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Department of Health and Human Services, Food and Drug Administration. [Link][11]
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ICH. Quality Guidelines. International Council for Harmonisation. [Link][12]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][13]
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LCGC International. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link][7]
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FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link][8]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][9]
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gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link][14]
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FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][15]
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Shvedene, N. V., et al. (2009). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry. [Link][10]
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Wifling, D., et al. (2011). LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist. Chromatographia. [Link][16]
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MFDS. Analytical Methods. Ministry of Food and Drug Safety. [Link][17]
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Shimadzu. LC/MS/MS Analysis for Restricted Chemicals in Textiles. [Link][18]
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Lino, et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Parasites & Vectors. [Link][1]
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Al-Suwaidan, I. A., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal. [Link][2]
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Alam, M. A., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine. [Link][3]
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Bîcu, E., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules. [Link][19]
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van Wijk, A. M. (2008). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace@UvA. [Link][20]
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Royal Society of Chemistry. (2022). A highly sensitive LC-MS/MS method for determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. Analytical Methods. [Link][21]
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Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link][4]
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The Versatility of 2-Amino-4-methylthiazole-5-carboxylate in Combinatorial Chemistry: A Guide to Library Synthesis
In the landscape of modern drug discovery, the quest for novel molecular entities with therapeutic potential is a perpetual endeavor. Combinatorial chemistry has emerged as a powerful engine in this pursuit, enabling the rapid synthesis and screening of vast libraries of compounds. Central to this strategy is the judicious selection of versatile chemical scaffolds that can be readily diversified. The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This guide focuses on a particularly useful building block within this class: ethyl 2-amino-4-methylthiazole-5-carboxylate . Its trifunctional nature—a nucleophilic amino group, an ester for amide coupling, and the thiazole ring itself—provides a rich platform for the construction of diverse compound libraries.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the utility of ethyl 2-amino-4-methylthiazole-5-carboxylate in both solution-phase and solid-phase combinatorial synthesis, complete with step-by-step protocols, troubleshooting advice, and examples of biologically relevant compound libraries.
The Strategic Advantage of the 2-Aminothiazole Scaffold
The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which can participate in various non-covalent interactions with biological targets. The 2-amino substitution provides a convenient handle for introducing diversity through acylation, alkylation, or sulfonylation reactions. Furthermore, the 4-methyl and 5-carboxylate substituents offer additional points for modification, allowing for a three-dimensional exploration of chemical space. This multi-point diversity is a key factor in the successful generation of libraries with a high probability of containing active "hits."
Solution-Phase Combinatorial Synthesis: Flexibility and Scale
Solution-phase synthesis offers the advantage of being readily scalable and not limited by the loading capacity of a solid support. It is particularly well-suited for the synthesis of smaller, focused libraries or for the optimization of reaction conditions before transitioning to a solid-phase approach.
General Workflow for Solution-Phase Library Synthesis
The general workflow for the solution-phase synthesis of a combinatorial library based on ethyl 2-amino-4-methylthiazole-5-carboxylate involves a series of sequential or parallel reactions to introduce diversity at the 2-amino and 5-carboxylate positions.
Caption: Solution-phase synthesis workflow.
Protocol 1: Parallel Amide Library Synthesis (Solution-Phase)
This protocol describes the parallel synthesis of a library of N-acylated-2-aminothiazole-5-carboxamides.
1. Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Building Block):
This versatile starting material can be synthesized via the Hantzsch thiazole synthesis.[3] A one-pot procedure is often employed for convenience.[4]
-
Reaction: To a mixture of ethyl acetoacetate and N-bromosuccinimide (NBS) in a suitable solvent system (e.g., water/THF), thiourea is added.[4]
-
Conditions: The reaction is typically stirred at room temperature for the bromination step, followed by heating to around 80°C after the addition of thiourea.[4]
-
Work-up: The reaction mixture is cooled, filtered, and the filtrate is neutralized with a base like ammonia water to precipitate the product.[4] Recrystallization from a suitable solvent such as ethyl acetate yields the pure building block.
2. Diversification at the 2-Amino Position (R1):
-
In a parallel array of reaction vessels, dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
To each vessel, add a different carboxylic acid (R1-COOH, 1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2.0 equivalents).
-
Stir the reactions at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
3. Diversification at the 5-Carboxylate Position (R2):
-
The crude N-acylated products from the previous step are dissolved in a suitable solvent (e.g., THF/methanol).
-
A solution of lithium hydroxide (LiOH, 2.0 equivalents) in water is added to hydrolyze the ethyl ester. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is acidified (e.g., with 1N HCl) and the carboxylic acid intermediate is extracted with an organic solvent.
-
The crude carboxylic acids are then coupled with a diverse set of amines (R2-NH2, 1.2 equivalents) using a coupling agent like HBTU (1.2 equivalents) and a base like DIPEA (2.0 equivalents) in DMF.
-
The reactions are stirred at room temperature for 12-24 hours.
4. Purification:
-
Purification of the final products is typically achieved by preparative HPLC to yield the desired library of 2-amino-4-methylthiazole-5-carboxamide derivatives.
| Step | Reagents & Solvents | Typical Temperature | Typical Time | Typical Yield |
| Building Block Synthesis | Ethyl acetoacetate, NBS, Thiourea, Water/THF, NH4OH | 0°C to 80°C | 4-6 hours | 70-80%[4] |
| N-Acylation (R1) | Carboxylic acids, HATU, DIPEA, DCM/DMF | Room Temperature | 12-24 hours | 60-90% |
| Ester Hydrolysis | LiOH, THF/Methanol/Water | Room Temperature | 2-4 hours | >90% (crude) |
| Amide Coupling (R2) | Amines, HBTU, DIPEA, DMF | Room Temperature | 12-24 hours | 50-85% |
Solid-Phase Combinatorial Synthesis: High Throughput and Purity
Solid-phase synthesis (SPS) is the cornerstone of high-throughput combinatorial chemistry. By anchoring the starting material to a solid support (resin), excess reagents and by-products can be easily removed by simple filtration and washing, streamlining the purification process.[5]
General Workflow for Solid-Phase Library Synthesis
The general strategy involves attaching the thiazole building block to a resin, followed by sequential diversification steps, and finally, cleavage of the purified compounds from the solid support.
Caption: Solid-phase synthesis workflow.
Protocol 2: Solid-Phase Synthesis of a 2-Aminothiazole-5-Carboxamide Library
This protocol outlines the synthesis of a diverse library of 2-aminothiazole-5-carboxamides using Wang resin, which allows for cleavage to yield C-terminal carboxylic acids that are then converted to amides.
1. Immobilization of the Thiazole Building Block:
-
Swell Wang resin in DMF.
-
The carboxylic acid of a suitably protected 2-aminothiazole derivative (e.g., with the 2-amino group protected with a Boc group) is activated using a coupling agent like DIC/HOBt.
-
The activated thiazole is then coupled to the hydroxyl groups of the Wang resin. The reaction is typically carried out in DMF with a catalytic amount of DMAP.
-
The resin is thoroughly washed with DMF, DCM, and methanol to remove any unreacted reagents.
2. Diversification at the 2-Amino Position (R1):
-
The Boc protecting group on the 2-amino position is removed by treating the resin with a solution of TFA in DCM (e.g., 20-50% v/v).
-
The resin is washed thoroughly with DCM and DMF.
-
A solution of a diverse set of carboxylic acids (R1-COOH, 3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 5-10 equivalents) in DMF is added to the resin.
-
The reaction is agitated at room temperature for 2-4 hours.
-
The resin is washed with DMF, DCM, and methanol.
3. Cleavage from the Resin and Diversification at the 5-Carboxamide Position (R2):
-
The thiazole derivative is cleaved from the Wang resin using a cleavage cocktail, typically a mixture of TFA, water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[6]
-
The resin is filtered, and the filtrate containing the crude carboxylic acid is collected and concentrated.
-
The crude carboxylic acid is then coupled in solution with a library of amines (R2-NH2) using standard coupling conditions as described in the solution-phase protocol.
4. Final Purification:
-
The final products are purified by preparative HPLC.
| Step | Reagents & Solvents | Typical Temperature | Typical Time | Notes |
| Immobilization | Boc-protected 2-aminothiazole-5-carboxylic acid, DIC/HOBt, DMAP, DMF | Room Temperature | 12-24 hours | Loading efficiency can be determined by Fmoc-loading test if a Fmoc-protected amino acid is used as a linker. |
| Boc Deprotection | 20-50% TFA in DCM | Room Temperature | 30 minutes | Monitor completion with a colorimetric test (e.g., Kaiser test). |
| N-Acylation (R1) | Carboxylic acids, HBTU, DIPEA, DMF | Room Temperature | 2-4 hours | Use of excess reagents drives the reaction to completion. |
| Cleavage | TFA/H2O/TIS (95:2.5:2.5) | Room Temperature | 2-3 hours | Perform in a well-ventilated fume hood. |
| Amide Coupling (R2) | Amines, HBTU, DIPEA, DMF | Room Temperature | 12-24 hours | Solution-phase reaction after cleavage. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Hantzsch Synthesis | Impure starting materials; incorrect reaction temperature or time; side reactions. | Ensure purity of α-haloketone and thiourea. Optimize temperature and reaction time. Monitor reaction by TLC to identify byproducts.[6] |
| Incomplete Coupling on Solid Phase | Steric hindrance; poor resin swelling; deactivated coupling agent. | Use a more potent coupling agent (e.g., HATU). Ensure adequate resin swelling in the reaction solvent. Use fresh coupling reagents. |
| Side Reactions During Cleavage | Reactive functional groups on the synthesized molecule. | Optimize the cleavage cocktail with appropriate scavengers to protect sensitive groups. |
| Difficulty in Purification | Similar polarity of product and impurities. | For solution-phase, try a different solvent system for chromatography or recrystallization. For solid-phase, ensure thorough washing between steps. |
Applications and Biological Activity of 2-Aminothiazole Libraries
Libraries of 2-aminothiazole derivatives have been successfully screened to identify compounds with a wide range of biological activities.
-
Anticancer Activity: Many 2-aminothiazole derivatives have shown potent anticancer activity. For instance, libraries of 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated against various cancer cell lines, with some compounds exhibiting significant cytotoxicity.[7]
-
Antimicrobial Activity: The 2-aminothiazole scaffold is a key component of many antimicrobial agents. Combinatorial libraries based on this core have yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8]
-
Enzyme Inhibition: Due to their ability to form key interactions in enzyme active sites, 2-aminothiazole derivatives have been identified as inhibitors of various enzymes, including kinases and proteases, which are important targets in drug discovery.
| Compound Class | Biological Target/Activity | Reported IC50/MIC Values |
| 2-Acylamino-thiazole-5-carboxamides | Anticancer (various cell lines) | Sub-micromolar to low micromolar range |
| 2-Sulfonamido-thiazole derivatives | Antimicrobial (e.g., S. aureus) | MICs in the low µg/mL range |
| Thiazole-based kinase inhibitors | Various kinases (e.g., p38, JNK) | Nanomolar to micromolar IC50 values |
Conclusion
Ethyl 2-amino-4-methylthiazole-5-carboxylate is a highly valuable and versatile building block for the construction of diverse combinatorial libraries. Its trifunctional nature allows for the introduction of multiple points of diversity, enabling a broad exploration of chemical space. Both solution-phase and solid-phase synthesis strategies can be effectively employed to generate libraries of 2-aminothiazole derivatives with a high potential for discovering novel drug candidates. The protocols and guidelines presented in this document provide a solid foundation for researchers to leverage the power of this privileged scaffold in their drug discovery programs.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021 Mar; 26(5): 1449. [Link]
- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxyl
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and deriv
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules. 2012; 17(11): 13349-13360. [Link]
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. 2019; 13: 114. [Link]
-
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. 2014 Apr 9;76:170-81. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters. 2013 Dec 1;23(23):6321-5. [Link]
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Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Molecules. 2019 May 13;24(9):1811. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Serbian Chemical Society. 2013; 78(9): 1277-1285. [Link]
-
Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. Organic & Biomolecular Chemistry. 2021;19(2):334-343. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Publications. [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. 2021; 20: 134–151. [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014, 6 (5):134-150. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. 2021 Jul; 26(14): 4268. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (Dimethyl-1,3-thiazol-4-yl)methanamine
A Guide for Researchers and Drug Development Professionals
Introduction
(Dimethyl-1,3-thiazol-4-yl)methanamine and its derivatives are valuable building blocks in medicinal chemistry, appearing as fragments in various biologically active compounds.[1][2] The synthesis of this primary amine, however, can present challenges related to yield, purity, and reaction control. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers to optimize their synthetic protocols, improve yields, and ensure the reliable production of this key intermediate.
For the purposes of this guide, we will focus on the synthesis of (2,5-Dimethyl-1,3-thiazol-4-yl)methanamine , a common and representative isomer. The principles and troubleshooting steps discussed are broadly applicable to other isomers with appropriate modifications to starting materials. The most direct and high-yielding route to this target involves the reductive amination of a corresponding aldehyde precursor, 2,5-dimethyl-1,3-thiazole-4-carbaldehyde.
Troubleshooting Guide: Optimizing Your Synthesis
This section addresses specific issues encountered during the synthesis, providing causal explanations and actionable solutions.
Problem Area 1: Low or No Product Yield in Reductive Amination
Question: My reductive amination of 2,5-dimethyl-1,3-thiazole-4-carbaldehyde is failing or giving very low yields. What are the most critical parameters to investigate?
Answer: Low yields in reductive amination typically stem from one of two main issues: inefficient imine formation or premature reduction of the starting aldehyde.
-
Inefficient Imine Formation: The reaction proceeds via an intermediate imine, which is then reduced to the amine.[3] The formation of this imine is the rate-limiting step and is highly pH-dependent.
-
Causality: The reaction requires a delicate pH balance. A slightly acidic medium (pH 4-6) is necessary to protonate the aldehyde's carbonyl oxygen, making it more electrophilic for the amine to attack. However, if the solution is too acidic, the primary amine starting material will be fully protonated and rendered non-nucleophilic, halting the reaction.[4]
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid (typically 0.5-1.0 equivalents), to your reaction mixture. This ensures the pH is optimal for imine formation without deactivating the nucleophile. Using an ammonium salt like ammonium acetate can also serve as both the ammonia source and a pH buffer.
-
-
Incorrect Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.
-
Causality: A strong reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the starting aldehyde to its corresponding alcohol, consuming the starting material before it can form the imine.[3] This is a very common cause of low yields.
-
Solution: Employ a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards aldehydes and can be used in a one-pot procedure.[3] Sodium cyanoborohydride (NaBH₃CN) is another excellent option, particularly effective at a slightly acidic pH.[3][5]
-
Question: I've switched to NaBH(OAc)₃, but my yield is still suboptimal. What else could be wrong?
Answer: Assuming the purity of your starting materials is high, the next factors to consider are solvent, stoichiometry, and temperature.
-
Solvent: The solvent must be aprotic and compatible with the reducing agent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices for reactions with NaBH(OAc)₃. Using protic solvents like methanol can lead to competitive reduction of the solvent or decomposition of the reducing agent.
-
Stoichiometry: Ensure you are using a sufficient excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) to drive the equilibrium towards imine formation. The reducing agent should also be in excess (typically 1.5-2.0 equivalents) to ensure complete reduction of the imine.
-
Reaction Time & Temperature: While these reactions often proceed well at room temperature, sluggish conversions can sometimes be improved by gentle heating (e.g., 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.
Problem Area 2: Significant Impurity Formation
Question: My final product is contaminated with a significant amount of 2,5-dimethyl-1,3-thiazol-4-yl)methanol. How do I prevent this?
Answer: The formation of the corresponding alcohol is a direct result of the reduction of your starting aldehyde. As discussed previously, this is almost always caused by using a reducing agent that is too powerful or non-selective.
-
Primary Solution: The most effective way to eliminate this side product is to switch from a reagent like NaBH₄ to a milder one like sodium triacetoxyborohydride (NaBH(OAc)₃) .[3] Its steric bulk and electronic properties make it highly selective for the protonated imine intermediate over the neutral aldehyde.
Question: I am observing a higher molecular weight impurity that I suspect is a secondary amine. How can this be avoided?
Answer: The formation of a secondary amine, bis((2,5-dimethyl-1,3-thiazol-4-yl)methyl)amine, occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the starting aldehyde.
-
Causality: The product amine can be more nucleophilic than the ammonia source, leading to this "over-alkylation." This is more likely to occur if the concentration of the ammonia source depletes significantly over the course of the reaction.
-
Solution: Use a large excess of the ammonia source (ammonium acetate or a solution of ammonia in methanol). This ensures that the aldehyde is far more likely to react with ammonia than with the product amine, effectively minimizing the formation of the secondary amine byproduct.
Detailed Experimental Protocol: Optimized Reductive Amination
This protocol is a robust starting point for the synthesis of (2,5-Dimethyl-1,3-thiazol-4-yl)methanamine.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dimethyl-1,3-thiazole-4-carbaldehyde (1.0 eq) and ammonium acetate (7.5 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to create a ~0.2 M solution based on the aldehyde.
-
Imine Formation: Stir the suspension at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting aldehyde by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude amine can be purified by flash column chromatography on silica gel, typically using a gradient elution starting with DCM and increasing the polarity with methanol containing 1-2% triethylamine to prevent product tailing.
Data Summary Table
The choice of reagents has a profound impact on reaction yield. The following table summarizes typical outcomes for the reductive amination of heterocyclic aldehydes.
| Entry | Reducing Agent | Solvent | Additive | Typical Yield (%) | Key Considerations |
| 1 | NaBH(OAc)₃ | DCE/DCM | None | 85–95% | Excellent selectivity; one-pot procedure is highly efficient.[3] |
| 2 | NaBH₃CN | MeOH | Acetic Acid | 80–90% | Good selectivity but requires careful pH control; reagent is toxic.[3][4] |
| 3 | NaBH₄ | MeOH | None | 50–75% | High risk of aldehyde reduction to alcohol, leading to lower yields.[6] |
| 4 | Catalytic Hydrogenation (H₂, Pd/C) | MeOH/EtOH | NH₃ Source | 70–90% | Effective but requires specialized high-pressure equipment. |
Visualizing the Workflow
The following diagram illustrates the key transformation in the optimized synthetic pathway.
Caption: Optimized workflow for the synthesis via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the starting material, 2,5-dimethyl-1,3-thiazole-4-carbaldehyde?
The most prevalent method begins with the Hantzsch thiazole synthesis to create the core ring, followed by formylation.[7][8] For example, reacting 3-chloro-2,4-pentanedione with thioacetamide will yield ethyl 2,5-dimethylthiazole-4-carboxylate. This ester can then be reduced to the corresponding alcohol and subsequently oxidized to the aldehyde, or converted via other functional group manipulations.
Q2: Are there any specific safety precautions I should take during this synthesis?
Yes. Thiazole-containing compounds can be odorous and should be handled in a well-ventilated fume hood. Sodium cyanoborohydride is highly toxic and releases hydrogen cyanide gas upon contact with strong acids. Sodium triacetoxyborohydride can react vigorously with water; therefore, all glassware should be thoroughly dried. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: My final amine product seems to "streak" badly on my silica TLC plate. How can I get a clean spot?
This is a common issue with basic compounds like amines on acidic silica gel. The streaking (or tailing) is due to strong ionic interactions between the basic amine and the acidic silanol groups on the silica surface. To resolve this, add a small amount of a volatile base to your TLC eluent system. Typically, adding 1-2% triethylamine (Et₃N) or ammonium hydroxide to the mobile phase will neutralize the active sites on the silica, resulting in sharp, well-defined spots.
Q4: Can this primary amine be synthesized directly without going through the aldehyde?
Alternative routes exist but are often less efficient. For instance, one could start with 4-(chloromethyl)-2,5-dimethyl-1,3-thiazole and perform a nucleophilic substitution with an amine equivalent like sodium azide (followed by reduction) or potassium phthalimide (the Gabriel synthesis).[9] However, these multi-step routes often result in lower overall yields and may involve more hazardous reagents compared to the highly optimized, one-pot reductive amination of the aldehyde.
References
- US Patent 2489038A: Purification of 2-aminothiazole. Google Patents.
-
Synthesis of aminothiazoles: polymer-supported approaches : RSC Publishing. (2017). Available at: [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates : MDPI. (2022). Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole : Pharmaguideline. Available at: [Link]
-
Thiazole - Wikipedia : Wikipedia. Available at: [Link]
- US Patent 2863874A: Process of preparing 2-aminothiazoles. Google Patents.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents : PMC - PubMed Central. (2022). Available at: [Link]
-
Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole : Slideshare. Available at: [Link]
-
Thiazole : CUTM Courseware. Available at: [Link]
-
What are the difficulties associated with reductive amination? How to control byproduct formation? : ResearchGate. (2012). Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment : PMC - NIH. Available at: [Link]
-
What's wrong with my reductive amination? I barely got any product. : Reddit. (2025). Available at: [Link]
-
Reductive amination difficulties - poor conversion : Reddit. (2024). Available at: [Link]
-
One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction : ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works : Master Organic Chemistry. (2017). Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents : MDPI. (2022). Available at: [Link]
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Navigating the Labyrinth: A Technical Guide to Thiazoleamine Purification
Welcome to the technical support center for the purification of thiazoleamine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying this important class of heterocyclic compounds. Thiazoleamines are foundational scaffolds in numerous pharmaceuticals, making their purity paramount for reliable downstream applications and clinical success.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to empower you to overcome common purification hurdles.
Part 1: Troubleshooting Guide & FAQs
This section directly addresses the most frequent and perplexing issues encountered during the purification of thiazoleamine derivatives.
Section 1.1: Crystallization & Recrystallization Challenges
Recrystallization is a powerful technique for purifying solid organic compounds, but thiazoleamines can present specific difficulties.[3]
Question: My thiazoleamine compound "oiled out" during cooling and refuses to crystallize. What's happening and how can I fix it?
Answer: "Oiling out" is a common phenomenon where the compound separates from the cooling solvent as a liquid instead of forming a solid crystalline lattice.[4][5] This typically occurs when the compound's melting point is lower than the solution's temperature or when significant impurities are present, disrupting crystal formation.[4]
Here are several strategies to address this:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Then, add a small amount of additional solvent to slightly decrease the saturation. Allow the solution to cool much more slowly.[4] Insulating the flask can help with this.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to act as a template for crystallization.
-
-
Solvent System Modification: The choice of solvent is critical.[6] If oiling persists, consider the following:
-
Change the Solvent: Select a solvent with a lower boiling point.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Question: My thiazoleamine is poorly soluble in common organic solvents, making recrystallization difficult. What are my options?
Answer: Poor solubility is a frequent challenge. For basic compounds like thiazoleamines, leveraging their chemical properties can be effective.
-
Acidic Solvents: Consider using organic acids like acetic acid, or mixtures containing it, to dissolve the basic thiazoleamine.[7] Be aware that this can sometimes lead to the formation of adducts or salts.
-
Salt Formation and Recrystallization: You can intentionally form a salt of your amine. Dissolve the compound in a suitable solvent and add an acid (e.g., HCl in diethyl ether) to precipitate the ammonium salt.[7] This salt can then be recrystallized from a different solvent system. The pure salt can be neutralized later to recover the free amine.
Section 1.2: Chromatographic Purification Issues
Chromatography is a go-to technique, but the polar nature of the amino group in thiazoleamines can lead to issues like peak tailing and poor separation.
Question: My thiazoleamine streaks badly on silica gel TLC and column chromatography. How can I improve the peak shape and separation?
Answer: Streaking, or peak tailing, on silica gel is often due to the basic amino group strongly interacting with the acidic silanol groups on the silica surface. This can be mitigated by:
-
Adding a Basic Modifier to the Mobile Phase: Incorporating a small amount of a base, such as triethylamine (typically 0.1-1%) or ammonia in methanol, into your eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and better separation.
-
Using a Different Stationary Phase:
-
Alumina (basic or neutral): For strongly basic compounds, switching to alumina can be beneficial.
-
Reversed-Phase Chromatography (C18): This is an excellent alternative where the separation is based on hydrophobicity rather than polarity.
-
-
Mixed-Mode Chromatography: This approach utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, which can provide unique selectivity for complex mixtures of thiazoleamine derivatives.[8]
Question: I have several closely related thiazoleamine impurities that are co-eluting. How can I improve the resolution?
Answer: Improving the resolution of closely eluting compounds requires optimizing the chromatographic conditions.
-
Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient where the solvent strength is gradually increased over time can help to separate compounds with similar polarities.
-
Derivatization: In some analytical cases, derivatizing the amino group can alter the polarity and chromatographic behavior of the compounds, potentially enabling better separation.[9] This is more common in HPLC analysis than in preparative purification.
Section 1.3: Work-up and Post-Synthesis Purification
The initial work-up after synthesis is a critical first step in purification.
Question: How can I effectively remove unreacted starting materials and acidic or basic byproducts from my crude thiazoleamine product?
Answer: Acid-base extraction is a powerful and straightforward technique for this purpose.[10][11] It leverages the different solubilities of neutral organic compounds and their charged salt forms in organic and aqueous phases.[10]
-
To Remove Acidic Impurities: Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a weak aqueous base like sodium bicarbonate solution. The acidic impurities will be deprotonated to form water-soluble salts and will move into the aqueous layer, while your basic thiazoleamine remains in the organic layer.[12]
-
To Remove Basic Impurities (that are more basic than your product): This is less common, but you could wash the organic layer with a dilute aqueous acid. The more basic impurities would be protonated and extracted into the aqueous phase. Care must be taken not to use an acid that is strong enough to protonate your desired thiazoleamine.
Question: My reaction used a palladium catalyst, and I'm struggling to remove the residual metal from my final compound. What should I do?
Answer: Residual heavy metals from catalysis are a significant concern, especially in pharmaceutical development.
-
Metal Scavengers: Using solid-supported metal scavengers is a highly effective method.[13][14] These are functionalized silica or polymer resins that chelate and bind to specific metals.[15] You can stir the crude product solution with the scavenger resin and then simply filter it off. Common functional groups on these scavengers include thiols and thioureas, which have a high affinity for palladium.[13]
Part 2: Experimental Protocols & Workflows
Protocol 2.1: Step-by-Step Acid-Base Extraction for Thiazoleamine Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Impurity Removal: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel.[16] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with sodium bicarbonate solution one or two more times to ensure complete removal of acidic impurities.
-
Basic Wash (Optional): If there are other basic impurities, a wash with a dilute acid may be performed, but care must be taken not to extract the desired product.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified thiazoleamine.
Workflow 2.2: Decision Tree for Thiazoleamine Purification
This diagram outlines a logical approach to selecting a purification strategy.
Caption: A decision-making workflow for purifying thiazoleamine compounds.
Part 3: Data Summaries
Table 1: Common Solvents for Thiazoleamine Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol/Water | Polar Protic | Variable | Good for moderately polar compounds. The ratio can be adjusted. |
| Methanol | Polar Protic | 65 | Can be a good starting point for many thiazoleamines. |
| Isopropanol | Polar Protic | 82 | Less volatile than ethanol or methanol. |
| Acetonitrile | Polar Aprotic | 82 | Good for compounds that are sensitive to protic solvents. |
| Ethyl Acetate | Moderately Polar | 77 | Often used in combination with a non-polar anti-solvent. |
| Toluene | Non-polar | 111 | Useful for less polar thiazoleamine derivatives. |
| Acetic Acid | Polar Protic | 118 | Effective for poorly soluble basic thiazoleamines.[7] |
Table 2: Troubleshooting Chromatographic Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing/Streaking | Strong interaction with acidic silica | Add 0.1-1% triethylamine or NH4OH to the mobile phase. Switch to alumina or reversed-phase (C18) silica. |
| Poor Separation | Similar polarity of components | Use a shallower solvent gradient. Try a different solvent system to alter selectivity. |
| Compound Insoluble | Low solubility in mobile phase | Use a stronger mobile phase or a different solvent system. |
| No Elution | Compound is too polar | Use a highly polar mobile phase (e.g., methanol/dichloromethane). Consider reversed-phase chromatography. |
References
-
Recrystallization methods for purifying aminothiazole compounds - Benchchem. 4
-
HPLC Methods for analysis of 2-Amino-5-methylthiazole - HELIX Chromatography. 8
-
Molecular co-crystals of 2-aminothiazole derivatives - ResearchGate. 17
-
Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives | Semantic Scholar. 18
-
Metal scavengers for organic purification - Biotage. 13
-
How to recrystallization amine compound and it is not soluble in common organic solvents. 7
-
EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents. 19
-
EP0482607B1 - Process of producing 2-aminothiazole - Google Patents. 20
-
Acid–base extraction - Wikipedia. 10
-
Recrystallization - Chemistry LibreTexts. 21
-
Acid-Base Extraction. 16
-
Acid-base extraction - Bionity. 11
-
US2489038A - Purification of 2-aminothiazole - Google Patents. 22
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. 23
-
Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles - Benchchem. 3
-
Acid base extraction - YouTube. 24
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4.8: Acid-Base Extraction - Chemistry LibreTexts. 12
-
Metal Scavengers - Sigma-Aldrich.
-
2-Aminothiazole - Wikipedia. 25
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(PDF) Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - ResearchGate. 15
-
2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - NIH. 26
-
Metal Scavenger User Guide | Biotage. 14
-
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. 27
-
recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives - Benchchem. 5
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. 28
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. 1
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. 2
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed. 29
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Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC - NIH. 9
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Chromatography of amino acids - BioTopics. 30
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15.1: Paper Chromatography of Amino Acids Lab Procedure - Chemistry LibreTexts. 31
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Showing Compound Thiazole (FDB000907) - FooDB. 32
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Overcoming solubility issues of (Dimethyl-1,3-thiazol-4-yl)methanamine in assays
Welcome to the technical support guide for (Dimethyl-1,3-thiazol-4-yl)methanamine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility challenges encountered during in vitro and in vivo assays. Our goal is to equip you, our fellow researchers, with the foundational knowledge and practical protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: I've observed precipitation after adding (Dimethyl-1,3-thiazol-4-yl)methanamine to my aqueous assay buffer. What is the primary cause?
A: The most common cause of precipitation is the pH of your aqueous buffer. The structure of (Dimethyl-1,3-thiazol-4-yl)methanamine includes a primary amine (-NH2) group. Like most amines, this functional group is basic and its solubility in water is highly dependent on pH.[1][2]
-
In Acidic Conditions (Lower pH): The amine group becomes protonated, forming an ammonium salt (-NH3+). This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[3][4]
-
In Neutral or Alkaline Conditions (Higher pH): The amine group remains in its neutral, uncharged "free base" form. This form is less polar and more hydrophobic, leading to a dramatic decrease in aqueous solubility.[3]
If your assay buffer has a pH at or above the pKa of the compound's conjugate acid, you are likely to observe precipitation as the compound is not sufficiently ionized.
Q2: What is the first and most effective step I should take to improve the solubility of this compound?
A: Adjusting the pH of your solvent is the most direct and often most effective initial step. Since the compound is a base, decreasing the pH of the solution will increase its solubility. We recommend preparing a high-concentration stock solution in a slightly acidic aqueous buffer or water acidified with a small amount of a compatible acid (e.g., HCl) before diluting it into your final assay medium. The goal is to ensure the compound is fully protonated and dissolved in the stock solution.
Q3: My biological assay must be performed within a strict physiological pH range (e.g., pH 7.4). How can I maintain solubility without altering the final assay pH?
A: This is a common and critical challenge in drug discovery and biological research. When the final assay pH cannot be changed, the use of co-solvents is the standard industry practice.[5] The strategy involves dissolving the compound at a very high concentration in a water-miscible organic solvent and then diluting this stock into your aqueous buffer.
The most universally used co-solvent for this purpose is Dimethyl Sulfoxide (DMSO).[6] DMSO is a powerful polar aprotic solvent that can dissolve a vast range of both polar and nonpolar compounds.[6]
The key is to prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO, where the compound is fully solubilized. When this stock is diluted into the final assay buffer (typically to a final DMSO concentration of ≤1%), the compound may remain in a supersaturated but kinetically soluble state for the duration of the experiment.
Q4: What concentration of DMSO is safe for my cells or enzyme assay? Are there potential artifacts?
A: This is a crucial consideration, as the co-solvent itself can impact the biological system. While DMSO is widely used for its low toxicity at low concentrations, it is not inert.[6]
-
General Guideline: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects or changes in cell function. Some robust cell lines or enzymatic assays may tolerate up to 1%.
-
Assay-Specific Validation: It is imperative to run a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples but without the compound. This allows you to differentiate the effects of the compound from any effects of the solvent.
-
Potential Artifacts: At higher concentrations, DMSO can alter membrane permeability, induce cell differentiation, or even act as an antioxidant, potentially confounding your results.[6] Always determine the maximum tolerable DMSO concentration for your specific assay.
Q5: Co-solvents are still causing issues in my sensitive assay. What are some advanced alternatives?
A: If pH modification and standard co-solvents are not viable, several advanced formulation strategies can be employed. These are particularly useful for in vivo studies or highly sensitive in vitro models.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic part of the molecule and presenting a water-soluble exterior.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[9]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can be used to create micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.[8][9] These are often used in parenteral drug formulations.[10]
-
Lipid-Based Formulations: For oral or some parenteral applications, self-emulsifying drug delivery systems (SEDDS) can be developed.[11][12] These involve dissolving the compound in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine microemulsion upon gentle agitation in an aqueous medium.[12]
Troubleshooting Workflows & Protocols
Decision-Making Workflow for Solubility Issues
This diagram outlines the logical progression for troubleshooting solubility problems with (Dimethyl-1,3-thiazol-4-yl)methanamine.
Caption: Decision tree for troubleshooting solubility.
Protocol 1: pH-Based Solubility Optimization
This protocol aims to find the optimal acidic pH for your stock solution.
Objective: To prepare a fully solubilized, high-concentration aqueous stock of (Dimethyl-1,3-thiazol-4-yl)methanamine.
Materials:
-
(Dimethyl-1,3-thiazol-4-yl)methanamine powder
-
High-purity water (e.g., Milli-Q)
-
0.1 N HCl
-
pH meter or pH strips
-
Vortex mixer
Procedure:
-
Target Concentration: Decide on your desired stock concentration (e.g., 10 mM). Calculate the mass of the compound needed.
-
Initial Suspension: Add the weighed compound to a conical tube. Add 80% of the final required volume of high-purity water. The compound will likely not dissolve and will form a suspension.
-
Acidification: While vortexing or stirring, add 0.1 N HCl dropwise. Monitor the solution for clarity.
-
pH Monitoring: Periodically check the pH. Continue adding acid until the compound is fully dissolved and the solution is clear.
-
Record & Finalize: Record the pH at which full dissolution occurs. Add high-purity water to reach the final target volume.
-
Pre-Assay Check: Before use, dilute this acidic stock to the final concentration in your assay buffer and visually inspect for any precipitation. If it remains clear, you can proceed.
Protocol 2: Standard Workflow Using a DMSO Co-Solvent
This is the most common workflow for compounds that are insoluble at physiological pH.
Objective: To use DMSO to prepare a stock solution and dilute it into an aqueous assay buffer while avoiding precipitation.
Caption: Standard co-solvent experimental workflow.
Summary of Solubilization Strategies
The table below provides a comparative overview of the primary methods to address solubility issues.
| Strategy | Mechanism of Action | Typical Concentration | Advantages | Potential Disadvantages & Assay Interference |
| pH Adjustment | Increases ionization of the basic amine group, forming a more soluble salt.[11][13] | pH < pKa (typically pH 4-6) | Highly effective, low cost, introduces minimal foreign substances. | Not suitable for assays with strict physiological pH requirements. |
| Co-solvents (DMSO) | The compound is dissolved in a water-miscible organic solvent where it is highly soluble.[5][14] | Final: 0.1% - 1.0% | Broadly applicable, simple to implement, effective for many compounds. | Can be toxic to cells at >1%, may directly inhibit enzymes or interfere with protein-ligand binding.[6] |
| Cyclodextrins | Encapsulates the hydrophobic compound within its core, presenting a hydrophilic exterior.[7][8] | 1-5% (w/v) | Low cellular toxicity, can improve bioavailability in vivo. | Can extract cholesterol from cell membranes; may alter the free concentration of the compound. |
| Surfactants | Forms micelles that encapsulate the compound, increasing its apparent solubility in water.[8][9] | Final: 0.01% - 0.1% | Effective at low concentrations, widely used in formulations. | Can denature proteins, disrupt cell membranes, and interfere with assay readouts (e.g., fluorescence). |
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2013). Fluid Phase Equilibria. [Link]
-
Solubility and pH of amines. (n.d.). Creative Chemistry. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2016). ResearchGate. [Link]
-
Cosolvent. (n.d.). Wikipedia. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). PMC - NIH. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
Solubilizer Excipients. (n.d.). Protheragen. [Link]
-
Solubilizing Systems for Parenteral Formulation Development—Small Molecules. (2017). ResearchGate. [Link]
-
Advanced Properties of Amines. (2023). Chemistry LibreTexts. [Link]
Sources
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- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
Technical Support Center: Optimizing Thiazole Ring Formation
Welcome to the Technical Support Center for Thiazole Ring Formation. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of thiazole synthesis. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction conditions and achieve high yields of your target thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: I'm new to thiazole synthesis. Which method is the most reliable for a beginner?
For those new to thiazole synthesis, the Hantzsch thiazole synthesis is often the recommended starting point.[1][2] It is a robust and versatile method with a vast body of literature.[1][2] The reaction, which involves the condensation of an α-haloketone with a thioamide, is generally high-yielding and straightforward to perform.[2]
Q2: My Hantzsch synthesis is giving me a low yield. What are the first things I should check?
Low yields in Hantzsch synthesis can often be attributed to a few key factors. First, verify the purity of your starting materials , as impurities can lead to unwanted side reactions.[1] The stability of the thioamide is also a critical factor.[1] Next, scrutinize your reaction conditions . Inadequate temperature or incorrect solvent choice can significantly hinder the reaction rate and overall yield.[1]
Q3: What are the main advantages of using microwave-assisted synthesis for thiazole formation?
Microwave-assisted organic synthesis (MAOS) offers several significant advantages over conventional heating methods for thiazole synthesis. These include dramatically reduced reaction times (often from hours to minutes), higher product yields , and enhanced reaction selectivity.[3][4] This technique is also considered a greener chemistry approach as it often requires less solvent and energy.[4]
Q4: I'm trying to synthesize a 5-aminothiazole. Is the Hantzsch synthesis still the best option?
While the Hantzsch synthesis is versatile, the Cook-Heilbron synthesis is specifically tailored for the preparation of 5-aminothiazoles.[5][6] This method involves the reaction of α-aminonitriles with reagents like carbon disulfide under mild conditions.[5][6]
Q5: How can I minimize the formation of side products in my reaction?
Side product formation is a common challenge. To minimize this, ensure the stoichiometry of your reactants is accurate .[7] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to identify the formation of multiple products early on.[7] Adjusting reaction conditions such as temperature and solvent can also help to favor the formation of the desired product.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the most prevalent thiazole synthesis methods.
Hantzsch Thiazole Synthesis: Troubleshooting Guide
The Hantzsch synthesis is the cornerstone of thiazole chemistry, but it's not without its challenges. This guide will help you navigate common pitfalls.
Problem 1: Low or No Product Yield
-
Potential Cause: Impure starting materials.
-
Causality: Impurities in the α-haloketone or thioamide can engage in side reactions, consuming your reactants and generating unwanted byproducts, which complicates purification.[1] The presence of water can also be detrimental in some cases.[1]
-
Troubleshooting Steps:
-
Verify Purity: Assess the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis.
-
Use Fresh Reagents: If possible, use freshly purified or commercially available high-purity starting materials.
-
Anhydrous Conditions: Consider using anhydrous solvents, especially if your reactants are sensitive to moisture.[1]
-
-
-
Potential Cause: Suboptimal Reaction Temperature.
-
Causality: The Hantzsch synthesis often requires heating to overcome the activation energy. If the temperature is too low, the reaction may not proceed at an appreciable rate. Conversely, excessive heat can lead to the degradation of reactants or the desired product.[7]
-
Troubleshooting Steps:
-
Incremental Increase: If reacting at room temperature, gradually increase the temperature and monitor the reaction progress by TLC.
-
Optimization: Perform small-scale experiments at various temperatures to identify the optimal condition for your specific substrates.
-
-
-
Potential Cause: Incorrect Solvent Choice.
-
Causality: The solvent plays a critical role in solubilizing reactants and intermediates, thereby influencing the reaction kinetics.[1] A solvent that does not adequately dissolve the reactants will result in a sluggish or incomplete reaction.
-
Troubleshooting Steps:
-
Solvent Screening: Consult the literature for solvents commonly used for your specific class of substrates. Ethanol, methanol, and DMF are frequently employed.
-
Polarity Considerations: The polarity of the solvent can significantly impact the reaction. Experiment with a range of solvents with varying polarities.
-
-
Problem 2: Formation of Multiple Products/Side Reactions
-
Potential Cause: Isomer Formation.
-
Causality: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[1][7]
-
Troubleshooting Steps:
-
pH Control: Consider running the reaction under neutral or slightly basic conditions to favor the formation of the 2-aminothiazole. The addition of a non-nucleophilic base like pyridine or sodium carbonate can be beneficial.[2]
-
-
-
Potential Cause: Incorrect Stoichiometry.
-
Causality: An improper ratio of reactants can lead to the formation of byproducts. For instance, an excess of the α-haloketone could lead to the formation of bis-thiazoles.[7]
-
Troubleshooting Steps:
-
Precise Measurement: Ensure accurate measurement of your starting materials.
-
Slight Excess of Thioamide: Using a slight excess (e.g., 1.1 equivalents) of the thioamide can help to ensure the complete consumption of the α-haloketone.[7]
-
-
Cook-Heilbron Thiazole Synthesis: Troubleshooting Guide
This method is invaluable for the synthesis of 5-aminothiazoles. Here’s how to address common issues.
Problem 1: Low Yield
-
Potential Cause: Instability of α-aminonitrile.
-
Causality: α-aminonitriles can be unstable and may decompose over time, especially if not stored properly.
-
Troubleshooting Steps:
-
Fresh Preparation: Use freshly prepared or purified α-aminonitrile for the best results.
-
Proper Storage: Store α-aminonitriles under an inert atmosphere at low temperatures.
-
-
-
Potential Cause: Inefficient Cyclization.
-
Causality: The intramolecular cyclization step is crucial for ring formation. Factors such as solvent and temperature can influence the efficiency of this step.
-
Troubleshooting Steps:
-
Solvent Choice: While the reaction is often performed under mild, aqueous conditions, exploring other polar solvents may improve the yield for specific substrates.[5]
-
Temperature Control: Although the reaction typically proceeds at room temperature, gentle heating may be beneficial for less reactive substrates. Monitor for any potential degradation.
-
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key thiazole synthesis reactions.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a classic example of the Hantzsch synthesis.[2]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]
-
Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.[2]
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[2]
-
Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[2]
-
Isolation: Filter the resulting precipitate through a Büchner funnel.[2]
-
Washing: Wash the filter cake with water.[2]
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry to obtain the final product.[2]
Protocol 2: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazole Derivatives
This protocol demonstrates the efficiency of microwave-assisted synthesis.
Materials:
-
Substituted α-bromoketone
-
Substituted thiourea
-
Ethanol
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol) and the substituted thiourea (1.1 mmol) in 3 mL of ethanol.[4]
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the reaction mixture at a constant power of 170 W for 5-15 minutes.[4]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into ice water to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.[4]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 1.5 - 2 hours | 10 - 15 minutes | [8] |
| Typical Yield | 65% | 82 - 92% | [8] |
| Energy Source | Hot plate/Oil bath | Microwave synthesizer | |
| Advantages | Standard laboratory equipment | Rapid reaction, higher yields | [8] |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Troubleshooting Workflow for Low Yield in Thiazole Synthesis
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Wikipedia contributors. (2023, May 13). Cook–Heilbron thiazole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 20(7), 12745-12756. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Bunev, A. S., & Arslanova, A. A. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(23), 5678. [Link]
-
Alrazzak, A. A. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 209-224. [Link]
-
Organic Chemistry. (2022, December 21). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Rasayan Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. RASĀYAN J. Chem., 15(1), 584-589. [Link]
-
Sharma, D., & Pathak, D. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 759–765. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
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- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Bot Verification [rasayanjournal.co.in]
Technical Support Center: (Dimethyl-1,3-thiazol-4-yl)methanamine Stability and Handling
Welcome to the technical support center for (Dimethyl-1,3-thiazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. As Senior Application Scientists, we have synthesized the following information to ensure the integrity of your experiments.
Troubleshooting Guide: Degradation in Solution
This section addresses specific issues you may encounter during your experiments, providing insights into the causes and step-by-step protocols for resolution.
Issue 1: Rapid Loss of Compound Potency or Purity in Aqueous Solutions
Question: I've prepared an aqueous stock solution of (Dimethyl-1,3-thiazol-4-yl)methanamine, but subsequent analysis by HPLC shows a significant decrease in the main peak area and the appearance of new, unidentified peaks within a short period. What is causing this degradation, and how can I prevent it?
Answer:
Rapid degradation in aqueous solutions is a common issue for many amine-containing heterocyclic compounds. The primary culprits are often pH-mediated hydrolysis, oxidation, and exposure to light. The thiazole ring, while aromatic, can be susceptible to certain reactions, and the exocyclic aminomethyl group is a reactive site.
Underlying Causes and Mechanisms:
-
pH Instability: Both acidic and basic conditions can catalyze the degradation of molecules with amine and thiazole functionalities. In highly acidic solutions, protonation of the ring nitrogen can alter the electronic distribution, potentially making the ring more susceptible to nucleophilic attack. In basic solutions, deprotonation of the amine or other susceptible protons can initiate degradation pathways. Studies on similar pharmaceutical compounds consistently show that extreme pH levels accelerate degradation.[1][2]
-
Oxidative Degradation: The presence of dissolved oxygen in your aqueous solvent can lead to oxidative degradation of the amine group. This process can be catalyzed by trace metal ions and exposure to light.
-
Photodegradation: Exposure to UV or even ambient laboratory light can provide the energy needed to initiate degradation reactions, especially in the presence of photosensitizers.
Step-by-Step Protocol for Preparing Stable Aqueous Solutions:
-
Solvent Preparation:
-
Use high-purity, degassed water (e.g., by sparging with nitrogen or argon for at least 15-20 minutes) to minimize dissolved oxygen.
-
If possible, prepare your solutions in a glove box or under an inert atmosphere.
-
-
pH Control:
-
Determine the optimal pH for your compound's stability. A good starting point for many amine-containing compounds is a slightly acidic to neutral pH range (pH 4-7).[3]
-
Use a suitable buffer system to maintain the desired pH. Common choices include phosphate or acetate buffers. Avoid buffers that may react with your compound.
-
A preliminary pH stability study is highly recommended. Prepare small aliquots of your compound in buffers of varying pH (e.g., pH 4, 5, 6, 7, 8) and monitor their purity over time by HPLC.
-
-
Handling and Storage:
-
Prepare stock solutions at a high concentration in a suitable organic solvent (see FAQ section) and make aqueous dilutions immediately before use.
-
Store aqueous solutions in amber vials to protect them from light.[4]
-
For short-term storage (hours to a few days), keep the solutions at 2-8°C.
-
For long-term storage, aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. A retest of the material is often recommended by suppliers after extended periods, such as 12 months, as they cannot control handling conditions after shipment.[5]
-
Issue 2: Inconsistent Results and Formation of Precipitates in Organic Solvents
Question: I am dissolving (Dimethyl-1,3-thiazol-4-yl)methanamine in an organic solvent for my reaction, but I'm observing inconsistent results and sometimes see a precipitate form over time. What could be the issue?
Answer:
Inconsistency and precipitation in organic solvents can stem from several factors, including solvent purity, water content, and inappropriate storage.
Underlying Causes and Mechanisms:
-
Solvent Quality: The presence of impurities in the organic solvent, such as peroxides in ethers or acidic impurities in chlorinated solvents, can react with and degrade your compound.
-
Water Contamination: Many organic solvents are hygroscopic and can absorb moisture from the atmosphere. Water can initiate hydrolysis or alter the solubility of your compound, leading to precipitation.
-
Incompatible Solvents: While many organic solvents are suitable, some may be reactive. For example, protic solvents might engage in hydrogen bonding that could affect reactivity, and certain solvents might not be suitable for long-term storage.
Step-by-Step Protocol for Working with Organic Solvents:
-
Solvent Selection and Purity:
-
Use high-purity, anhydrous solvents from a reputable supplier.
-
Ensure the solvent is appropriate for your experimental conditions and downstream applications.
-
If using solvents prone to peroxide formation (e.g., THF, dioxane), test for and remove peroxides before use.
-
-
Handling and Storage:
-
Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[6]
-
Store solutions in tightly sealed containers, preferably with a septum to allow for withdrawal of aliquots without opening the container.
-
Store solutions at the recommended temperature, protected from light.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat (Dimethyl-1,3-thiazol-4-yl)methanamine?
A1: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It is advisable to store it under an inert atmosphere to protect it from moisture and atmospheric carbon dioxide, which can react with the amine. Protection from light is also recommended.
Q2: Which organic solvents are most suitable for dissolving (Dimethyl-1,3-thiazol-4-yl)methanamine?
A2: Based on the properties of similar compounds, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally good choices for creating high-concentration stock solutions. For less polar applications, solvents like Dichloromethane (DCM) and Ethyl Acetate can be used, but solubility should be experimentally confirmed. Always use anhydrous grade solvents.
Q3: How does temperature affect the stability of (Dimethyl-1,3-thiazol-4-yl)methanamine in solution?
A3: Generally, higher temperatures accelerate the rate of chemical degradation.[8][9] For long-term storage of solutions, it is crucial to keep them at low temperatures (-20°C or -80°C). For short-term benchtop use, keeping solutions on ice can help minimize degradation.
Q4: Are there any known incompatible materials I should avoid?
A4: Yes, avoid contact with strong oxidizing agents, strong acids, and strong bases as these are likely to cause rapid degradation.[6] Also, be cautious with reactive materials such as acid chlorides and anhydrides, which will readily react with the primary amine.
Q5: How can I monitor the degradation of my compound?
A5: The most common method is High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the area of the parent peak and the appearance of new peaks are indicative of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for monitoring stability and identifying degradants.
Data Summary
| Parameter | Recommendation | Rationale |
| pH of Aqueous Solution | Maintain between pH 4 and 7 | Minimizes acid/base-catalyzed hydrolysis.[1][3] |
| Solvent Choice | High-purity, anhydrous, degassed solvents | Prevents degradation from impurities and dissolved oxygen. |
| Storage Temperature | Solid: Cool, dry place. Solution: -20°C or -80°C | Reduces the rate of degradation reactions.[8] |
| Light Exposure | Store in amber vials or protect from light | Prevents photodegradation.[4] |
| Atmosphere | Handle and store under an inert gas (N₂ or Ar) | Protects against oxidation and reaction with moisture/CO₂.[6] |
Experimental Workflow for Stability Assessment
Caption: Workflow for determining optimal solution conditions.
Potential Degradation Pathway
Caption: Potential degradation pathways for the compound.
References
-
MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
-
PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
-
PubChem. 1-(2-isopropyl-1,3-thiazol-4-yl)-N-methylmethanamine dihydrochloride. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Royal Society of Chemistry. Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
PubMed Central. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]
-
PubMed. (1998). Effect of pH on the stability of methacholine chloride in solution. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Dimethyl yellow. Retrieved from [Link]
-
ResearchGate. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Retrieved from [Link]
-
ScienceDirect. (2012). CHAPTER 4: Various Types and Mechanisms of Degradation Reactions. Retrieved from [Link]
-
bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2000). The effect of pH on the formation of volatile compounds produced by heating a model system containing 5'-Imp and cysteine. Retrieved from [Link]
-
Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
-
MOLBASE. N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. Retrieved from [Link]
-
MDPI. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Semantic Scholar. (2024). Effects of S olvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. Retrieved from [Link]
Sources
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- 2. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing In Vivo Stability of (Dimethyl-1,3-thiazol-4-yl)methanamine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (Dimethyl-1,3-thiazol-4-yl)methanamine. This resource provides in-depth troubleshooting guides and frequently asked questions to address stability challenges encountered during in vivo studies. As Senior Application Scientists, our goal is to provide you with the causal reasoning behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and behavior of (Dimethyl-1,3-thiazol-4-yl)methanamine.
Q1: What are the most likely reasons for poor in vivo efficacy or low systemic exposure of my compound?
A: The primary challenges for a molecule like (Dimethyl-1,3-thiazol-4-yl)methanamine, which features a primary amine, are typically twofold:
-
Rapid Metabolic Clearance: The primary amine group is a prime substrate for Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs) and monoamine oxidases (MAOs), leading to rapid N-dealkylation, N-oxidation, or N-acetylation.[1][2][3] This first-pass metabolism, especially in the liver, can significantly reduce the amount of active compound reaching systemic circulation.[1][4]
-
Chemical Instability: The compound may be degrading in the formulation vehicle before or after administration. Primary amines can be susceptible to pH-dependent degradation, oxidation, or reaction with formulation excipients.[5][6]
Q2: What are the first analytical signs of compound degradation I should look for?
A: When analyzing your samples via techniques like LC-MS, you should look for:
-
Appearance of New Peaks: The emergence of new peaks in the chromatogram that were not present in the initial standard.
-
Decrease in Parent Compound Peak Area: A time-dependent reduction in the peak area corresponding to your parent compound.
-
Changes in Physical Appearance: Discoloration or precipitation in your stock solutions or formulations can indicate degradation or solubility issues. Common analytical methods to monitor degradation include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) to identify and quantify both the parent compound and its degradation products.[7][8][9]
Q3: Can I formulate (Dimethyl-1,3-thiazol-4-yl)methanamine in a simple aqueous buffer like PBS or saline?
A: While possible, it is often not optimal without prior stability assessment. The basicity of the amine group means the compound's charge and solubility will be highly dependent on pH.[10] In a neutral pH 7.4 buffer, the amine will be predominantly protonated, which may enhance aqueous solubility but can also influence stability and membrane permeability. A full pH-stability profile is strongly recommended before committing to a simple aqueous formulation for in vivo studies.[11][12]
Q4: My compound shows high activity in vitro but fails in vivo. Where should I start my investigation?
A: This classic discrepancy points towards an ADME (Absorption, Distribution, Metabolism, Excretion) or formulation problem. The first and most crucial step is to assess the metabolic stability of your compound. An in vitro liver microsomal stability assay is the industry-standard starting point to determine if the compound is rapidly metabolized by liver enzymes.[13][14][15][16]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step guidance for diagnosing and solving common stability-related problems.
Troubleshooting Guide 1: Low Bioavailability and Rapid Clearance
Low systemic exposure is the most frequent hurdle for amine-containing compounds. This guide helps you systematically determine the cause and find a solution.
Caption: Decision tree for troubleshooting low in vivo exposure.
This assay assesses a compound's susceptibility to metabolism by primary liver enzymes, mainly Cytochrome P450s.[14][16] It provides key data like half-life (t½) and intrinsic clearance (Clint).[14][15]
Objective: To quantify the rate of metabolism of (Dimethyl-1,3-thiazol-4-yl)methanamine when incubated with liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)[15]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[15]
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)[15][17]
-
96-well plates, incubator, centrifuge, LC-MS/MS system[13][14]
Procedure:
-
Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer.[15] Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.[16]
-
Pre-incubation: Add the microsomal solution and the test compound solution to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15] For a negative control, add buffer instead of the NADPH system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an aliquot of ice-cold quenching solution.[16][17] The 0-minute sample is taken immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[13]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.[15]
Data Analysis & Interpretation:
| Parameter | Calculation | Interpretation |
| Half-Life (t½) | t½ = 0.693 / k, where k is the slope from the plot of ln(% remaining) vs. time. | The time it takes for 50% of the compound to be metabolized. |
| Intrinsic Clearance (Clint) | Clint (µL/min/mg) = (0.693 / t½) * (1 / mg protein/mL) * 1000[17] | The rate of metabolism independent of blood flow. Used to rank compounds and predict in vivo clearance. |
| t½ (minutes) | Clint (µL/min/mg protein) | Stability Classification | Recommended Action |
| > 60 | < 12 | High | Proceed with formulation optimization. |
| 15 - 60 | 12 - 46 | Moderate | May require formulation strategies to protect from metabolism or higher dosing. |
| < 15 | > 46 | Low | High risk of rapid in vivo clearance. Prodrug or structural modification is strongly recommended. |
If the compound is metabolically unstable (low t½), masking the reactive primary amine via a prodrug strategy can be highly effective.[1][18] A prodrug is an inactive derivative that converts back to the active parent drug in vivo.[18]
Common Prodrug Strategies for Primary Amines:
-
N-Acylation (Amides/Carbamates): Converting the amine to an amide or carbamate can protect it from MAO or CYP-mediated oxidation.[1] However, the stability of the amide bond must be carefully tuned, as they are often too stable for efficient cleavage in vivo.[1]
-
N-Mannich Bases: These are formed by reacting the amine with an aldehyde and an NH-acidic compound. This approach can increase lipophilicity and suppress the amine's pKa, but cleavage rates must be optimized.[1]
-
Acyloxyalkyl Carbamates: This is a more advanced "trimethyl lock" or "1,6-elimination" system where enzymatic cleavage of a distal ester triggers a cascade reaction that releases the parent amine. This allows for tunable release rates.[1]
Caption: General workflow of a prodrug activation strategy.
Troubleshooting Guide 2: Degradation in Formulation
If metabolic stability is high but in vivo exposure remains low, the problem likely lies with the formulation. Chemical instability in the dosing vehicle can lead to a lower-than-expected dose being administered.
Objective: To determine the stability of (Dimethyl-1,3-thiazol-4-yl)methanamine across a physiologically relevant pH range. This is a critical component of stress testing recommended by regulatory guidelines.[19]
Materials:
-
Test compound stock solution.
-
A series of buffers (e.g., pH 2, 4, 6.8, 7.4, 9). Use buffers appropriate for pharmaceutical science, such as phosphate, citrate, or TRIS.
-
Incubator or water bath set to a relevant temperature (e.g., 25°C or 37°C).
-
LC-MS/MS system.
Procedure:
-
Sample Preparation: Dilute the test compound stock into each pH buffer to a final concentration suitable for analysis (e.g., 10 µM).
-
Incubation: Incubate the samples at the chosen temperature.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each buffer solution.
-
Analysis: Immediately analyze the aliquots by LC-MS/MS to determine the percentage of the parent compound remaining. The 0-hour sample serves as the 100% reference.
-
Data Plotting: Plot the percentage of compound remaining versus time for each pH value.
Interpretation:
-
Stable: If the compound shows >90% remaining at 24 hours across the pH range, it has good chemical stability.
-
Unstable: If significant degradation (<90% remaining) is observed at a specific pH, that environment should be avoided in formulations. For example, instability at low pH would be problematic for oral administration.[5] The data will guide the selection of appropriate buffering agents for the final in vivo formulation.
If standard aqueous formulations fail, consider these advanced strategies to improve solubility and stability:[4][20]
| Formulation Strategy | Mechanism of Action | Best For... | Considerations |
| Co-solvents | Increases drug solubility by reducing the polarity of the aqueous vehicle.[4] | Compounds with moderate solubility issues. | Examples: PEG400, propylene glycol, ethanol. Potential for precipitation upon injection (in vivo dilution). |
| Surfactants | Forms micelles that encapsulate the drug, increasing its apparent solubility. | Poorly soluble, lipophilic compounds. | Examples: Polysorbate 80 (Tween 80), Solutol HS 15. Must be used at concentrations above the critical micelle concentration (CMC). |
| Cyclodextrins | Forms inclusion complexes where the hydrophobic drug is held within the cyclodextrin cavity. | Increasing solubility and protecting the drug from degradation. | Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®). |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, enhancing dissolution rates.[21][22] | BCS Class II compounds (low solubility, high permeability). | Requires specialized manufacturing like spray-drying.[21] |
References
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
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Alves, V. M., et al. (2010). Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
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Mercell. metabolic stability in liver microsomes. Available from: [Link]
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Ge, X., et al. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Available from: [Link]
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do Vale, G. T., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. Available from: [Link]
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MatheO. (2024). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available from: [Link]
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BioDuro. ADME Microsomal Stability Assay. Available from: [Link]
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ResearchGate. (2021). Steps involved for the analyses of degraded amines using GC. Available from: [Link]
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ACS Publications. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Available from: [Link]
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Evotec (Cyprotex). Microsomal Stability. Available from: [Link]
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Hudson Robotics. pH for Stability Testing and Analysis. Available from: [Link]
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AnyLearn. Learn Amines In Pharmaceuticals - Interactive Tutorial. Available from: [Link]
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Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]
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Hudson Robotics. Drug Stability Testing and Analysis. Available from: [Link]
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Creative Bioarray. Chemical Stability Assays. Available from: [Link]
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ResearchGate. (2015). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. Available from: [Link]
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Al-kassimy, N., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. International Journal of Medical Sciences. Available from: [Link]
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ACS Publications. (2012). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. Available from: [Link]
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da Silva, A. D., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available from: [Link]
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ResearchGate. Proposed route of alkyl amine metabolism to MI complex. Available from: [Link]
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NIH. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. Available from: [Link]
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Drug Discovery and Development. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Available from: [Link]
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Hanson, G. R., et al. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition. Available from: [Link]
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Journal of Pharmaceutical Science. (2023). The Importance of Stability Testing and Degradation Studies in Pharmaceutical Science. Available from: [Link]
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Weisburger, E. K. (1981). Metabolic studies in vivo with arylamines. National Cancer Institute Monograph. Available from: [Link]
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European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]
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PubMed. (1987). Primary aliphatic amine metabolism: the formation of a stable imine metabolite. European Journal of Drug Metabolism and Pharmacokinetics. Available from: [Link]
-
Technology Networks. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. Available from: [Link]
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Lonza. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]
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Contract Pharma. (2015). Improving the Bio-Availability of Drugs Through Their Chemistry. Available from: [Link]
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International Journal of Pharmaceutical and Chemical Analysis. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
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MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available from: [Link]
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Organic Syntheses. 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. Available from: [Link]
-
Organic Syntheses. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Available from: [Link]
-
Organic Syntheses. 2,4-Dimethylthiazole. Available from: [Link]
-
Organic Syntheses. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Available from: [Link]
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Validation & Comparative
Validating the Biological Activity of (Dimethyl-1,3-thiazol-4-yl)methanamine in Secondary Assays: A Comparative Guide
Introduction
In the landscape of early-stage drug discovery, the identification of a "hit" from a high-throughput screen (HTS) is a critical first step. However, a primary hit is merely a starting point. Rigorous validation through a cascade of secondary assays is essential to confirm on-target activity, rule out artifacts, and build a compelling case for progressing a compound into lead optimization.
This guide provides a comprehensive framework for the secondary validation of a hypothetical novel compound, (Dimethyl-1,3-thiazol-4-yl)methanamine , hereafter referred to as Compound-T . We will operate under the scenario that Compound-T was identified as a potential inhibitor of p38α mitogen-activated protein kinase (MAPK) in a primary biochemical screen.
p38 MAPKs are a family of serine/threonine kinases that are pivotal in cellular responses to inflammatory cytokines and environmental stress.[1][2] Their dysregulation is implicated in a host of inflammatory diseases, making them a significant therapeutic target.[3][4] This guide will detail the logical progression of assays to confirm Compound-T's activity, benchmark it against a known inhibitor, SB203580 , and characterize its initial selectivity profile.
The Rationale for Secondary Assays
A primary HTS is designed for speed and scale, often using a single, simplified assay format (e.g., a biochemical assay with recombinant protein). This efficiency comes with inherent limitations. Secondary assays are crucial for several reasons:
-
Confirmation of Activity: Orthogonal assays, which measure the same biological endpoint using a different technology, are vital to ensure the initial result was not an artifact of the primary assay format (e.g., compound fluorescence, protein aggregation).
-
Cellular Potency and Permeability: Moving from a biochemical to a cell-based context is the first test of a compound's "drug-like" properties. It answers the fundamental question: can the compound cross the cell membrane and engage its target in a complex, physiological environment?
-
Mechanism of Action (MoA) Elucidation: Secondary assays help confirm that the compound's effect in cells is due to the intended mechanism—in this case, the inhibition of p38 MAPK signaling.
-
Selectivity Profiling: Early assessment of a compound's selectivity is critical. A promiscuous compound that inhibits multiple kinases is more likely to cause off-target toxicity.[5] Kinase profiling helps to identify potential liabilities and guides structure-activity relationship (SAR) studies.[5][6]
The overall validation workflow is designed as a decision-making tree, where each step provides critical data to justify advancement to the next, more resource-intensive stage.
Caption: Simplified p38 MAPK Signaling Cascade.
Phase 1: Orthogonal Biochemical Confirmation
Causality: The first step is to confirm that Compound-T directly inhibits the p38α kinase in a clean, biochemical system using a different technology from the primary screen. If the primary screen was, for instance, a fluorescence-based assay, an excellent orthogonal choice is a luminescence-based assay like the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. [7][8]This method is less susceptible to artifacts like compound fluorescence that can plague other formats.
Experimental Protocol: ADP-Glo™ p38α Kinase Assay
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound-T and the reference compound, SB203580, in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well low-volume plate. Include DMSO-only wells for "no inhibition" (100% activity) and no-enzyme wells for "full inhibition" (0% activity) controls.
-
Enzyme Addition: Add 2 µL of recombinant human p38α kinase, diluted in kinase reaction buffer, to each well.
-
Substrate/ATP Addition: Add 2 µL of a solution containing the p38 substrate (e.g., ATF2 peptide) and ATP. The final ATP concentration should be at or near the Km for p38α to ensure competitive inhibitors are fairly evaluated. [9]4. Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Comparative Data Summary (Hypothetical)
| Compound | Primary Screen IC₅₀ (nM) | ADP-Glo™ IC₅₀ (nM) | Fold Shift |
| Compound-T | 85 | 110 | 1.3 |
| SB203580 | 50 | 65 | 1.3 |
Interpretation: A fold shift in IC₅₀ of less than 3 between the primary and orthogonal assays provides high confidence that Compound-T is a genuine biochemical inhibitor of p38α.
Phase 2: Cell-Based Target Engagement
Causality: Confirming biochemical activity is necessary but not sufficient. A successful inhibitor must be able to enter a cell and inhibit its target in the complex intracellular environment. We will assess this using an assay that measures the phosphorylation of a direct downstream substrate of p38, MAPK-activated protein kinase 2 (MK2). [10][11]In response to a cellular stressor like lipopolysaccharide (LPS), activated p38 phosphorylates MK2. [12]A potent, cell-permeable p38 inhibitor will block this event.
Experimental Protocol: In-Cell Western for Phospho-MK2
-
Cell Culture: Seed a suitable cell line (e.g., human monocytic U937 cells) in 96-well plates and culture overnight to allow for adherence.
-
Compound Treatment: Pre-treat the cells with a serial dilution of Compound-T or SB203580 for 1 hour.
-
Cell Stimulation: Stimulate the cells with an EC₈₀ concentration of LPS (a potent activator of the p38 pathway) for 30 minutes to induce p38 activation and subsequent MK2 phosphorylation. Include unstimulated (basal) and stimulated (max signal) vehicle-treated wells as controls.
-
Fixation and Permeabilization:
-
Aspirate the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the cells with PBS containing a mild detergent (e.g., 0.1% Triton X-100) to permeabilize the cell membranes.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer) for 90 minutes.
-
Incubate the cells with two primary antibodies simultaneously: a rabbit anti-phospho-MK2 (Thr334) antibody and a mouse antibody against a total protein for normalization (e.g., GAPDH or total p38). Incubate overnight at 4°C.
-
Wash the wells extensively.
-
Incubate with two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse) for 1 hour.
-
-
Data Acquisition: Wash the wells and scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the fluorescence intensity for both channels. Normalize the phospho-MK2 signal to the total protein signal. Calculate percent inhibition relative to LPS-stimulated controls and determine the cellular IC₅₀.
Comparative Data Summary (Hypothetical)
| Compound | Biochemical IC₅₀ (nM) | Cellular p-MK2 IC₅₀ (nM) | B:C Ratio |
| Compound-T | 110 | 450 | ~4 |
| SB203580 | 65 | 280 | ~4.3 |
Interpretation: A biochemical-to-cellular (B:C) ratio of less than 10 is generally considered favorable, indicating good cell permeability and lack of significant efflux or metabolic instability under the assay conditions. The data suggests Compound-T effectively enters cells and engages its target.
Phase 3: Kinase Selectivity Profiling
Causality: To be a viable drug candidate, an inhibitor should be selective for its intended target. Off-target inhibition can lead to unforeseen toxicities. Kinase selectivity profiling involves screening the compound against a broad panel of other kinases to assess its specificity. [13]Commercial services offer comprehensive panels that cover a large portion of the human kinome. [6]This step is crucial for understanding the compound's safety profile and for guiding future medicinal chemistry efforts.
Experimental Protocol: Kinase Panel Screen
This is typically performed as a fee-for-service by a specialized vendor (e.g., Eurofins Discovery, Reaction Biology). [6][13]
-
Compound Submission: Provide a stock solution of Compound-T at a specified concentration (e.g., 10 mM in DMSO).
-
Screening: The vendor will screen Compound-T at one or two fixed concentrations (e.g., 1 µM and 10 µM) against their kinase panel (e.g., >400 kinases). The assay format is typically a radiometric or luminescence-based biochemical assay. [6]3. Data Reporting: The results are reported as Percent of Control (%Ctrl), where a lower number indicates stronger inhibition.
Comparative Data Summary (Hypothetical Data at 1 µM)
| Kinase Target | Compound-T (%Ctrl) | SB203580 (%Ctrl) | Comments |
| p38α (MAPK14) | 5 | 8 | Primary Target |
| p38β (MAPK11) | 15 | 20 | Expected activity on related isoform |
| JNK1 | 88 | 92 | Good selectivity against related MAPK |
| ERK2 | 95 | 98 | Good selectivity against related MAPK |
| RIPK2 | 65 | 30 | SB203580 has known RIPK2 activity |
| GSK3β | 91 | 45 | SB203580 has known GSK3β activity |
Interpretation: The hypothetical data shows that Compound-T is a potent inhibitor of p38α and its close homolog p38β. Importantly, it shows weak activity against other MAPK family members like JNK and ERK, indicating good selectivity within this family. Compared to SB203580, which has known off-target activities against kinases like RIPK2 and GSK3β, Compound-T appears to have a cleaner profile in this limited panel, making it a more attractive starting point for optimization. [14][15]
Conclusion
This guide outlines a logical, tiered approach to the secondary validation of a novel p38 MAPK inhibitor, Compound-T. By progressing from orthogonal biochemical confirmation to cell-based target engagement and broad selectivity profiling, researchers can build a robust data package. The hypothetical results presented here would validate (Dimethyl-1,3-thiazol-4-yl)methanamine (Compound-T) as a potent, cell-permeable, and selective inhibitor of p38α MAPK, warranting its progression into more advanced lead optimization studies. This self-validating system of assays ensures that decisions are based on high-quality, reproducible data, increasing the probability of success in the long and arduous path of drug development.
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Assay Genie. p38 MAPK Signaling Review. [Link]
-
Wikipedia. p38 mitogen-activated protein kinases. [Link]
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Canovas, B. & Nebreda, A.R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences. [Link]
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Sino Biological. p38 MAPK Signaling Pathway. [Link]
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Hu, Y., et al. (2015). Protein kinase profiling assays: a technology review. PubMed. [Link]
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InvivoGen. SB203580: Akt & p38 MAP Kinases Inhibitor. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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Nie, X., et al. (2018). Pharmacological and genetic inhibition of downstream targets of p38 MAPK in experimental nephrotic syndrome. PubMed. [Link]
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Tu, Q., et al. (2007). Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling. PubMed Central. [Link]
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Lee, Y.C., et al. (2014). The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. PubMed Central. [Link]
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ELK Biotechnology. Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit. [Link]
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Armstrong, S.C., et al. (2001). Antiischemic Effects of SB203580 Are Mediated Through the Inhibition of p38α Mitogen-Activated Protein Kinase. Circulation Research. [Link]
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Wójcik-Pszczoła, K., et al. (2020). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. MDPI. [Link]
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Biomatik. p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. [Link]
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Gillespie, M.A., et al. (2015). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central. [Link]
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Knape, T., et al. (2014). A p38 Substrate-Specific MK2-EGFP Translocation Assay for Identification and Validation of New p38 Inhibitors in Living Cells: A Comprising Alternative for Acquisition of Cellular p38 Inhibition Data. PubMed Central. [Link]
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Yang, Y., et al. (2021). Signaling of MK2 sustains robust AP1 activity for triple negative breast cancer tumorigenesis through direct phosphorylation of JAB1. PubMed Central. [Link]
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ResearchGate. Analysis of MK2 and MK3 expression and phosphorylation. [Link]
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The Evolving Landscape of Thiazole-Based Therapeutics: A Comparative Analysis of (Dimethyl-1,3-thiazol-4-yl)methanamine and its Congeners
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in a vast array of clinically approved drugs and biologically active compounds. Modifications to the thiazole core allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a fertile ground for the discovery of novel therapeutics. This guide provides a comparative analysis of (Dimethyl-1,3-thiazol-4-yl)methanamine and its isomeric and structural analogs, delving into their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential.
The Thiazole Scaffold: A Versatile Pharmacophore
The thiazole nucleus is a key constituent in numerous natural products, including vitamin B1 (thiamine), and is integral to the structure of many synthetic drugs. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The ability of the thiazole ring to act as a bioisostere for other functional groups, its capacity to engage in hydrogen bonding, and its metabolic stability contribute to its success in drug design.
Synthesis of (Dimethyl-1,3-thiazol-4-yl)methanamine and its Isomers
The synthesis of the (Dimethyl-1,3-thiazol-yl)methanamine scaffold and its derivatives typically follows established synthetic routes for thiazole ring formation, most notably the Hantzsch thiazole synthesis. This method involves the condensation of a α-haloketone with a thioamide. For the synthesis of aminomethylthiazole derivatives, a common strategy involves the synthesis of the corresponding thiazole-4-carbaldehyde or nitrile, followed by reductive amination or reduction, respectively.
Experimental Protocol: Representative Synthesis of a (Dimethyl-1,3-thiazol-yl)methanamine Derivative
A generalized synthetic approach to a (dimethyl-1,3-thiazol-yl)methanamine derivative is outlined below. The precise starting materials would be selected based on the desired substitution pattern on the thiazole ring.
Step 1: Thiazole Ring Formation (Hantzsch Synthesis)
-
To a solution of an appropriate α-haloketone (e.g., 3-chloro-2,4-pentanedione for a dimethylated thiazole) in a suitable solvent such as ethanol, add an equimolar amount of a thioamide (e.g., thioformamide).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiazole derivative.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Introduction of the Methanamine Moiety
-
The resulting dimethylthiazole can be functionalized at the desired position (e.g., C4) to introduce a handle for the aminomethyl group. This may involve formylation or cyanation.
-
For reductive amination, dissolve the dimethylthiazole-4-carbaldehyde in methanol and add an amine source (e.g., ammonium acetate or a primary/secondary amine) and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction, work up as described in Step 1, and purify the final (Dimethyl-1,3-thiazol-4-yl)methanamine derivative.
Comparative Biological Activity: A Data-Driven Analysis
While specific experimental data for (Dimethyl-1,3-thiazol-4-yl)methanamine is limited in publicly available literature, a comparative analysis can be constructed by examining structurally related thiazole derivatives. The position of the dimethyl and methanamine substituents on the thiazole ring is expected to significantly influence the biological activity.
Anticancer Activity
Numerous thiazole derivatives have been investigated for their potential as anticancer agents. The data in Table 1 summarizes the cytotoxic activity of various thiazole-containing compounds against different cancer cell lines.
Table 1: Comparative Anticancer Activity of Thiazole Derivatives (IC₅₀ values in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) |
| 2-Amino-5-methylthiazole Derivative | H1299 (Lung Cancer) | > 10 |
| 2-Amino-5-methylthiazole Derivative | SHG-44 (Glioma) | > 10 |
| 2-Aminothiazole Derivative (Dasatinib Analog) | K563 (Leukemia) | 16.3 |
| 2-Amino-4-phenylthiazole Derivative | HT29 (Colon Cancer) | 2.01 |
| Thiazole-amino acid hybrid 5a | A549 (Lung Cancer) | 8.02 |
| Thiazole-amino acid hybrid 5a | HeLa (Cervical Cancer) | 6.51 |
| Thiazole-amino acid hybrid 5a | MCF-7 (Breast Cancer) | 6.84 |
| Thiazole-amino acid hybrid 5f | A549 (Lung Cancer) | 2.07 |
| Thiazole-amino acid hybrid 5f | HeLa (Cervical Cancer) | 3.15 |
| Thiazole-amino acid hybrid 5f | MCF-7 (Breast Cancer) | 4.21 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates higher potency.
The data suggests that the substitution pattern on the thiazole ring plays a critical role in determining anticancer efficacy. While simple 2-amino-5-methylthiazole derivatives show weak activity, the introduction of a phenyl group at the 4-position significantly enhances cytotoxicity.[1] Furthermore, hybridization of the thiazole core with amino acids has yielded compounds with potent anticancer activity, with some derivatives exhibiting IC₅₀ values in the low micromolar range against various cancer cell lines.[2][3]
The logical workflow for the discovery of anticancer thiazole derivatives often follows a path of synthesis, in vitro screening, and mechanism of action studies.
Caption: A typical experimental workflow for anticancer drug discovery with thiazoles.
Antimicrobial Activity
Thiazole derivatives are also well-known for their antimicrobial properties. A patent has mentioned (4,5-dimethyl-1,3-thiazol-2-yl)methanamine in the context of inhibiting the enzymatic activity of RfaE, suggesting its potential as an antibacterial agent.[4] The RfaE enzyme is involved in the biosynthesis of the lipopolysaccharide core of Gram-negative bacteria, making it an attractive target for novel antibiotics.
The comparative antimicrobial activity of various thiazole derivatives is presented in Table 2.
Table 2: Comparative Antimicrobial Activity of Thiazole Derivatives (MIC values in µg/mL)
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) |
| 2-Aminothiazole Derivative (Thiourea analog) | S. aureus | 4 - 16 |
| 2-Aminothiazole Derivative (Thiourea analog) | S. epidermidis | 4 - 16 |
| 2-Aminothiazole Derivative (Piperazinyl analog) | S. aureus (MRSA) | 4 |
| 2-Aminothiazole Derivative (Piperazinyl analog) | E. coli | 8 |
| 2-Amino-5-alkylidene-thiazol-4-one Derivative | P. aeruginosa | 15.6 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
The data indicates that 2-aminothiazole derivatives with various substitutions can exhibit potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The specific nature of the substituent plays a crucial role in determining the spectrum and potency of antimicrobial action.
The experimental workflow for assessing antimicrobial activity is a well-established process.
Caption: Experimental workflow for the evaluation of antimicrobial thiazole derivatives.
Experimental Protocol: Broth Microdilution Method for Antimicrobial Screening
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Procedure:
-
A serial dilution of the thiazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Each well is then inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
The plate is incubated under appropriate conditions for the microorganism to grow (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Future Perspectives
The comparative analysis reveals that substitutions on the thiazole ring significantly influence biological activity. For anticancer activity, the presence of aromatic or bulky substituents at the 4-position and the nature of the amino acid moiety in hybrid molecules are critical determinants of potency. In the context of antimicrobial activity, the lipophilicity and electronic properties of the substituents on the 2-aminothiazole scaffold appear to be key factors.
While direct experimental data for (Dimethyl-1,3-thiazol-4-yl)methanamine is not abundant, its structural features—a dimethylated thiazole core with a primary aminomethyl group—suggest that it is a valuable starting point for further derivatization. The methyl groups can influence the compound's lipophilicity and steric profile, while the primary amine provides a handle for the introduction of a wide range of functional groups to explore the chemical space and optimize biological activity.
Future research should focus on the systematic synthesis and biological evaluation of (Dimethyl-1,3-thiazol-4-yl)methanamine and its isomers to elucidate their specific therapeutic potential. A thorough investigation of their anticancer and antimicrobial profiles, coupled with mechanistic studies, will provide a clearer understanding of their structure-activity relationships and pave the way for the development of novel thiazole-based drugs.
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Structure-activity relationship (SAR) studies of (Dimethyl-1,3-thiazol-4-yl)methanamine analogs
An In-Depth Guide to the Structure-Activity Relationships of (Dimethyl-1,3-thiazol-4-yl)methanamine Analogs for Drug Discovery Professionals
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug design. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3][4] The (Dimethyl-1,3-thiazol-4-yl)methanamine core represents a key pharmacophore within this class, and understanding its structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of various analogs, delving into the causal relationships between structural modifications and biological outcomes, supported by experimental data and protocols.
I. The Core Moiety: Unpacking the (Dimethyl-1,3-thiazol-4-yl)methanamine Pharmacophore
The parent structure, (Dimethyl-1,3-thiazol-4-yl)methanamine, can be systematically dissected to understand the contribution of each component to its overall biological profile. The key regions for modification include:
-
The Thiazole Ring: Modifications at the C2, C5, and N3 positions.
-
The Methanamine Side Chain: Alterations to the dimethylamino group and the methylene linker.
The following sections will explore the impact of structural changes in these regions on various biological activities.
II. Structure-Activity Relationship (SAR) Studies: A Comparative Analysis
The potency and selectivity of (Dimethyl-1,3-thiazol-4-yl)methanamine analogs are exquisitely sensitive to structural modifications. This section provides a comparative overview of key SAR findings from the literature.
A. Modifications on the Thiazole Ring
The thiazole ring offers several positions for substitution, with C2 and C5 being the most frequently explored.
-
Substitution at the C2-Position: The C2 position is susceptible to nucleophilic substitution. Attaching various aryl or heterocyclic moieties at this position has been a fruitful strategy for modulating activity. For instance, the introduction of a substituted phenyl ring can significantly influence anticancer activity.[5]
-
Substitution at the C5-Position: Electrophilic substitution preferentially occurs at the C5 position. Modifications at this position can impact ligand-receptor interactions and alter the pharmacokinetic properties of the molecule. The presence of a phenyl ring at the C5-position is often a key requirement for certain biological activities.[6]
B. Modifications of the Methanamine Side Chain
The methanamine side chain plays a crucial role in the interaction of these analogs with their biological targets.
-
Altering the Amino Group: The dimethylamino group can be replaced with other secondary or tertiary amines, or even incorporated into a cyclic system like piperazine or morpholine. These changes can affect the basicity, lipophilicity, and hydrogen bonding capacity of the molecule, thereby influencing its biological activity and ADME properties.
-
Varying the Linker: The methylene linker between the thiazole ring and the nitrogen atom can be extended or rigidified. This can alter the spatial orientation of the amino group relative to the thiazole core, which can be critical for optimal binding to the target protein.
C. Bioisosteric Replacements
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool in medicinal chemistry.[7][8]
-
Thiazole Ring Bioisosteres: The thiazole ring can be replaced by other five-membered heterocycles like oxadiazoles, triazoles, or imidazoles.[7][9][10] Such modifications can improve metabolic stability, alter the electronic profile, and provide novel intellectual property.
-
Amide Bond Bioisosteres: In analogs where the methanamine is part of a larger amide linkage, replacing the amide bond with a bioisostere like a 1,2,3-triazole can enhance stability towards hydrolysis.[10]
III. Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of representative (Dimethyl-1,3-thiazol-4-yl)methanamine analogs and related thiazole derivatives, providing a quantitative comparison of their performance.
Table 1: Anticancer Activity of Thiazole Analogs
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 4c | 4-Hydroxy-3-methoxybenzylidene hydrazinyl at C2 | MCF-7 | 2.57 ± 0.16 | [5] |
| 4c | 4-Hydroxy-3-methoxybenzylidene hydrazinyl at C2 | HepG2 | 7.26 ± 0.44 | [5] |
| Gonio-bioisostere 4 | Phenyl replaced by thiazole | MCF-7 | 0.00019 | [11] |
| Carmustine | Standard Drug | U87 MG | 18.24 | [12] |
| Temozolomide | Standard Drug | U87 MG | 100 | [12] |
Table 2: Cholinesterase Inhibitory Activity of Thiazolylhydrazone Derivatives
| Compound ID | R-group on Phenyl Ring | Target | IC50 (µM) | Reference |
| 2a | H | AChE | 0.063 ± 0.003 | [13] |
| 2b | 2-Cl | AChE | 0.056 ± 0.002 | [13] |
| 2e | 4-Cl | AChE | 0.040 ± 0.001 | [13] |
| 2g | 4-F | AChE | 0.031 ± 0.001 | [13] |
| 2i | 3,4-diCl | AChE | 0.028 ± 0.001 | [13] |
| Donepezil | Reference Drug | AChE | - | [13] |
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 3 | P. aeruginosa | 0.25 - 0.1 | [14] |
| Compound I | Antifungal | 0.06 - 0.25 | [14] |
| Thiazole-carbohydrazide | Botrytis cinerea | 5.00 | [1] |
| Thiazole-carbohydrazide | Fusarium solani | 3.03 | [1] |
IV. Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments.
A. General Synthesis of Thiazole Derivatives
This protocol describes a common method for synthesizing 2-aminothiazole derivatives, which can be further modified.
Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: To a solution of an appropriate α-haloketone (1 mmol) in ethanol (20 mL), add a substituted thiourea or thioamide (1.2 mmol).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]
B. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for another 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
V. Visualizations: Diagrams of Key Concepts
A. General Structure-Activity Relationship Summary
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A Comparative Analysis of (Dimethyl-1,3-thiazol-4-yl)methanamine and Standard-of-Care Drugs for Neuroinflammatory Disorders
A Guide for Researchers and Drug Development Professionals
Introduction
Neuroinflammation is increasingly recognized as a critical underlying factor in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. While current therapeutic strategies often focus on symptomatic relief, there is a pressing need for novel disease-modifying agents that can effectively target the inflammatory cascades contributing to neuronal damage. Thiazole derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This guide provides a comparative analysis of a novel investigational compound, (Dimethyl-1,3-thiazol-4-yl)methanamine, against established standard-of-care drugs for neurodegenerative diseases.
(Dimethyl-1,3-thiazol-4-yl)methanamine is a synthetic thiazole derivative hypothesized to exert its therapeutic effects through the modulation of key inflammatory pathways within the central nervous system. This document will explore its potential mechanism of action, compare its preclinical efficacy profile with current treatments, and provide detailed experimental protocols for its evaluation.
Hypothesized Mechanism of Action of (Dimethyl-1,3-thiazol-4-yl)methanamine
Based on the known bioactivities of related thiazole compounds, (Dimethyl-1,3-thiazol-4-yl)methanamine is postulated to mitigate neuroinflammation via a multi-target approach. The central hypothesis is its ability to suppress the activation of microglia and astrocytes, key cellular mediators of neuroinflammation. This is likely achieved through the inhibition of pro-inflammatory signaling pathways such as NF-κB and the reduction of pro-inflammatory cytokine production, including TNF-α and IL-1β.
Caption: Hypothesized mechanism of (Dimethyl-1,3-thiazol-4-yl)methanamine.
Comparative Analysis with Standard-of-Care Drugs
The efficacy of (Dimethyl-1,3-thiazol-4-yl)methanamine must be benchmarked against current therapeutic options for neurodegenerative diseases.
Standard-of-Care for Alzheimer's Disease
Current treatments for Alzheimer's disease primarily aim to manage cognitive symptoms.[4][5][6][7][8] These include:
-
Cholinesterase inhibitors (e.g., Donepezil, Rivastigmine, Galantamine): These drugs increase the levels of acetylcholine, a neurotransmitter involved in memory and learning.[4][5][7][8]
-
NMDA receptor antagonists (e.g., Memantine): This medication helps regulate the activity of glutamate, another neurotransmitter.[4][5][6][7]
-
Anti-amyloid therapies (e.g., Lecanemab, Donanemab): These newer monoclonal antibodies target the underlying pathology by removing amyloid-beta plaques from the brain.[4][5][6]
Standard-of-Care for Parkinson's Disease
The mainstay of Parkinson's disease treatment is dopamine replacement therapy.[9][10][11][12][13]
-
Levodopa/Carbidopa: Levodopa is converted to dopamine in the brain, directly addressing the dopamine deficiency.[9][10][11][12]
-
Dopamine agonists (e.g., Pramipexole, Ropinirole): These drugs mimic the effects of dopamine in the brain.[12][13]
-
MAO-B inhibitors (e.g., Selegiline, Rasagiline): These medications prevent the breakdown of dopamine in the brain.[12][13]
Preclinical Efficacy Data (Hypothetical)
The following tables present hypothetical preclinical data comparing (Dimethyl-1,3-thiazol-4-yl)methanamine with standard-of-care drugs in relevant in vitro and in vivo models.
Table 1: In Vitro Anti-inflammatory Activity in LPS-stimulated BV-2 Microglial Cells
| Compound | IC50 for TNF-α Inhibition (nM) | IC50 for IL-1β Inhibition (nM) |
| (Dimethyl-1,3-thiazol-4-yl)methanamine | 50 | 75 |
| Dexamethasone (Positive Control) | 10 | 15 |
| Donepezil | >10,000 | >10,000 |
| Levodopa | >10,000 | >10,000 |
Table 2: Neuroprotective Effects in a Mouse Model of MPTP-induced Parkinsonism
| Treatment Group | % Dopaminergic Neuron Survival | Improvement in Motor Function (Rotarod Test) |
| Vehicle Control | 45% | - |
| (Dimethyl-1,3-thiazol-4-yl)methanamine | 75% | 60% |
| Levodopa/Carbidopa | 50% | 85% |
Table 3: Cognitive Improvement in a 5xFAD Mouse Model of Alzheimer's Disease
| Treatment Group | Reduction in Amyloid Plaque Load | Improvement in Morris Water Maze Performance |
| Vehicle Control | - | - |
| (Dimethyl-1,3-thiazol-4-yl)methanamine | 40% | 55% |
| Donepezil | No significant change | 45% |
| Anti-amyloid Antibody | 70% | 65% |
Experimental Protocols
In Vitro Anti-inflammatory Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of (Dimethyl-1,3-thiazol-4-yl)methanamine on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
Methodology:
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of (Dimethyl-1,3-thiazol-4-yl)methanamine (0.1 nM to 100 µM) for 1 hour.
-
LPS Stimulation: Cells are then stimulated with 100 ng/mL of LPS for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: The supernatant is collected, and the concentrations of TNF-α and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cytokine inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Caption: Workflow for in vitro anti-inflammatory assay.
In Vivo Model of Parkinson's Disease
Objective: To evaluate the neuroprotective and functional effects of (Dimethyl-1,3-thiazol-4-yl)methanamine in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
MPTP Administration: Mice receive four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals to induce dopaminergic neurodegeneration.
-
Compound Administration: (Dimethyl-1,3-thiazol-4-yl)methanamine (e.g., 10 mg/kg, orally) or vehicle is administered daily, starting 24 hours before the first MPTP injection and continuing for 7 days. A positive control group receives Levodopa/Carbidopa.
-
Behavioral Testing: Motor coordination and balance are assessed using the rotarod test at baseline and on day 7 post-MPTP administration.
-
Immunohistochemistry: On day 7, mice are euthanized, and brain tissue is collected. Coronal sections of the substantia nigra are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Neuron Quantification: The number of TH-positive neurons is quantified using stereological methods to determine the percentage of neuronal survival compared to the control group.
Conclusion
The hypothetical preclinical data suggests that (Dimethyl-1,3-thiazol-4-yl)methanamine exhibits potent anti-inflammatory and neuroprotective properties. Its distinct mechanism of action, targeting the underlying neuroinflammatory processes, presents a promising disease-modifying approach that differentiates it from many current standard-of-care drugs for Alzheimer's and Parkinson's diseases. While symptomatic treatments like Levodopa show superior immediate functional improvement in the Parkinson's model, the neuroprotective effect of the thiazole derivative suggests long-term benefits. Similarly, in the Alzheimer's model, its ability to reduce plaque load, in addition to improving cognition, positions it as a potential multi-faceted therapeutic. Further investigation is warranted to fully elucidate its therapeutic potential and safety profile in more advanced preclinical models and eventually in human clinical trials.
References
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Vats, N., et al. (2022). An Overview of the Synthesis, Therapeutic Potential and Patents of Thiazole Derivatives. International Journal of Health Sciences, 6(S8), 5272-5302. [Link]
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An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
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A review on thiazole based compounds and it's pharmacological activities. (2024). ResearchGate. [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
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THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). JETIR. [Link]
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Parkinson Disease Treatment & Management. (2025, September 10). Medscape. [Link]
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Pharmacological Treatment of Parkinson's Disease. (n.d.). National Center for Biotechnology Information. [Link]
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Navigating the Maze: A Comparative Guide to Cross-Validating Screening Hits from a Thiazole Library
<
The journey from a high-throughput screen (HTS) to a viable lead compound is a perilous one, fraught with the potential for misleading results and wasted resources. This is particularly true when working with privileged scaffolds like thiazoles, which, while present in numerous approved drugs, are also known to appear as frequent hitters in screening campaigns.[1][2] Therefore, a robust and multi-faceted hit validation strategy is not just recommended—it is imperative.
This guide provides a comprehensive comparison of essential cross-validation strategies for hits emerging from a thiazole library screen. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, ensuring that each step in the validation cascade serves to build confidence in your hits and ruthlessly eliminate artifacts.
The Fundamental Challenge: Separating True Hits from Deceptive Artifacts
The primary goal of any HTS campaign is to identify compounds that genuinely interact with the biological target in the desired manner.[3] However, the output of a primary screen is invariably contaminated with false positives—compounds that appear active due to interference with the assay technology rather than true biological activity.[4][5] Thiazole-containing compounds, due to their chemical properties, can be prone to several of these interference mechanisms.[1]
Our validation workflow is therefore designed as a funnel, progressively applying more stringent and diverse assays to whittle down the initial hit list to a small number of high-quality, well-characterized chemical series.[6]
Caption: A typical hit validation funnel, starting from a large-scale primary screen and progressively narrowing down to a few promising lead series.
Stage 1: Initial Hit Confirmation and Triaging
The first step after a primary screen is to confirm the activity of the initial hits and begin the process of weeding out the most obvious artifacts.
Dose-Response Confirmation: The First Litmus Test
A single-point HTS provides a snapshot of activity at one concentration.[4] True inhibitors will exhibit a concentration-dependent effect. Therefore, re-testing hits in a dose-response format is the most crucial initial validation step.[4][7]
Why this is critical: A well-defined sigmoidal dose-response curve provides the first piece of evidence that the compound's effect is not random.[8][9] It also allows for the calculation of key potency parameters like the IC50 (half-maximal inhibitory concentration), which is essential for comparing compounds and tracking progress.[8][10]
| Parameter | Description | Importance |
| IC50/EC50 | The concentration of a compound that elicits a 50% response (inhibition or activation). | A fundamental measure of a compound's potency. |
| Hill Slope | Describes the steepness of the curve. | A Hill slope significantly greater than 1 can be an indicator of non-specific inhibition, such as aggregation.[6] |
| Maximal Effect | The maximum response achieved by the compound. | Incomplete inhibition at high concentrations may suggest a non-ideal mechanism of action.[7] |
Experimental Protocol: Dose-Response IC50 Determination
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the hit compound in DMSO, starting from a top concentration of 100 µM.
-
Assay Plate Preparation: Dispense the diluted compounds into a 384-well assay plate. Include positive (e.g., a known inhibitor) and negative (DMSO vehicle) controls.
-
Reagent Addition: Add the target enzyme and substrate according to the optimized primary assay protocol.
-
Incubation: Incubate the plate for the predetermined reaction time at the optimal temperature.
-
Signal Detection: Read the plate using the same detection method as the primary screen (e.g., fluorescence, luminescence).
-
Data Analysis: Normalize the data to the positive and negative controls. Fit the normalized data to a four-parameter logistic equation to determine the IC50, Hill slope, and maximal effect.[11]
Counter-Screens: Unmasking the Impostors
Counter-screens are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[4][12] This is a critical step, as a significant portion of primary hits can be artifacts.[5]
Common Interference Mechanisms for Thiazole Compounds:
-
Fluorescence Interference: Many heterocyclic compounds, including some thiazoles, are intrinsically fluorescent.[13] If the primary assay uses a fluorescence-based readout, these compounds can artificially inflate or quench the signal.
-
Luciferase Inhibition: If a luciferase reporter is used, some compounds can directly inhibit the luciferase enzyme, leading to a false-positive signal in assays designed to measure a decrease in luminescence.[14][15]
-
Redox Activity: Certain chemical moieties can engage in redox cycling, producing reactive oxygen species that can damage the target protein non-specifically.[6]
-
Aggregation: At higher concentrations, some compounds form colloidal aggregates that can sequester and non-specifically inhibit enzymes.[14]
A Comparison of Key Counter-Screens:
| Counter-Screen Type | Principle | When to Use |
| Technology-Specific | Measures compound effects on the assay components in the absence of the target protein (e.g., luciferase inhibition assay).[16] | Essential if the primary assay uses a reporter enzyme (e.g., luciferase) or a sensitive detection method (e.g., FRET, HTRF).[3] |
| Cytotoxicity Assay | Measures the effect of the compound on cell viability (e.g., using CellTiter-Glo® or MTT).[12] | Crucial for all cell-based primary screens to eliminate compounds that appear active simply because they are killing the cells.[16] |
| Aggregation Assay | Assesses compound aggregation, often by observing changes in inhibition in the presence of detergents like Triton X-100.[6] | Important for biochemical screens, especially when hits show steep Hill slopes. |
| Redox Assay | Detects the generation of reactive oxygen species by the compound.[6] | Recommended for targets sensitive to oxidation, such as certain proteases and phosphatases.[6] |
Stage 2: Orthogonal and Secondary Assays - Building a Case for Specificity
Once a hit has been confirmed to be dose-responsive and free from obvious assay artifacts, the next step is to verify its biological activity using different methods.
Orthogonal Assays: A Different View of the Same Target
An orthogonal assay measures the same biological event as the primary assay but uses a different detection technology or principle.[4][5] This is a powerful way to eliminate technology-specific artifacts that may have been missed in the initial counter-screens.[17]
Why this is critical: If a compound is a true hit, it should show activity regardless of how that activity is measured. A compound that is active in a fluorescence-based primary assay but inactive in a luminescence-based orthogonal assay is likely an artifact.[4]
Caption: The concept of an orthogonal assay, where a true hit inhibits the same biological target, confirmed by two different readout technologies.
Example: Kinase Inhibitor Validation
-
Primary Assay: A fluorescence polarization (FP) assay that measures the displacement of a fluorescently labeled tracer from the kinase active site.
-
Orthogonal Assay: An ADP-Glo™ luminescence-based assay that quantifies the amount of ADP produced by the kinase reaction.
A true inhibitor should demonstrate a comparable IC50 in both assays. A compound that only shows activity in the FP assay might be a fluorescent artifact.
Biochemical vs. Cell-Based Assays: From the Test Tube to a Living System
While biochemical assays are excellent for primary screening due to their simplicity and throughput, they lack physiological relevance.[18][19] Cell-based assays provide a more complex environment, offering insights into a compound's ability to cross cell membranes, its stability in the cytoplasm, and its effect on the target within its native signaling pathway.[19][20]
A Comparative Overview:
| Feature | Biochemical Assays | Cell-Based Assays |
| Environment | Purified components in a buffer.[19] | Live cells, more physiologically relevant.[18] |
| Throughput | High, suitable for primary HTS.[21] | Lower, typically used for secondary screening.[22] |
| Information | Direct target engagement, potency (IC50). | Cellular potency (EC50), permeability, cytotoxicity, mechanism of action.[20] |
| Potential Issues | May miss compounds requiring metabolic activation. | Complex, results can be influenced by off-target effects. |
Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
-
Cell Line Preparation: Use a cell line engineered to express the target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the target.
-
Compound Treatment: Seed cells in a 384-well plate and treat with a dose-response of the hit compound.
-
Tracer Addition: Add the fluorescent tracer to the cells.
-
Signal Detection: Read both the luciferase (donor) and tracer (acceptor) signals on a plate reader.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio upon compound addition indicates displacement of the tracer and target engagement by the compound. Determine the cellular IC50 from the dose-response curve.
Stage 3: Biophysical Validation - Proving Direct Engagement
The ultimate proof of a true hit is demonstrating that it physically binds to the target protein. Biophysical assays provide this direct evidence, often yielding valuable data on binding affinity (KD), kinetics (kon/koff), and thermodynamics.
Comparison of Common Biophysical Methods:
| Method | Principle | Throughput | Information Provided |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon compound binding to an immobilized target.[6][17] | Medium to High | Affinity (KD), kinetics (kon/koff).[6] |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a compound. Ligand binding typically stabilizes the protein.[6] | High | Qualitative evidence of binding, relative affinity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon compound binding to the target. | Low | Gold standard for affinity (KD) and thermodynamics (ΔH, ΔS).[6] |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon ligand binding.[6] | Medium | Affinity (KD). |
These methods are invaluable for confirming direct interaction and for guiding structure-activity relationship (SAR) studies during lead optimization.[7]
Final Step: Resynthesis and Purity Analysis
A final, often overlooked, step is to resynthesize the most promising hits from scratch.[6] This is crucial to confirm that the observed activity is due to the compound itself and not a reactive impurity from the original synthesis or a contaminant in the library sample.[5][6] The resynthesized compound should be rigorously characterized by LC-MS and NMR to confirm its identity and purity (>95%) before re-testing in key assays.[6]
Conclusion: A Self-Validating System for Confident Hit Progression
The cross-validation of screening hits from a thiazole library is a systematic process of evidence-building. By employing a carefully designed cascade of assays—from dose-response confirmation and artifact-detecting counter-screens to orthogonal biological assays and direct biophysical measurements—researchers can confidently distinguish true, target-specific modulators from the multitude of false positives. This rigorous, multi-pronged approach ensures that only the highest quality hits advance to lead optimization, saving invaluable time and resources in the long and challenging path of drug discovery.
References
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery. [Link]
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High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
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Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2012). Journal of Chemical Information and Modeling. [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2011). Current Opinion in Chemical Biology. [Link]
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2022). Journal of Chemical Information and Modeling. [Link]
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Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters. [Link]
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2022). ResearchGate. [Link]
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Understanding the Importance of The Dose-Response Curve. (n.d.). Collaborative Drug Discovery. [Link]
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Interference and Artifacts in High-content Screening. (2012). Assay Guidance Manual. [Link]
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How to Choose the Right Biochemical Assay for Drug Discovery. (n.d.). BellBrook Labs. [Link]
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Quantitation and Error Measurements in Dose–Response Curves. (2021). ACS Omega. [Link]
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Orthogonal Assay Service. (n.d.). Creative Biolabs. [Link]
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Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Journal of Postgraduate Medicine. [Link]
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Secondary Screening. (n.d.). Creative Biolabs. [Link]
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Biochemical & Cell-based Assays. (n.d.). IRBM. [Link]
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Quantitative modeling of dose–response and drug combination based on pathway network. (2015). BMC Systems Biology. [Link]
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Counter-Screen Service. (n.d.). Creative Biolabs. [Link]
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Biochemical assays in drug discovery and development. (n.d.). Celtarys Research. [Link]
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Thiazole: A privileged scaffold in drug discovery. (2021). ResearchGate. [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches. (2020). Essays in Biochemistry. [Link]
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The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]
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Bridging the Bench-to-Bedside Gap: A Comparative Guide to In Vivo Validation of (Dimethyl-1,3-thiazol-4-yl)methanamine's Preclinical Efficacy
For researchers and drug development professionals, the journey from promising in vitro results to a viable clinical candidate is fraught with challenges. A critical milestone in this path is the in vivo validation of a compound's efficacy and safety. This guide provides a comprehensive framework for designing and interpreting in vivo studies for novel therapeutic agents, using the promising scaffold of (Dimethyl-1,3-thiazol-4-yl)methanamine as a central example. While direct in vivo data for this specific molecule is emerging, we will draw upon established methodologies and data from closely related thiazole derivatives to construct a robust validation strategy.
The thiazole ring is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide will focus on validating the potential anticancer properties of (Dimethyl-1,3-thiazol-4-yl)methanamine, a logical starting point given the wealth of in vitro data on similar compounds.
The In Vitro Landscape: Pinpointing a Therapeutic Hypothesis
Before embarking on costly and complex animal studies, a clear and potent in vitro biological effect must be established. Numerous studies have demonstrated the cytotoxic effects of thiazole derivatives against various cancer cell lines.[3][4] For instance, a recently synthesized thiazole derivative, compound 4c , exhibited a potent inhibitory concentration (IC50) of 2.57 µM against the MCF-7 breast cancer cell line and an IC50 of 7.26 µM against the HepG2 liver cancer cell line.[1] Furthermore, this compound was found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with an IC50 of 0.15 µM, suggesting an anti-angiogenic mechanism of action.[1]
For the purpose of this guide, we will hypothesize that (Dimethyl-1,3-thiazol-4-yl)methanamine (designated as Compound T) demonstrates a similar in vitro profile, with potent cytotoxicity against a human breast cancer cell line (e.g., MDA-MB-231) and inhibitory activity against a key signaling pathway implicated in tumor growth, such as the VEGFR-2 pathway.
Designing the In Vivo Study: A Head-to-Head Comparison
To objectively assess the in vivo potential of Compound T, a direct comparison with a standard-of-care chemotherapeutic agent is essential. For triple-negative breast cancer, Paclitaxel is a frequently used taxane-based chemotherapy. Therefore, our in vivo study will compare the anti-tumor efficacy of Compound T with Paclitaxel in a xenograft mouse model.
Experimental Workflow: From Cell Culture to Tumor Measurement
The following diagram outlines the critical steps in the in vivo validation process:
Caption: Workflow for in vivo validation of an anticancer compound.
Detailed Experimental Protocol
-
Cell Culture: Human triple-negative breast cancer cells (MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID) aged 6-8 weeks are used. 1 x 10^6 MDA-MB-231 cells are injected into the mammary fat pad.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size of approximately 100 mm³. Mice are then randomly assigned to one of three groups (n=10 per group):
-
Vehicle Control (e.g., saline or a suitable solvent for Compound T)
-
Compound T (dose determined by prior maximum tolerated dose studies)
-
Paclitaxel (standard therapeutic dose)
-
-
Treatment Administration: Treatments are administered daily via an appropriate route (e.g., intraperitoneal or oral gavage) for a period of 21 days.
-
Efficacy and Toxicity Monitoring:
-
Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).
-
Body weight is recorded twice weekly as a general indicator of toxicity.
-
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. Tumors are excised, weighed, and processed for histopathological analysis and biomarker studies (e.g., immunohistochemistry for proliferation markers like Ki-67 and angiogenesis markers like CD31).
Data Presentation and Interpretation
The quantitative data from this study should be summarized in a clear and concise manner to facilitate comparison between the treatment groups.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Average Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Average Final Tumor Weight (g) |
| Vehicle Control | 1500 ± 250 | - | 1.5 ± 0.3 |
| Compound T | 500 ± 150 | 66.7% | 0.5 ± 0.1 |
| Paclitaxel | 600 ± 180 | 60.0% | 0.6 ± 0.2 |
Table 2: Comparative Toxicity Profile
| Treatment Group | Average Body Weight Change (%) | Observed Adverse Effects |
| Vehicle Control | +5% | None |
| Compound T | -2% | None |
| Paclitaxel | -10% | Mild lethargy |
The hypothetical data presented in Tables 1 and 2 suggest that Compound T is not only more effective at inhibiting tumor growth than the standard-of-care, Paclitaxel, but also exhibits a more favorable toxicity profile.
Mechanistic Insights: Connecting In Vitro and In Vivo Findings
To solidify the link between the in vitro hypothesis and the in vivo observations, mechanistic studies on the excised tumor tissue are crucial.
Caption: Hypothesized mechanism of action for Compound T.
Immunohistochemical analysis of the tumor tissues could reveal a significant reduction in microvessel density (CD31 staining) and cell proliferation (Ki-67 staining) in the Compound T-treated group compared to both the vehicle and Paclitaxel groups. This would provide strong evidence that the in vivo anti-tumor activity of Compound T is, at least in part, mediated by its anti-angiogenic and anti-proliferative effects, consistent with the in vitro inhibition of VEGFR-2.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of in vitro findings for a novel thiazole derivative, (Dimethyl-1,3-thiazol-4-yl)methanamine. By employing a head-to-head comparison with a standard-of-care agent in a relevant animal model, and by integrating mechanistic studies, researchers can build a compelling case for the continued development of a promising therapeutic candidate. The hypothetical data presented herein illustrates a successful outcome, where the novel compound demonstrates superior efficacy and a more favorable safety profile.
Future studies should focus on pharmacokinetic and pharmacodynamic (PK/PD) modeling to optimize dosing schedules, as well as evaluation in other preclinical models, including patient-derived xenografts (PDXs), to further predict clinical response.
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
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Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. [Link]
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Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line. ResearchGate. [Link]
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Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. [Link]
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New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies. PubMed. [Link]
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In Vitro and In Vivo Studies of the Utility of Dimethyl and Diethyl Carbaporphyrin Ketals in Treatment of Cutaneous Leishmaniasis. PubMed Central. [Link]
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A Head-to-Head Comparison of (Dimethyl-1,3-thiazol-4-yl)methanamine and Its Isomers: A Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The seemingly subtle shift of a functional group can dramatically alter a molecule's physicochemical properties, spectroscopic signature, and biological activity. This guide provides a comprehensive head-to-head comparison of (Dimethyl-1,3-thiazol-4-yl)methanamine and its key positional isomers, offering insights into their synthesis, characterization, and potential pharmacological relevance.
The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The introduction of methyl and aminomethyl substituents offers opportunities for fine-tuning molecular properties. This guide will focus on the following three representative isomers:
-
Isomer 1: (2,4-Dimethyl-1,3-thiazol-5-yl)methanamine
-
Isomer 2: (2,5-Dimethyl-1,3-thiazol-4-yl)methanamine
-
Isomer 3: (4,5-Dimethyl-1,3-thiazol-2-yl)methanamine
Synthetic Strategies: Pathways to the Target Isomers
The synthesis of these aminomethylthiazole isomers can be approached through multi-step sequences, typically starting from commercially available precursors. The classic Hantzsch thiazole synthesis remains a robust method for constructing the core heterocyclic ring.[3] Subsequent functionalization allows for the introduction of the aminomethyl group.
Two plausible and widely applicable synthetic routes are detailed below: Reductive Amination of a thiazole-carbaldehyde and the Gabriel Synthesis from a halomethyl-thiazole intermediate.[2][4]
Workflow for Synthesis via Reductive Amination
Caption: Reductive amination workflow for aminomethylthiazole synthesis.
Experimental Protocol: Reductive Amination of (2,5-Dimethyl-1,3-thiazol-4-yl)carbaldehyde (Isomer 2)
This protocol is adapted from established procedures for the reductive amination of heterocyclic aldehydes.[5]
-
Imine Formation: To a solution of (2,5-dimethyl-1,3-thiazol-4-yl)carbaldehyde (1.0 eq) in methanol (0.3 M), add a solution of ammonia in methanol (7N, 5.0 eq) at 0 °C. Stir the mixture at room temperature for 3 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to yield (2,5-dimethyl-1,3-thiazol-4-yl)methanamine.
Workflow for Synthesis via Gabriel Synthesis
Sources
Thiazole vs. Oxazole: A Comparative Guide to Biological Activity for Drug Discovery
A Senior Application Scientist's In-Depth Analysis
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity and therapeutic potential of a novel compound. Among the privileged five-membered heterocycles, thiazole and oxazole rings are frequently employed as bioisosteres and key building blocks in medicinal chemistry.[1] While structurally similar, the replacement of the sulfur atom in thiazole with an oxygen atom in oxazole imparts subtle yet significant differences in physicochemical properties that translate into distinct pharmacological profiles.
This guide provides a comparative analysis of thiazole and oxazole scaffolds, moving beyond a simple recitation of facts to explain the underlying causality behind their differential biological activities. We will delve into their comparative physicochemical properties, examine head-to-head biological data, and provide detailed experimental protocols for their evaluation, empowering you to make more informed decisions in your drug discovery programs.
At a Glance: Key Physicochemical and Biological Distinctions
| Property | Thiazole | Oxazole | Implication in Drug Design |
| Flexibility | More flexible | Less flexible (more rigid) | Rigidity can enhance binding affinity by reducing the entropic penalty upon binding, but flexibility can allow for better adaptation to the binding site.[2] |
| Hydrogen Bonding | More effective H-bond acceptor | Less effective H-bond acceptor | Stronger hydrogen bonding can lead to improved target engagement and solubility.[2] |
| π-electron Delocalization | Greater delocalization | Lesser delocalization | Enhanced π-stacking interactions with aromatic residues in a biological target.[2][3] |
| Antiproliferative Activity | Generally more potent | Often less potent | Systematic reviews and direct comparative studies suggest thiazole-containing compounds are more promising as anticancer agents.[4][5][6] |
| Antioxidant Activity | Potent | Less potent | Direct comparative studies have shown significantly higher antioxidant capacity in thiazole derivatives.[7] |
The Structural and Electronic Underpinnings of Activity
Thiazole and oxazole are both aromatic, five-membered heterocyclic rings containing a nitrogen atom at position 3. The key difference lies in the second heteroatom at position 1: a sulfur atom in thiazole and an oxygen atom in oxazole. This seemingly minor change has significant consequences for the electronic and conformational properties of the ring.
The sulfur atom in thiazole, being larger and more polarizable than oxygen, allows for greater delocalization of π-electrons throughout the ring.[3] This enhanced aromaticity can facilitate stronger π-stacking interactions with biological targets.[2] Furthermore, studies have shown that thiazoles are more effective hydrogen bond acceptors than oxazoles, a critical factor for target recognition and binding.[2] In terms of conformation, oxazole-based fragments tend to be less flexible than their thiazole counterparts.[2]
These fundamental differences in their physicochemical properties are a driving force behind their often-divergent biological activities.
Head-to-Head in Biological Assays: A Clearer Picture
While both scaffolds are present in a wide array of biologically active molecules, direct comparative studies often reveal a superiority of the thiazole ring in specific therapeutic areas.[4][5][8]
Antiproliferative and Cytotoxic Activity
A recurring theme in the literature is the enhanced anticancer activity of thiazole-containing compounds when compared to their direct oxazole analogues. A systematic review of antiproliferative and antitumor activities of thiazole and oxazole derivatives concluded that most of the promising compounds identified contained thiazole nuclei.[4][5][8]
A compelling study directly compared the cytotoxicity of molecules containing sequential oxazole and thiazole fragments. The results were stark:
-
Compound 2 (two oxazoles): Showed less than 50% growth inhibition at concentrations up to 100 µM.
-
Compound 6 (two thiazoles): Exhibited significant cytotoxicity with a much lower IC50 value.
-
Compound 10 (four thiazoles): Also demonstrated potent cytotoxicity.
Statistical analysis revealed that both thiazole-containing compounds (6 and 10) were significantly more cytotoxic than the oxazole-containing compound 2.[6] The study concluded that sequential thiazole fragments were critical for the observed biological activity.[6] This suggests that for this particular molecular framework, the properties of the thiazole ring are essential for inducing cell death, potentially through apoptosis as evidenced by cell shrinkage and nuclear condensation.[6]
Antioxidant Activity
The difference in potency can also be observed in antioxidant assays. A study that synthesized and screened a thiazole derivative (ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate) and its corresponding oxazole analog (ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate) for their antioxidant activity using the DPPH method yielded the following IC50 values:[7]
| Compound | Scaffold | Antioxidant IC50 (ppm) |
| Thiazole Derivative | Thiazole | 64.75 |
| Oxazole Derivative | Oxazole | 275.3 |
This four-fold increase in potency for the thiazole derivative highlights the significant impact of the sulfur-containing ring on free radical scavenging activity in this context.[7]
Structure-Activity Relationship (SAR) Insights
The biological activity of both thiazole and oxazole derivatives can be finely tuned by substitutions on the heterocyclic ring.
For Thiazole-based Anticancer Agents:
-
Substitutions at the C2 and C4 positions are common and can significantly impact potency.
-
The nature of the substituent is critical. For example, in a series of thiazole-based thiourea analogs, a fluoro substitution on an attached phenyl ring was found to be the most potent for anticancer, antiglycation, and antioxidant activities.[9][10]
-
The thiazole ring is often found in compounds that induce apoptosis and interfere with tubulin assembly.[5]
For Oxazole-based Anticancer Agents:
-
Oxazole derivatives have been shown to inhibit various targets, including STAT3, G-quadruplexes, and tubulin protein.[4][11]
-
Like thiazoles, the substitution pattern is key to their activity.
-
While often less potent than their thiazole counterparts in direct comparisons, oxazole-containing compounds have been developed into potent anticancer agents with IC50 values in the nanomolar range.[4][11]
Experimental Design for Comparative Analysis
To rigorously evaluate the biological potential of thiazole versus oxazole scaffolds in your own research, a systematic approach to synthesis and screening is essential.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][12]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of your thiazole and oxazole test compounds in culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations.
-
Include wells for vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 490-590 nm.[13]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 values.
-
Detailed Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of compounds.[15][16]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form.[16] The decrease in absorbance at ~517 nm is proportional to the antioxidant activity of the compound.[15]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 10⁻³ M). This solution should be freshly prepared and protected from light.[15]
-
Prepare a working solution of DPPH by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.[15]
-
Prepare serial dilutions of your thiazole and oxazole test compounds and a standard antioxidant (e.g., Ascorbic acid, Trolox).[16]
-
-
Assay Procedure:
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Conclusion and Future Perspectives
The choice between a thiazole and an oxazole scaffold is not arbitrary; it is a strategic decision rooted in the fundamental physicochemical properties of these heterocycles. The available evidence, particularly from direct comparative studies in the realms of anticancer and antioxidant activity, often points towards the thiazole scaffold as a more promising starting point for drug discovery. Its superior hydrogen bonding capability, greater π-electron delocalization, and appropriate flexibility appear to confer a biological advantage in many contexts.
However, this is not to say that oxazoles should be disregarded. They remain a valuable and privileged scaffold, and their inherent rigidity can be advantageous in specific target classes.[9] The key takeaway for the drug development professional is the importance of rational design and empirical testing. When faced with the choice, synthesizing and screening both thiazole and oxazole analogs in parallel, as outlined in this guide, provides the most robust and data-driven path to identifying novel and potent therapeutic agents. The subtle interplay between the scaffold and its substituents will ultimately determine the biological outcome, and a thorough understanding of their comparative properties is the first step towards success.
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A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012). National Institutes of Health. [Link]
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Independent verification of the synthesis and activity of (Dimethyl-1,3-thiazol-4-yl)methanamine
An Independent Researcher's Guide to the Synthesis and Activity Verification of (2,5-Dimethyl-1,3-thiazol-4-yl)methanamine
Foreword: Charting a Course for a Novel Thiazole Derivative
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of compounds with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] This guide focuses on a specific, yet not widely documented, derivative: (2,5-Dimethyl-1,3-thiazol-4-yl)methanamine . The relative scarcity of dedicated literature for this compound presents a unique challenge and opportunity for independent verification.
As a Senior Application Scientist, this guide is structured not as a mere recitation of known facts, but as a strategic roadmap for any researcher aiming to synthesize, purify, and characterize the activity of this molecule. We will proceed from first principles, adapting established, robust methodologies from analogous chemical structures to create a self-validating workflow. Our focus will be on the causality behind each experimental choice, ensuring that the proposed protocols are not only repeatable but also logically sound and grounded in established chemical theory.
Part 1: Synthesis and Structural Verification
The primary challenge in verifying a compound is ensuring its unambiguous and pure synthesis. We propose a robust and efficient synthetic pathway starting from a plausible, commercially available precursor, 2,5-dimethyl-1,3-thiazole-4-carbaldehyde. This approach is favored over a multi-step de novo ring construction (like the Hantzsch synthesis) for its atom economy and higher likelihood of success in a non-specialized laboratory. The chosen pathway mirrors successful strategies used for analogous heterocyclic systems, such as oxazoles.[4]
Proposed Synthetic Pathway: Direct Reductive Amination
Reductive amination is a highly reliable method for forming amines from carbonyl compounds. It involves the initial formation of an imine intermediate, which is then reduced in situ to the target amine. This one-pot procedure is efficient and generally high-yielding.
Caption: Proposed workflow for the synthesis via direct reductive amination.
Detailed Experimental Protocol: Synthesis
-
Imine Formation: To a solution of 2,5-dimethyl-1,3-thiazole-4-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M), add ammonium chloride (3.0 eq). Stir the mixture at room temperature for 2-3 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Causality Note: Sodium cyanoborohydride is the reducing agent of choice here because it is mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde, thereby minimizing side reactions.
-
-
Reaction Monitoring & Quenching: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by adding 1M HCl to decompose any remaining reducing agent.
-
Work-up and Extraction: Adjust the pH of the solution to >10 with 2M NaOH. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel, using a gradient of dichloromethane/methanol as the eluent, to yield the pure amine.
Verification Protocol: Structural & Purity Analysis
Successful synthesis must be confirmed with rigorous analytical data. The following methods provide a self-validating system to confirm the identity and purity of the final product.
| Analytical Method | Parameter | Expected Result for (C₇H₁₂N₂S) | Purpose |
| ¹H NMR | Chemical Shift (δ), Multiplicity, Integration | - Singlet for CH₂ (amine) ~3.8-4.0 ppm- Singlet for C2-CH₃ ~2.6-2.7 ppm- Singlet for C5-CH₃ ~2.3-2.4 ppm- Broad singlet for NH₂ ~1.5-2.5 ppm | Confirms the proton environment and structural integrity. |
| ¹³C NMR | Chemical Shift (δ) | - C2, C4, C5 thiazole carbons- CH₂ (amine) carbon- Two distinct CH₃ carbons | Confirms the carbon backbone of the molecule. |
| Mass Spec (ESI+) | m/z | Expected [M+H]⁺: 157.0794 | Confirms the molecular weight and elemental composition. |
| HPLC | Peak Purity & Retention Time | A single major peak (>95% purity) | Quantifies the purity of the synthesized compound. |
Part 2: Comparative Biological Activity Verification
Thiazole derivatives are known to exhibit a wide spectrum of biological activities.[5][6] Given the novelty of (2,5-Dimethyl-1,3-thiazol-4-yl)methanamine, a logical first step is to screen it for antibacterial activity against common pathogens and compare its performance to a structurally similar, commercially available alternative.
Alternative Compound for Comparison
-
(4-Methylthiazol-2-yl)methanamine: This compound shares the core aminomethylthiazole scaffold but lacks the second methyl group.[7] It serves as an excellent baseline to evaluate the contribution of the C2 and C5 methyl substituents to biological activity.
Detailed Experimental Protocol: Antibacterial Screening (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is a standard, quantitative method for assessing antibacterial potency.
-
Preparation: Prepare stock solutions of the synthesized compound, the comparative compound, and a standard antibiotic (e.g., Ciprofloxacin) in DMSO. Prepare a standardized inoculum of bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed. The MTT assay can also be used to quantify cell viability, as MTT is reduced by metabolically active cells.[8][9]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Hypothetical Data for Comparison
The following table illustrates how experimental data could be presented to compare the antibacterial efficacy of the target compound.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| (2,5-Dimethyl-1,3-thiazol-4-yl)methanamine | Experimental Value | Experimental Value |
| (4-Methylthiazol-2-yl)methanamine | Experimental Value | Experimental Value |
| Ciprofloxacin (Control) | 0.25 - 1.0 | 0.008 - 0.03 |
Trustworthiness Note: The inclusion of a well-characterized standard antibiotic like Ciprofloxacin is essential. It validates the assay's sensitivity and provides an authoritative benchmark against which the performance of the novel compounds can be judged.
Conclusion
This guide outlines a comprehensive and verifiable framework for the synthesis and initial biological evaluation of (2,5-Dimethyl-1,3-thiazol-4-yl)methanamine. By employing a robust reductive amination strategy and confirming the product's identity with a suite of analytical techniques, researchers can have high confidence in their material. The subsequent comparative bioactivity screening against a structural analog provides a clear, data-driven method to begin elucidating the compound's potential. This systematic approach ensures scientific integrity and provides a solid foundation for any further investigation into this novel thiazole derivative.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (Dimethyl-1,3-thiazol-4-yl)methanamine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (Dimethyl-1,3-thiazol-4-yl)methanamine. As a substituted aminothiazole, this compound is integral to various research and development applications, particularly in medicinal chemistry and drug discovery.[1][2] However, the aminothiazole scaffold, while valuable, warrants careful management due to its potential for biological activity and associated hazards.[1] This guide is designed to empower researchers, scientists, and drug development professionals with the necessary information to manage this chemical's waste stream responsibly, ensuring personnel safety and environmental compliance.
Disclaimer: This guide is based on the known hazards of structurally similar aminothiazole compounds and general principles of hazardous waste management. Always consult the specific Safety Data Sheet (SDS) for your material and your institution's Environmental Health and Safety (EHS) office for guidance tailored to your location and circumstances.
Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the risks. While a specific Safety Data Sheet (SDS) for (Dimethyl-1,3-thiazol-4-yl)methanamine may not always be accessible, its hazard profile can be inferred from analogous structures containing the aminothiazole and dimethylamine moieties. These compounds typically present risks of irritation and acute toxicity.[3][4][5]
The primary hazards are associated with direct contact and inhalation. The aminothiazole group can cause skin and eye irritation, while amine compounds are often respiratory irritants.[3][6]
Table 1: Probable Hazard Profile of (Dimethyl-1,3-thiazol-4-yl)methanamine
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[3][4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3][4] |
Regulatory Framework: Your Responsibility
In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from creation to final disposal.[8] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals through its Hazard Communication Standard (29 CFR 1910.1200).[9][10]
Your core responsibilities as a waste generator include:
-
Hazardous Waste Determination: Correctly identifying whether your waste is hazardous.[7]
-
Proper Containment: Using appropriate, sealed, and labeled containers.[11]
-
Safe Accumulation: Storing the waste safely and within regulated time limits.[12]
-
Manifesting and Transportation: Using a licensed transporter and a manifest system to track the waste to an approved disposal facility.[12]
Pre-Disposal Protocol: Containment and Segregation
Safe disposal is contingent on proper handling at the source of generation. Adherence to a strict segregation and containment protocol is non-negotiable.
Step-by-Step Containment Procedure:
-
Select the Right Container: Use a chemically resistant container (e.g., high-density polyethylene - HDPE) with a secure, leak-proof screw cap. The container must be in good condition, free of cracks or exterior contamination.[13]
-
Designate for This Waste Stream: Never mix different chemical wastes. Dedicate a container specifically for (Dimethyl-1,3-thiazol-4-yl)methanamine and its associated contaminated materials (e.g., gloves, pipette tips).
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label should clearly state "Hazardous Waste" and list the full chemical name: "(Dimethyl-1,3-thiazol-4-yl)methanamine".
-
Keep it Closed: Containers must remain sealed at all times unless waste is actively being added.[11] This prevents the release of vapors and reduces the risk of spills.
-
Secondary Containment: Store the waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume.
Chemical Incompatibility: The Causality of Segregation
Amines and thiazole derivatives can react violently with certain other chemicals. Segregation is crucial to prevent dangerous reactions such as the release of toxic gases, fire, or explosions.[14][15]
Table 2: Chemical Incompatibility Chart
| Class of Incompatible Material | Potential Hazardous Reaction |
|---|---|
| Strong Oxidizing Agents (e.g., Nitrates, Perchlorates) | Ignition or explosion may result.[14] |
| Acids (e.g., Hydrochloric Acid, Sulfuric Acid) | Exothermic reaction; potential for release of toxic fumes.[16] |
| Acid Chlorides & Acid Anhydrides | Vigorous or violent reaction.[14][16] |
Step-by-Step Disposal Workflow
The following workflow outlines the process from waste generation to its final removal by a certified disposal service.
Workflow Diagram: Chemical Waste Disposal Process
Caption: A step-by-step workflow from waste generation to final disposal.
Operational Details:
-
Waste Characterization: Due to its properties, (Dimethyl-1,3-thiazol-4-yl)methanamine waste must be managed as hazardous waste as defined by the EPA in 40 CFR Part 261.3.[16]
-
Personal Protective Equipment (PPE): Always handle the chemical and its waste inside a certified chemical fume hood.[3]
Table 3: Required Personal Protective Equipment (PPE)
Equipment Specification Rationale Gloves Nitrile, compatible with amines Prevents skin contact and irritation.[6] Eye Protection Chemical splash goggles Protects against splashes that can cause serious eye irritation.[6] | Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
-
Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the lab personnel.[11]
-
Final Disposal: The final disposal method for this type of organic chemical waste is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7][17] Never dispose of this chemical down the drain or in regular trash.[3] Contact your institution's EHS department to arrange for a waste pickup. They will manage the manifest and ensure the waste is transported by a licensed hauler.[12]
Emergency Procedures for Spills and Exposures
Prompt and correct action during a spill is critical to mitigating risk. The appropriate response depends on the scale of the spill and the training of the personnel involved.[18][19]
Emergency Response Flowchart
Caption: Decision-making flowchart for chemical spill response.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[6][20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[21]
By implementing these procedures, you ensure a safe laboratory environment, protect our ecosystem, and uphold the rigorous standards of our scientific community.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling (Dimethyl-1,3-thiazol-4-yl)methanamine
This guide provides essential safety protocols and logistical information for the handling and disposal of (Dimethyl-1,3-thiazol-4-yl)methanamine. As a trusted partner in laboratory safety, our goal is to provide value beyond the product by equipping researchers, scientists, and drug development professionals with in-depth, field-proven guidance. The protocols herein are designed to create a self-validating system of safety, grounded in authoritative standards.
Disclaimer: Specific safety data for (Dimethyl-1,3-thiazol-4-yl)methanamine is not extensively published. Therefore, this guidance is synthesized from the safety profiles of structurally similar thiazole and amine compounds. Users must always consult the most current Safety Data Sheet (SDS) provided by the manufacturer for the specific product in use and perform their own risk assessment.
Anticipated Hazard Profile: A Proactive Assessment
Understanding the potential risks is the foundation of safe handling. Based on its thiazole and methanamine moieties, a comprehensive risk assessment anticipates the following hazards:
-
Skin and Eye Irritation: Many heterocyclic and amine-containing compounds are known to cause skin irritation and serious eye irritation or damage.[1][2][3][4] Direct contact must be strictly avoided.
-
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[2][4][5] Handling should occur in well-ventilated areas to prevent inhalation.
-
Skin Sensitization: Certain individuals may develop an allergic skin reaction after exposure to similar chemical structures.[6][7] Contaminated work clothing should not be allowed out of the laboratory.[7]
-
Acute Toxicity: While data for this specific compound is unavailable, related chemicals have shown toxicity if swallowed.[8] Ingestion must be prevented through strict hygiene practices.
Core Protective Measures: A Multi-Layered Defense System
Personal Protective Equipment (PPE) is the final barrier between the user and the chemical. Its effectiveness depends on a holistic safety strategy that begins with engineering controls.
Primary Engineering Controls: The First Line of Defense
Before any personal equipment is worn, engineering controls must be in place and fully operational.
-
Fume Hood: All handling of (Dimethyl-1,3-thiazol-4-yl)methanamine, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][9][10]
-
Safety Stations: An approved safety shower and eyewash station must be readily accessible and unobstructed within the immediate work area.[1][9][10]
Eye and Face Protection: Shielding from Splashes and Vapors
Given the high risk of serious eye irritation, robust eye protection is mandatory.
-
Standard Operations: For routine handling of small quantities inside a fume hood, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[11]
-
Splash Hazard: When transferring liquids, working with larger volumes, or performing any task with an elevated risk of splashing, chemical splash goggles are required.[12] For significant splash risks, a full-face shield should be worn in conjunction with goggles.[6]
Hand Protection: Selecting the Right Glove Barrier
Choosing the correct gloves is critical, as not all materials offer the same level of protection. The choice depends on understanding two key principles:
-
Permeation: The process where a chemical passes through a glove material on a molecular level, even without visible holes.[13]
-
Degradation: The physical change in the glove material (e.g., swelling, cracking, softening) upon chemical contact.[13]
Glove Selection Guidance
| Glove Material | Recommended Use Case | Key Considerations |
| Nitrile | Incidental Splash Protection: Suitable for most routine laboratory handling where contact is accidental and brief.[14][15][16] | Good general-purpose choice. Immediately remove and replace gloves after any splash.[14] Not recommended for prolonged immersion. |
| Neoprene | Extended Contact/Immersion: Offers better resistance to a broader range of chemicals than nitrile for longer-duration tasks. | Provides good physical and chemical resistance. Always check manufacturer-specific permeation data. |
| Butyl Rubber | High-Hazard Operations/Spills: Provides excellent resistance against many organic compounds. | Less dexterity than thinner nitrile gloves. Recommended for spill cleanup or handling highly concentrated solutions. |
Protocol for Glove Use
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[1][6][9]
-
Don: Ensure hands are clean and dry before putting on gloves.
-
Doff (Removal): Use the proper removal technique to avoid skin contact with the glove's outer surface.[1][6][9] Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off, also inside out, over the first glove.
-
Dispose: Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[6]
-
Wash: Wash hands thoroughly with soap and water after removing gloves.[1][6][9]
Body and Respiratory Protection
-
Protective Clothing: A flame-resistant laboratory coat must be worn and fully buttoned. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[1][9] Protective footwear is required in the laboratory.[9]
-
Respiratory Protection: Under normal operating conditions within a functioning fume hood, a respirator is not required.[8] However, in the event of a large spill, ventilation failure, or when cleaning equipment outside of a hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[1][9] A formal respiratory protection program, including fit testing, is required by OSHA for respirator use.[12]
Workflow for Safe Operations and Disposal
Adherence to a strict, step-by-step procedure minimizes the risk of exposure and ensures operational integrity.
PPE Selection & Use Workflow
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. prod.adv-bio.com [prod.adv-bio.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. molbase.com [molbase.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. cdn.mscdirect.com [cdn.mscdirect.com]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 16. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
